Irigenin
Description
This compound has been reported in Iris tectorum, Iris milesii, and other organisms with data available.
a phytoestrogen derived from Belamcanda chinensis with an antiproliferative effect on prostate cancer cells in vitro
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-13-5-8(4-10(19)17(13)24-2)9-7-26-12-6-11(20)18(25-3)16(22)14(12)15(9)21/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGWPJJTQNLKCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203285 | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-76-5 | |
| Record name | Irigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Irigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IRIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4NX37350 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Irigenin's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irigenin is an O-methylated isoflavone, a class of natural compounds found predominantly in the Iris plant family.[1][2] As a flavonoid, it is part of a broad category of plant secondary metabolites recognized for their diverse biological activities.[1][3] In recent years, this compound has garnered significant attention within the oncology research community for its demonstrated anti-cancer properties, including the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis across various cancer types.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-neoplastic effects, offering a resource for researchers and professionals in drug development. We will dissect the signaling pathways modulated by this compound, present quantitative data from key studies, detail relevant experimental protocols, and visualize these complex interactions.
Core Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-pronged approach, targeting key cellular processes that are typically dysregulated in cancer. These include inducing programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells (metastasis).
Induction of Apoptosis
Apoptosis is a crucial, highly regulated process of programmed cell death essential for eliminating abnormal cells.[3] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: In human liver cancer cells (HepG2 and SNU-182), this compound treatment leads to a significant increase in the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
-
Extrinsic Pathway and TRAIL Sensitization: One of the notable actions of this compound is its ability to sensitize TRAIL-resistant gastric cancer cells to apoptosis.[6] While this compound alone has minimal effect, when combined with TNF-related apoptosis-inducing ligand (TRAIL), it markedly potentiates cell death.[1][6] This sensitization is achieved by upregulating key components of the extrinsic pathway, including Death Receptor 5 (DR5) and the FAS-associated protein with death domain (FADD).[6]
-
Caspase Activation: Both pathways converge on the activation of executioner caspases. Co-treatment with this compound and TRAIL in gastric cancer cells leads to the cleavage and activation of Caspase-8 (extrinsic pathway), Caspase-9 (intrinsic pathway), and the central executioner, Caspase-3.[6] Activated Caspase-3 then cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6][7]
Cell Cycle Arrest
Uncontrolled cell proliferation is a hallmark of cancer, driven by a dysregulated cell cycle.[8] this compound intervenes in this process by inducing cell cycle arrest, primarily at the G1 and G2/M phases, thereby preventing cancer cells from dividing.
-
G2/M Phase Arrest: In glioblastoma (GBM) and human liver cancer cells, this compound treatment causes a significant accumulation of cells in the G2/M phase of the cell cycle.[1][4][8] This arrest is associated with a marked decrease in the expression of key G2/M regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1).[1][4]
-
G1 Phase Arrest: In prostate cancer cells, this compound has been observed to induce cell cycle arrest at the G1 phase. This effect is accompanied by an inhibition of p21 and p27 protein expression.[1]
Inhibition of Metastasis and Invasion
The metastatic spread of cancer is the primary cause of mortality. This compound demonstrates potent anti-metastatic activity by targeting the initial steps of this cascade, including cell migration and invasion.
-
Targeting the Fibronectin-Integrin Axis: A key mechanism for this compound's anti-metastatic effect in lung cancer is its ability to directly interfere with the interaction between the Extra Domain A (EDA) of fibronectin and cell surface integrins.[9] this compound specifically and selectively blocks the α9β1 and α4β1 integrin binding sites on the C-C loop of the EDA, preventing the activation of pro-oncogenic signaling pathways that drive the Epithelial-to-Mesenchymal Transition (EMT).[9][10] EMT is a critical process by which cancer cells gain migratory and invasive properties.[11][12]
-
Suppression of Migration: In glioblastoma cells, this compound has been shown to effectively inhibit cell migration, further underscoring its potential to limit tumor dissemination.[5]
Modulation of Key Signaling Pathways
This compound's effects on apoptosis, cell cycle, and metastasis are orchestrated through its modulation of several critical intracellular signaling pathways.
-
YAP/β-catenin Signaling: In glioblastoma, this compound treatment leads to a decrease in the expression of Yes-associated protein (YAP), a key transcriptional regulator.[1][5] The inhibition of YAP subsequently suppresses the β-catenin signaling pathway, which is crucial for cell proliferation.[1][5] Overexpression of YAP can partially reverse the anti-tumor effects of this compound, confirming this pathway as a direct target.[5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[1] this compound has been shown to downregulate the ERK/MAPK signaling pathway in colon cancer cells by reducing the phosphorylation of key kinases p38 and ERK, thereby contributing to its anti-proliferative effects.[1][2]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another critical pro-survival pathway often hyperactivated in cancer.[1] While this compound's direct effects are still being elucidated, its precursor, iridin, is known to inhibit PI3K/Akt signaling by reducing the phosphorylation of both PI3K and Akt.[13][14] This action suppresses cell proliferation and induces apoptosis. Given that this compound is the aglycone of iridin, similar mechanisms are plausible.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HepG2 | Human Liver Cancer | 14 | [4] |
| SNU-182 | Human Liver Cancer | 14 | [4] |
| DBTRG | Glioblastoma | ~50 | [5] |
| C6 | Glioblastoma | ~50 | [5] |
| THLE-2 | Normal Liver Epithelial | 120 | [4] |
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Parameter | Control (%) | This compound-Treated (%) | Concentration (µM) | Reference |
| HepG2 | G2/M Phase Cells | 17.92 | 34.35 | 14 (IC50) | [4] |
| SNU-182 | G2/M Phase Cells | 23.97 | 38.23 | 14 (IC50) | [4] |
| HepG2 | Apoptotic Cells | 2.3 | 41.75 | 14 (IC50) | [4] |
| SNU-182 | Apoptotic Cells | 1.16 | 51.9 | 14 (IC50) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound's mechanism of action.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., AGS, HepG2) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) dissolved in DMSO and diluted in cell culture medium. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
-
Measure the absorbance at 540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[14]
-
Cell Cycle Analysis - Propidium Iodide Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., 50 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Store at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][14]
-
Apoptosis Analysis - Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[7][14]
-
Protein Expression - Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, p-ERK, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5][14]
-
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Protocol:
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10⁶ C6 cells) into the flank or target organ (e.g., brain striatum) of each mouse.[5][15]
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound (e.g., 2 mg/ml, intraperitoneally) or a vehicle control (e.g., saline with 10% DMSO) to the mice on a defined schedule (e.g., daily or every other day).[5]
-
Monitor tumor volume using calipers and mouse body weight regularly throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).[5][6]
-
Visualizations: Pathways and Workflows
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-Cancer Potential of Phytochemicals: The Regulation of the Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new drug prevents EMT, metastasis and resistance to anti-cancer therapy - ecancer [ecancer.org]
- 13. mdpi.com [mdpi.com]
- 14. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Irigenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irigenin is an O-methylated isoflavone, a class of natural compounds found in various plants, notably in the Iris and Belamcanda genera.[1] Possessing a diverse range of biological activities, this compound has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Pharmacological Activities
This compound exhibits a spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. These activities are underpinned by its ability to modulate multiple signaling pathways.
Anti-Cancer Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[1] Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.[2][3]
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Liver Cancer | 14 | [4] |
| SNU-182 | Human Liver Cancer | 14 | [4] |
| HT-29 | Human Colon Cancer | 27.97 | [4] |
| HeLa | Human Cervical Cancer | 35.47 | [4] |
| A549 | Human Lung Cancer | 20.71 | [4] |
| DBTRG | Glioblastoma | ~50 | [5] |
| C6 | Glioblastoma | ~50 | [5] |
| HpIMPDH | Helicobacter pylori enzyme | 2.07 ± 1.90 | [4] |
| hIMPDH2 | Human enzyme | > 10 | [4] |
| THLE-2 | Normal Human Liver Cells | 120 | [4] |
Anti-Inflammatory and Antioxidant Activity
This compound has been shown to possess significant anti-inflammatory and antioxidant properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7] These effects are partly mediated through the activation of the Keap1/Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]
Neuroprotective Effects
In preclinical models, this compound has demonstrated neuroprotective capabilities. It has been shown to alleviate neurotoxicity and protect neuronal cells from oxidative stress and apoptosis, suggesting its potential in the context of neurodegenerative diseases.[6]
Signaling Pathways Modulated by this compound
The diverse pharmacological effects of this compound are a result of its interaction with multiple intracellular signaling pathways.
-
ERK/MAPK Pathway: this compound has been shown to suppress the ERK/MAPK signaling pathway, which is often dysregulated in cancer and inflammatory conditions.[1]
-
TNF-α Signaling: this compound can interfere with the TNF-α signaling cascade, a key pathway in inflammation.[1]
-
Keap1/Nrf2 Pathway: this compound activates the Keap1/Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.[6]
-
YAP/β-catenin Pathway: In glioblastoma, this compound has been found to inhibit tumor progression by suppressing the YAP/β-catenin signaling pathway.[2]
-
PI3K/AKT Pathway: this compound can modulate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.[8]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound is an area of ongoing research. Studies on its glycoside precursor, iridin, have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.
After oral administration of iridin to rats, iridin is metabolized to this compound. The key pharmacokinetic parameters of this compound as a metabolite are summarized below.
Table 2: Pharmacokinetic Parameters of this compound in Rats (Following Oral Administration of Iridin)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | Not explicitly stated for this compound alone | - |
| Tmax (Time to Maximum Concentration) | Not explicitly stated for this compound alone | - |
| AUC (Area Under the Curve) | Not explicitly stated for this compound alone | - |
| Metabolism | Primarily through glucuronidation by UGT1A1 and UGT1A9 | - |
| Excretion | Detected in plasma, urine, and feces | - |
Note: Specific Cmax, Tmax, and AUC values for this compound itself after direct administration require further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability and to determine its IC50 values.
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This method is used to detect changes in the expression of apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cells
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Culture medium with a low percentage of serum (to minimize proliferation)
-
Microscope with a camera
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh low-serum medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Add different concentrations of this compound or a vehicle control to the upper chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.
-
Count the stained cells in several random fields under a microscope.
Visualizations
Signaling Pathways
Experimental Workflow: In Vitro Anti-Cancer Evaluation
Conclusion
This compound is a promising natural isoflavonoid with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress makes it a compelling candidate for further drug development. This technical guide provides a foundational understanding of this compound's properties and the methodologies to explore its therapeutic potential. Further research, particularly comprehensive in vivo pharmacokinetic and toxicology studies, is warranted to fully elucidate its clinical applicability.
References
- 1. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic behavior of argirein, derived from rhein, is characterized as slow release and prolonged T₁/₂ of rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of tectorigenin, this compound and irisflorentin in rat plasma and urine by UHPLC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. Irisin Peptide Protects Brain Against Ischemic Injury Through Reducing Apoptosis and Enhancing BDNF in a Rodent Model of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources, Isolation, and Biological Interactions of Irigenin from Iris Species
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the isoflavonoid irigenin, focusing on its primary natural sources within the Iris genus, comprehensive isolation and purification protocols, and its interaction with key cellular signaling pathways.
Introduction to this compound
This compound is an O-methylated isoflavone, a class of secondary metabolites known for a wide range of biological activities. It is predominantly isolated from plants of the Iris and Belamcanda genera (the latter now often classified within Iris) in the Iridaceae family[1]. The rhizomes of these plants are a particularly rich source[2]. This compound and its glycoside form, iridin, have garnered significant scientific interest for their therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties[3][4]. Its anticancer effects are linked to the modulation of various signaling pathways, induction of apoptosis, and cell cycle arrest in several cancer types[1][5][6]. This guide consolidates quantitative data and methodologies to aid researchers in the extraction, purification, and study of this promising natural compound.
Natural Sources and Quantitative Yields
This compound is found in numerous Iris species, with the rhizome being the most common source for extraction. The yield of pure this compound is dependent on the plant species, geographical origin, and the extraction and purification methods employed. Advanced techniques such as Supercritical Fluid Extraction (SFE) and High-Speed Counter-Current Chromatography (HSCCC) have been optimized for efficient isolation[7][8][9].
Table 1: Quantitative Yields of this compound from Iris Species
| Species Name | Plant Part | Extraction & Purification Method | Yield/Content |
| Iris domestica (syn. Belamcanda chinensis) | Rhizome | Supercritical Fluid Extraction (SFE) | 0.71% (in crude extract)[7] |
| Iris domestica (syn. Belamcanda chinensis) | Rhizome | High-Speed Counter-Current Chromatography (HSCCC) | 8 mg from 100 mg crude extract[8] |
| Iris domestica (syn. Belamcanda chinensis) | Rhizome | Preparative HSCCC | 141.8 mg from crude methanol extract (95.8% purity)[9] |
| Iris confusa | Underground Parts | Chromatographic Purification | Identified as a major active compound[10][11] |
| Iris germanica | Rhizome | Methanolic Extraction | Identified as a key flavonoid constituent[2] |
| Iris palaestina | Flower | Chromatographic Separation | Identified as a major isoflavonoid[12] |
| Iris variegata | Rhizome | Methanolic Extraction | Identified as a potent antioxidant marker[1] |
Experimental Protocols for Isolation and Purification
The following is a generalized protocol for the isolation of this compound, synthesized from methodologies reported in scientific literature. It outlines the key steps from raw plant material to purified compound.
Plant Material Preparation
-
Collection and Identification : Collect the rhizomes of the desired Iris species. Taxonomic identification should be confirmed by a specialist[13].
-
Drying : Wash the rhizomes to remove soil and debris. Cut them into small pieces and shade-dry them at room temperature to remove moisture, which can take several days[13][14].
-
Grinding : Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction[13][14].
Extraction
-
Macerate 1 gram of the fine plant powder with 15 mL of 80% methanol at room temperature for 15-24 hours[13].
-
Filter the mixture using standard filter paper to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract. Store the extract at -20°C until further processing[13].
-
Utilize a supercritical fluid extraction system with CO₂ as the solvent.
-
Optimize the extraction parameters as follows: pressure at 15 MPa, temperature at 55°C, and a CO₂ flow rate of 40 L/h[7].
-
The resulting crude extract will contain a mixture of isoflavonoids, including this compound, with a yield of approximately 4.1% from the dry rhizome powder of Belamcanda chinensis[7].
Purification via High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly effective liquid-liquid chromatography technique that avoids the use of solid supports, thereby preventing the irreversible adsorption of the sample[8].
-
Solvent System Preparation : Prepare a two-phase solvent system. A commonly used system for this compound is n-hexane–ethyl acetate–methanol–water in a 4:5:5:5 volume ratio[8]. Equilibrate the mixture in a separatory funnel and separate the two phases (upper and lower).
-
HSCCC Apparatus Setup :
-
Fill the multicolumn coil entirely with the stationary phase (the upper phase of the solvent system).
-
Pump the mobile phase (the lower phase) into the head of the column at a specific flow rate, for example, 1.2 mL/min[8].
-
Set the apparatus to rotate at a high speed, such as 800 rpm, to retain the stationary phase[8].
-
-
Sample Injection and Fraction Collection : Once the system reaches hydrodynamic equilibrium, inject the crude extract (e.g., 100 mg dissolved in a small volume of the solvent mixture).
-
Continuously collect the effluent in fractions using a fraction collector.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure this compound.
Purity Analysis and Structural Elucidation
-
Purity Determination : Analyze the purified fractions using a reverse-phase HPLC system with a C18 column[14][15]. A mobile phase of methanol and water is typically used, with detection at 260-266 nm[14][15][16]. The purity of the isolated compound can be determined by the peak area percentage. Purities of over 95% have been achieved with HSCCC[8][9].
-
Structure Identification : Confirm the chemical structure of the isolated compound as this compound using spectroscopic methods such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)[9].
Visualized Workflows and Signaling Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes. The following diagrams illustrate the this compound isolation workflow and a key signaling pathway it modulates.
Caption: A flowchart illustrating the key stages of this compound isolation.
Studies have shown that this compound can suppress cancer progression by modulating various signaling pathways[6]. In glioblastoma, this compound has been found to inhibit the YAP/β-catenin signaling pathway, which is crucial for cell proliferation and migration[6].
Caption: this compound's inhibitory effect on the YAP/β-catenin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activities and Therapeutic Potential of this compound on Gastric, Lung, Prostate, Breast, and Endometrial Cancer:… [ouci.dntb.gov.ua]
- 5. d-nb.info [d-nb.info]
- 6. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of flavonoids from the Chinese medicinal herb Belamcanda by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Phytochemical Composition and In Vitro Biological Activity of Iris spp. (Iridaceae): A New Source of Bioactive Constituents for the Inhibition of Oral Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. phcogj.com [phcogj.com]
- 16. A novel multidimensional strategy to evaluate Belamcanda chinensis (L) DC and Iris tectorum Maxim based on plant metabolomics, digital reference standard analyzer and biological activities evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Bioavailability and absorption of Irigenin in vivo
An In-Depth Technical Guide on the Bioavailability and Absorption of Irigenin in vivo
Introduction
This compound is an O-methylated isoflavone found in several plant species, including those of the Iris and Belamcanda genera.[1] It is the aglycone form of iridin, a more complex glycoside.[1] Ingested iridin is hydrolyzed into its aglycone, this compound, which can then be absorbed.[1] this compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Understanding the in vivo bioavailability and absorption of this compound is critical for its development as a potential therapeutic agent, as these pharmacokinetic properties directly influence its efficacy and clinical applicability.
This technical guide provides a comprehensive overview of the current knowledge on the bioavailability and absorption of this compound in vivo. It summarizes key pharmacokinetic data from preclinical studies, details the experimental protocols used, and illustrates the metabolic pathways and experimental workflows involved.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been investigated in animal models, primarily rats and mice, often following the administration of its glycoside precursor, iridin, or as a component of a herbal extract.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in various preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Rhizoma Belamcandae Extract
| Parameter | Value (Mean ± SD) | Units | Reference |
| Cmax | 105.4 ± 25.7 | ng/mL | [3] |
| Tmax | 1.5 ± 0.5 | h | [3] |
| AUC(0-t) | 487.6 ± 98.3 | ng·h/mL | [3] |
| AUC(0-∞) | 521.4 ± 102.5 | ng·h/mL | [3] |
| t1/2 | 3.8 ± 0.9 | h | [3] |
Data from a study where rats were administered Rhizoma Belamcandae extract orally. The exact dose of this compound was not specified.
Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration of Iridin (100 mg/kg)
| Parameter | Value (Mean ± SD) | Units | Reference |
| Cmax | 165.42 ± 21.16 | ng/mL | [2][4] |
| Tmax | 0.75 ± 0.21 | h | [2][4] |
| AUC(0-t) | 473.15 ± 55.24 | ng·h/mL | [2][4] |
| AUC(0-∞) | 496.27 ± 58.18 | ng·h/mL | [2][4] |
| t1/2 | 2.11 ± 0.37 | h | [2][4] |
This compound is the primary metabolite of Iridin. Parameters were measured for this compound after oral administration of iridin.
Table 3: Pharmacokinetic Parameters of this compound in Mice after Intravenous Administration (5 mg/kg)
| Parameter | Value (Mean ± SD) | Units | Reference |
| Cmax | 4521.6 ± 531.2 | ng/mL | [5] |
| AUC(0-t) | 2153.7 ± 289.5 | ng·h/mL | [5] |
| AUC(0-∞) | 2198.4 ± 295.1 | ng·h/mL | [5] |
| t1/2 | 1.8 ± 0.4 | h | [5] |
Intravenous administration data helps in determining absolute bioavailability when compared with oral administration data.
Metabolism and Excretion
Upon oral administration, iridin, the glycoside of this compound, undergoes deglycosylation, likely by intestinal flora, to release this compound, which is then absorbed.[4] The primary metabolic pathway for this compound is glucuronidation, a phase II metabolic reaction.[4] This process is mediated by UDP-glucuronosyltransferases (UGTs), with UGT1A1 and UGT1A9 identified as the primary enzymes involved.[6] This extensive metabolism suggests that glucuronidation plays a key role in the elimination of this compound in vivo.[4] Metabolites of iridin (and therefore downstream metabolites of this compound) have been identified in plasma, urine, and feces.[2][4]
Figure 1: Metabolic pathway of Iridin to this compound and its subsequent metabolism.
Signaling Pathways Modulated by this compound
While not directly governing its absorption, the signaling pathways modulated by this compound are fundamental to its pharmacological effects post-absorption. This compound has been shown to influence several key cellular signaling cascades, including:
-
ERK/MAPK Pathway: this compound can inhibit the ERK/MAPK signaling pathway, which is involved in cell proliferation and inflammatory responses.[1][6]
-
PI3K/AKT Pathway: This pathway, crucial for cell survival and growth, can be inhibited by iridin (the precursor to this compound), leading to apoptosis in cancer cells.[7][8]
-
YAP/β-catenin Pathway: this compound has been found to suppress the progression of glioblastoma by inhibiting the YAP/β-catenin signaling pathway.[9]
Figure 2: Key signaling pathways modulated by this compound.
Experimental Protocols
The quantification of this compound in biological matrices requires sensitive and specific analytical methods. The protocols detailed below are representative of the methodologies employed in the cited pharmacokinetic studies.
General Pharmacokinetic Study Workflow
The workflow for a typical in vivo pharmacokinetic study of this compound involves several key steps from administration to data analysis.
Figure 3: General experimental workflow for an this compound pharmacokinetic study.
Animal Models and Dosing
-
Species: Sprague-Dawley (SD) rats and mice have been used.[2][4][5]
-
Administration Route: Studies have employed both oral (p.o.) and intravenous (i.v.) administration.[2][5]
-
Dosing:
Sample Collection and Preparation
-
Biological Matrix: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation.[2][3][5]
-
Sample Preparation: A protein precipitation method is commonly used. This involves adding a solvent like methanol or acetonitrile to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.[3][5] An internal standard (IS) is added to correct for extraction variability.[5]
Bioanalytical Method: UHPLC-MS/MS
A sensitive and reliable ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is typically developed and validated for the simultaneous determination of this compound and other relevant compounds in plasma.[3]
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) is used, often in negative mode for this compound.[3] Polarity switching may be used to detect other compounds in the same run.[3]
-
Detection Mode: The triple-quadrupole tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly selective and sensitive mode involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[3][5]
-
-
Validation: The method is validated for linearity, precision, accuracy, stability, and recovery to ensure reliable results.[3] For instance, the linear range for this compound has been established from 10 to 5000 ng/mL in rat plasma.[3]
Conclusion
The in vivo absorption of this compound is characterized by rapid absorption following the hydrolysis of its precursor, iridin. Pharmacokinetic studies in rodents show that this compound reaches maximum plasma concentrations within approximately 1-2 hours after oral administration.[2][3] The compound undergoes extensive phase II metabolism, primarily through glucuronidation, which is a key determinant of its elimination half-life and overall bioavailability. The established UHPLC-MS/MS methods provide the necessary sensitivity and selectivity for robust quantification in biological matrices. A thorough understanding of these ADME (absorption, distribution, metabolism, and excretion) properties is essential for designing further preclinical and clinical studies to explore the full therapeutic potential of this compound.
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tectorigenin, this compound and irisflorentin in rat plasma and urine by UHPLC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Irigenin's Modulation of Signaling Pathways in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The intricate signaling networks that drive its proliferation, invasion, and resistance to therapy are key areas of investigation for novel therapeutic agents. Irigenin, a naturally occurring isoflavone, has emerged as a promising candidate, demonstrating significant anti-tumor effects in preclinical models of glioblastoma. This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's therapeutic potential, with a primary focus on its modulation of the YAP/β-catenin signaling pathway. This document details the experimental evidence, quantitative data, and methodologies for researchers seeking to build upon these findings.
Core Signaling Pathway Modulation: YAP/β-catenin Axis
The primary mechanism of action for this compound in glioblastoma cells is the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] Yes-associated protein (YAP) is a transcriptional co-activator that plays a crucial role in cell proliferation and organ growth.[2] In many cancers, including glioblastoma, the Hippo pathway, which normally inhibits YAP, is dysregulated, leading to YAP hyperactivity.[2]
This compound treatment has been shown to inhibit the nuclear localization and expression of YAP in glioblastoma cells.[2] This leads to a subsequent reduction in the accumulation of β-catenin and a downregulation of its downstream target, Cyclin D1.[2] The inactivation of YAP is a critical event in this compound's anti-cancer effects, as overexpression of YAP can partially rescue the anti-tumor effects of this compound in vitro.[1][2][3][4]
The proposed signaling cascade is as follows: this compound treatment leads to an increase in the phosphorylation of MOB1 and YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent co-activation of transcription factors that drive the expression of pro-proliferative and anti-apoptotic genes. This ultimately suppresses the β-catenin signaling pathway.[2]
In Vitro Efficacy of this compound
Cytotoxicity and Anti-Proliferative Activity
This compound demonstrates a dose- and time-dependent cytotoxic effect on glioblastoma cell lines while exhibiting minimal toxicity to non-cancerous cells like astrocytes.[2] The anti-proliferative effects are significant at a concentration of approximately 50 μM.[2]
| Cell Line | Treatment Duration | IC50 (μM) | Reference |
| DBTRG (GBM) | 24h | ~50 | [2] |
| C6 (GBM) | 24h | ~50 | [2] |
| Astrocytes | 24h | Not significant | [2] |
Induction of Cell Cycle Arrest
A hallmark of many cancer cells is dysregulated cell cycle progression.[5] this compound has been shown to induce cell cycle arrest at the G2/M phase in glioblastoma cells.[1][3][4] This is accompanied by a decrease in the expression of Cyclin B1, a key regulator of the G2/M transition.
| Cell Line | Treatment | % of Cells in G2/M Phase (vs. Control) | Reference |
| DBTRG | 50 μM this compound for 24h | Significant Increase | |
| C6 | 50 μM this compound for 24h | Significant Increase |
Induction of Apoptosis
This compound effectively induces apoptosis in glioblastoma cells.[1][2][3][4][5] This is evidenced by an increase in the percentage of apoptotic cells as measured by Annexin V-FITC dual staining.[2] Mechanistically, this compound treatment leads to an upregulation of the pro-apoptotic proteins cleaved-Caspase 3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[2]
| Cell Line | Treatment | Apoptotic Cell Increase (vs. Control) | Key Protein Changes | Reference |
| DBTRG | 50 μM this compound | ~10% increase | ↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2 | [2] |
| C6 | 50 μM this compound | ~16% increase | ↑ Cleaved-Caspase 3, ↑ Bax, ↓ Bcl-2 | [2] |
Inhibition of Cell Migration
The invasive nature of glioblastoma is a major contributor to its poor prognosis. This compound has been demonstrated to suppress the migration of glioblastoma cells in vitro.[1][2][3][4]
In Vivo Efficacy
In a glioblastoma xenograft mouse model, this compound treatment was found to inhibit tumor growth. This in vivo anti-tumor effect is associated with the inactivation of YAP, consistent with the in vitro findings.[1][2][3][4]
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: DBTRG and C6 glioblastoma cell lines, and primary astrocytes.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed cells (4x10³ cells/well) in 96-well plates.
-
After 24 hours, treat with varying concentrations of this compound (0, 10, 25, 50, 75, 100 μM) for 24 or 48 hours.
-
Add 10 μL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
Colony Formation Assay
-
Seed DBTRG and C6 cells at a low density (e.g., 500 cells/well) in 6-well plates.
-
Treat with this compound (e.g., 50 μM) or vehicle control.
-
Allow cells to grow for approximately 10-14 days, replacing the medium with fresh medium containing the treatment every 3 days.
-
When visible colonies have formed, wash the wells with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% crystal violet for 20 minutes.
-
Wash with water and air dry.
-
Count the number of colonies.
Cell Cycle Analysis (Flow Cytometry)
-
Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Flow Cytometry)
-
Treat DBTRG and C6 cells with this compound (e.g., 50 μM) for 24 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., against YAP, p-YAP, β-catenin, Cyclin B1, Cleaved-Caspase 3, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Future Directions and Conclusion
The existing research strongly indicates that this compound is a potent inhibitor of glioblastoma progression through the suppression of the YAP/β-catenin signaling pathway.[1][2][3][4] This leads to decreased proliferation and migration, and increased G2/M cell cycle arrest and apoptosis.[2] These findings position this compound as a compelling candidate for further preclinical and clinical development.
Future research should aim to:
-
Elucidate the direct molecular target of this compound that initiates the signaling cascade leading to YAP inhibition.
-
Investigate potential synergistic effects of this compound with standard-of-care chemotherapeutics for glioblastoma, such as temozolomide.
-
Optimize drug delivery strategies to ensure sufficient penetration of the blood-brain barrier to achieve therapeutic concentrations in the tumor microenvironment.
-
Explore the efficacy of this compound in a wider range of patient-derived glioblastoma models to account for tumor heterogeneity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doaj.org [doaj.org]
- 5. researchgate.net [researchgate.net]
Preclinical Toxicological Profile of Irigenin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irigenin, an O-methylated isoflavone found in the rhizomes of several plant species including Belamcanda chinensis and Iris kemaonensis, has garnered significant interest for its potential therapeutic applications.[1] Preclinical research has highlighted its anti-inflammatory, antioxidant, and anti-cancer properties.[1] As with any potential therapeutic agent, a thorough understanding of its toxicological profile is paramount for advancing into further preclinical and eventual clinical development. This technical guide provides a comprehensive overview of the available preclinical safety data on this compound and outlines the standard methodologies for its toxicological evaluation. It is important to note that while extensive research exists on the pharmacological activities of this compound, comprehensive in-vivo toxicological studies are limited. Therefore, this guide also draws upon established protocols for similar flavonoid compounds to provide a framework for future preclinical safety assessment of this compound.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose estimated to be lethal to 50% of the test animals.[2][3]
Quantitative Data
Currently, there is no publicly available data on the LD50 of this compound from acute oral toxicity studies. For context, the acute oral toxicity of other flavonoids has been evaluated. For instance, Naringin, a flavanone glycoside, was found to have an oral LD50 greater than 16 g/kg in Sprague-Dawley rats, indicating low acute toxicity.[4] Similarly, a study on a turmeric oleoresin formulation reported an LD50 of >5000 mg/kg in Sprague-Dawley rats.[5]
Table 1: Acute Oral Toxicity Data (Illustrative)
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Data Not Available | Oral | Data Not Available | - |
| Naringin | Sprague-Dawley Rat | Oral | > 16,000 mg/kg | [4] |
| Turmeric Oleoresin | Sprague-Dawley Rat | Oral | > 5,000 mg/kg | [5] |
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)
The Up-and-Down Procedure (UDP) is a sequential dosing method that uses a minimum number of animals to estimate the LD50.
-
Animal Model: Typically, female rats or mice from a standard strain are used.
-
Housing and Acclimatization: Animals are housed in controlled environmental conditions with a 12-hour light/dark cycle and provided with standard diet and water ad libitum. They are acclimatized for at least 5 days before the study.
-
Dosing: A starting dose is selected based on available data or in silico predictions. A single animal is dosed orally with the test substance.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Key observation periods are the first 30 minutes, 4 hours, 24 hours, and then daily.
-
Sequential Dosing:
-
If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The test is stopped when one of the stopping criteria is met, such as the reversal of the outcome in a specified number of animals. The LD50 is then calculated using maximum likelihood methods.
Experimental Workflow for Acute Oral Toxicity (UDP)
Caption: Workflow for an acute oral toxicity study using the Up-and-Down Procedure.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies help to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Quantitative Data
There is currently no published data on the NOAEL of this compound from subchronic (e.g., 28-day or 90-day) or chronic oral toxicity studies. For comparison, a 13-week subchronic oral toxicity study of naringin in Sprague-Dawley rats established a NOAEL of greater than 1250 mg/kg/day.[4] Another study on a turmeric formulation determined a NOAEL of 2000 mg/kg/day in a 90-day rat study.[5]
Table 2: Repeated-Dose Oral Toxicity Data (Illustrative)
| Compound | Species | Duration | NOAEL | Reference |
| This compound | Data Not Available | - | Data Not Available | - |
| Naringin | Sprague-Dawley Rat | 13 weeks | > 1250 mg/kg/day | [4] |
| Turmeric Formulation | Sprague-Dawley Rat | 90 days | 2000 mg/kg/day | [5] |
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)
-
Animal Model: Typically, rats of a standard strain are used, with an equal number of males and females per group.
-
Dose Groups: At least three dose levels and a control group are used. Dose levels are selected based on acute toxicity data or dose-range-finding studies.
-
Administration: The test substance is administered orally (e.g., by gavage) daily for 28 days.
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function.
-
Ophthalmology: Examined before and at the end of the study.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, heart) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
-
-
NOAEL Determination: The NOAEL is determined as the highest dose level that does not produce any significant adverse treatment-related effects.
Genotoxicity
Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations and chromosomal aberrations. A standard battery of tests is typically required to assess the genotoxic potential of a new chemical entity.
Data
There is no publicly available data from genotoxicity studies (e.g., Ames test, in vivo micronucleus assay) conducted specifically on this compound.
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used in vitro assay to detect gene mutations.[6][7]
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of S9 mix. The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Test (OECD 474)
The in vivo micronucleus test detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents.[8][9]
-
Animal Model: Typically, mice or rats are used.
-
Dosing: Animals are administered the test substance, usually on two or more occasions separated by 24 hours. A positive control known to induce micronuclei is also included.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.
-
Slide Preparation and Analysis: The collected cells are smeared on slides, stained, and analyzed for the presence of micronuclei in immature (polychromatic) erythrocytes. At least 2000 immature erythrocytes per animal are scored.
-
Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Genotoxicity Testing Workflow
Caption: A typical workflow for assessing the genotoxic potential of a compound.
ADME (Absorption, Distribution, Metabolism, and Excretion)
Understanding the ADME properties of a compound is crucial for interpreting toxicological findings and for predicting its pharmacokinetic behavior in humans.[10][11]
Data Summary
-
Metabolism: In vitro studies suggest that this compound undergoes phase II metabolism, with UGT1A1 and UGT1A9 being responsible for its glucuronidation.[12] A study on the metabolism of Iridin (a glycoside of this compound) in rats showed that this compound is a major metabolite, indicating that Iridin is hydrolyzed to this compound in the gut before absorption and further metabolism.[13]
-
Absorption, Distribution, Protein Binding, and Excretion: Specific data on these parameters for this compound are lacking. Preclinical studies on other flavonoids can provide a general understanding. For example, many flavonoids exhibit high plasma protein binding.[14] Distribution studies often use radiolabeled compounds to track their presence in various tissues.[15][16] Excretion is typically assessed by analyzing urine and feces for the parent compound and its metabolites.[17]
Table 3: Preclinical ADME Profile of this compound (Inferred and Missing Data)
| Parameter | Finding/Data | Reference |
| Absorption | Data Not Available | - |
| Distribution | Data Not Available | - |
| Metabolism | Undergoes Phase II glucuronidation (in vitro); Major metabolite of Iridin (in vivo in rats) | [12][13] |
| Protein Binding | Data Not Available | - |
| Excretion | Data Not Available | - |
Experimental Protocols for Preclinical ADME Studies
A typical preclinical ADME package includes a variety of in vitro and in vivo studies.[10]
-
In Vitro Metabolism: Incubation of the test compound with liver microsomes or hepatocytes from different species (including human) to identify major metabolites and metabolic pathways.
-
Plasma Protein Binding: Determined using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.[14]
-
In Vivo Pharmacokinetics: Single and multiple-dose pharmacokinetic studies in at least two species (one rodent, one non-rodent) to determine parameters like Cmax, Tmax, AUC, half-life, and bioavailability.
-
Tissue Distribution: A single-dose study in a rodent species using a radiolabeled compound to determine its distribution in various organs and tissues.
-
Excretion Balance: A study in a rodent species using a radiolabeled compound to quantify the excretion of radioactivity in urine and feces over time.
Signaling Pathways Associated with this compound's Biological Activity and Potential Toxicity
Several signaling pathways have been identified as being modulated by this compound, primarily in the context of its anti-cancer and anti-inflammatory effects. Understanding these interactions is crucial as they can also be relevant to potential toxicological mechanisms.
-
MAPK Pathway: this compound has been shown to inactivate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in inflammation and cell proliferation.[18]
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammatory responses.
-
YAP/β-catenin Pathway: In glioblastoma cells, this compound has been found to suppress the YAP/β-catenin signaling pathway, leading to cell cycle arrest and apoptosis.[19]
-
PI3K/AKT Pathway: Iridin, the glycoside of this compound, has been shown to induce apoptosis in gastric cancer cells through the PI3K/AKT signaling pathway.
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways reported to be modulated by this compound.
Conclusion
The available preclinical data suggests that this compound possesses promising therapeutic properties. However, a comprehensive toxicological profile is essential for its further development. This guide has summarized the currently limited toxicological information and provided a framework of standard experimental protocols for a thorough preclinical safety assessment. Future research should focus on conducting robust in vivo studies to determine the acute and repeated-dose toxicity, genotoxic potential, and the full ADME profile of this compound. Such data will be critical for establishing a reliable safety margin and for guiding the design of potential future clinical trials.
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Evaluation of Oleoresin-Based Turmeric Formulation: Assessment of Genotoxicity and Acute and Subchronic Oral Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. youtube.com [youtube.com]
- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Preclinical Pharmacokinetics, Tissue Distribution, and Primary Safety Evaluation of Indo5, a Novel Selective Inhibitor of c-Met and Trks [frontiersin.org]
- 16. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Irigenin: A Deep Dive into its Anticancer Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationship (SAR) of irigenin, a naturally occurring O-methylated isoflavone. This whitepaper details the current understanding of how this compound's chemical structure influences its biological activity, with a particular focus on its anticancer properties. The guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved in this compound's mechanism of action.
This compound, found in several species of the Iris plant, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide systematically explores how modifications to the this compound scaffold can impact its efficacy and provides a foundation for the rational design of novel, more potent therapeutic agents.
Quantitative Analysis of this compound and Related Isoflavones
The biological activity of this compound and its related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for this compound and other relevant isoflavones across various cancer cell lines.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | Cytotoxicity | 14 | [3] |
| This compound | SNU-182 (Liver Cancer) | Cytotoxicity | 14 | [3] |
| This compound | THLE-2 (Normal Liver) | Cytotoxicity | 120 | [3] |
| This compound | Caco-2 (Colon Cancer) | Anti-proliferative | Concentration-dependent | [4] |
| This compound | DBTRG (Glioblastoma) | Cytotoxicity | ~50 (at 48h) | [1] |
| This compound | C6 (Glioblastoma) | Cytotoxicity | ~75 (at 48h) | [1] |
| Iridin | AGS (Gastric Cancer) | Cytotoxicity | 161.3 |
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| Genistein | MCF-7 (Breast Cancer) | Anti-proliferative | 50-100 | [1] |
| Genistein | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 10-50 | [1] |
| Daidzein | MCF-7 (Breast Cancer) | Anti-proliferative | 10-200 | [1] |
| Daidzein | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 10-200 | [1] |
| Glycitein | SKBR-3 (Breast Cancer) | Cytotoxicity | >30 (µg/mL) | [5] |
Structure-Activity Relationship Insights
While comprehensive SAR studies on a wide range of this compound derivatives are still emerging, analysis of the broader isoflavone class provides valuable insights. The anticancer activity of isoflavones is influenced by the substitution pattern on their core structure.
The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the A and B rings of the isoflavone scaffold are critical for activity. For instance, the O-methylation of isoflavones, as seen in this compound, can influence their metabolic stability and bioavailability, potentially enhancing their therapeutic efficacy.[5] Studies on other isoflavones like genistein have shown that the hydroxyl groups at positions 5 and 7 of the A-ring are important for cytotoxic and anti-proliferative activity.
Furthermore, the glycoside form of this compound, known as iridin, where a glucose molecule is attached at the 7-position, generally exhibits lower cytotoxicity compared to its aglycone form, this compound. This suggests that the free hydroxyl group at position 7 is beneficial for its anticancer activity.
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT, MAPK, Wnt, and YAP/β-catenin pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated. This compound and its glycoside, iridin, have been shown to inhibit the PI3K/AKT pathway by decreasing the phosphorylation of key proteins like PI3K and AKT.[1] This inhibition leads to the suppression of downstream pro-survival signals and promotes apoptosis.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to suppress the ERK/MAPK signaling pathway, contributing to its anticancer effects.[4]
YAP/β-catenin Signaling Pathway
In certain cancers, such as glioblastoma, this compound has been found to suppress the YAP/β-catenin signaling pathway. This inhibition leads to reduced cell proliferation and migration, and the induction of apoptosis.[1]
Experimental Protocols
This guide provides detailed methodologies for the key experiments cited in the literature to allow for the replication and validation of the reported findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protein Expression Analysis (Western Blotting for PI3K/AKT Pathway)
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, highlighting its potential as a lead compound for the development of novel anticancer agents. The summarized quantitative data, detailed experimental protocols, and visualized signaling pathways offer a valuable resource for the scientific community. Further research focusing on the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate its SAR and optimize its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Analysis of Irigenin in Belamcanda chinensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belamcanda chinensis, commonly known as the leopard lily, has a long history in traditional medicine, particularly in East Asia.[1] Modern phytochemical research has led to the isolation and identification of numerous bioactive compounds from this plant, with a significant focus on isoflavonoids.[2][3] Among these, Irigenin, an O-methylated isoflavone, has emerged as a compound of substantial interest due to its diverse pharmacological activities.[4] This technical guide provides a comprehensive overview of the discovery of this compound in Belamcanda chinensis, its quantitative analysis, detailed experimental protocols for its isolation and biological evaluation, and an exploration of the key signaling pathways it modulates.
This compound has been identified as one of the major isoflavonoids in the rhizomes of Belamcanda chinensis.[2] Its discovery has paved the way for numerous studies investigating its therapeutic potential, which includes anti-inflammatory, anti-cancer, and neuroprotective effects.[5][6] This guide aims to equip researchers, scientists, and drug development professionals with the essential technical details to further explore the promise of this compound.
Data Presentation: Quantitative Analysis of this compound
The concentration and yield of this compound from Belamcanda chinensis have been quantified in several studies, primarily focusing on the rhizomes as the most abundant source. The following tables summarize the key quantitative data from representative studies.
| Plant Part | Compound | Method of Analysis | Reported Content/Yield | Purity | Reference |
| Rhizomes | This compound | High-Speed Counter-Current Chromatography (HSCCC) | 141.8 mg from crude extract | 95.8% | [7] |
| Rhizomes | This compound, Tectorigenin, Tectoridin | Square Wave Voltammetry | Well-defined peaks indicating presence | Not specified | [2] |
| Rhizomes | This compound | Supercritical Fluid Extraction (SFE) | 0.71% in crude extract | Not specified | [2] |
While the rhizome is the most studied part of the plant for this compound content, other parts of Belamcanda chinensis also contain various flavonoids. A comprehensive comparative analysis of this compound content across all plant organs (leaves, stems, flowers) is an area for future research to fully understand its distribution within the plant.
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological analysis of this compound from Belamcanda chinensis.
Protocol 1: Extraction and Isolation of this compound from Belamcanda chinensis Rhizomes using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the methodology described by Choi et al. (2011).[7]
1. Plant Material and Extraction:
-
Dried rhizomes of Belamcanda chinensis are ground into a fine powder.
-
The powdered rhizomes are extracted with methanol at room temperature.
-
The methanol extract is then filtered and concentrated under reduced pressure to yield a crude extract.
2. HSCCC Instrumentation and Solvent System:
-
A two-step HSCCC process is employed for efficient separation.
-
Step 1 Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) is used.
-
Step 2 Solvent System: A solvent system of ethyl acetate-methanol-water (10:2:9, v/v) is utilized for further purification.
3. HSCCC Procedure:
-
The crude extract is dissolved in a mixture of the upper and lower phases of the selected solvent system.
-
The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).
-
The sample solution is then injected into the column.
-
The mobile phase (the lower phase of the solvent system) is pumped through the column at a specific flow rate while the apparatus is rotated at a set speed (e.g., 800 rpm).
-
Fractions are collected at regular intervals and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing pure this compound are pooled and concentrated.
4. Purity and Structural Confirmation:
-
The purity of the isolated this compound is determined by HPLC-photodiode array (PDA) detection.
-
The chemical structure is confirmed using electrospray ionization-mass spectrometry (ESI-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of YAP and β-catenin in Response to this compound Treatment
This protocol is a generalized procedure based on standard Western blotting techniques and findings from studies on this compound's effect on the YAP/β-catenin pathway.[8][9]
1. Cell Culture and Treatment:
-
Select a suitable cell line (e.g., glioblastoma cells) and culture them to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a Bradford or BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against YAP and β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of YAP and β-catenin to the loading control.
Protocol 3: Assessment of ERK/MAPK Pathway Activation by Western Blot
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of ERK1/2, key components of the MAPK pathway.[10]
1. Cell Culture and Stimulation:
-
Culture cells to the desired confluency and then serum-starve them for a period (e.g., 12-24 hours) to reduce basal ERK phosphorylation.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with a known activator of the ERK/MAPK pathway (e.g., a growth factor) for a short period (e.g., 5-15 minutes).
2. Protein Extraction and Quantification:
-
Follow the same procedure for protein extraction and quantification as described in Protocol 2.
3. SDS-PAGE and Protein Transfer:
-
Follow the same procedure for SDS-PAGE and protein transfer as described in Protocol 2.
4. Immunoblotting:
-
Block the membrane as described previously.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2) overnight at 4°C. A common antibody dilution is 1:1000 to 1:2000 in 5% BSA in TBST.[11]
-
Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Detect the signal using ECL.
5. Re-probing for Total ERK:
-
To normalize for the total amount of ERK protein, the same membrane can be stripped of the p-ERK antibody and re-probed.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and re-block.
-
Incubate the membrane with a primary antibody against total ERK1/2.
-
Wash, incubate with the secondary antibody, and detect the signal as before.
6. Analysis:
-
Quantify the band intensities for both p-ERK1/2 and total ERK1/2.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the effect of this compound on ERK activation.
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; YAP [label="YAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p_YAP [label="p-YAP (Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Catenin [label="β-catenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD1 [label="Cyclin D1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> YAP [label="Inhibits", dir=tee, color="#EA4335"]; YAP -> Beta_Catenin [label="Promotes\nNuclear Translocation"]; YAP -> p_YAP [style=invis]; // for layout Beta_Catenin -> CyclinD1 [label="Activates Transcription"]; CyclinD1 -> Proliferation [label="Promotes"]; } dot Caption: this compound inhibits the YAP/β-catenin signaling pathway.
// Nodes Growth_Factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription_Factors [label="Transcription Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Inflammation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Growth_Factor -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; this compound -> ERK [label="Inhibits\nPhosphorylation", dir=tee, color="#EA4335"]; ERK -> Transcription_Factors; Transcription_Factors -> Cellular_Response; } dot Caption: this compound inhibits the ERK/MAPK signaling pathway.
Experimental Workflow
// Nodes Start [label="Start:\nDried Belamcanda\nchinensis Rhizomes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Methanol Extraction"]; Isolation [label="HSCCC"]; Purification [label="Fraction Collection\n& Concentration"]; Identification [label="HPLC, MS, NMR"]; Bioassay [label="Biological Assays\n(e.g., Cell Culture)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(YAP/β-catenin, p-ERK/ERK)"]; Analysis [label="Data Analysis"]; End [label="End:\nCharacterization of\nthis compound's Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Extraction; Extraction -> Isolation; Isolation -> Purification; Purification -> Identification; Identification -> Bioassay; Bioassay -> WesternBlot; WesternBlot -> Analysis; Analysis -> End; } dot Caption: Experimental workflow for this compound analysis.
Conclusion
The discovery of this compound in Belamcanda chinensis has opened up promising avenues for pharmacological research and drug development. This technical guide has provided a consolidated resource for professionals in the field, detailing the quantitative aspects of this compound, comprehensive experimental protocols for its study, and a visual representation of its interaction with key cellular signaling pathways. Further research, particularly in the areas of in vivo efficacy, safety profiling, and the elucidation of its effects on other cellular pathways, will be crucial in translating the therapeutic potential of this compound into clinical applications.
References
- 1. innerpath.com.au [innerpath.com.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Insights into this compound: A Natural Isoflavonoid [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling [frontiersin.org]
- 9. Wnt/β-Catenin Signaling Regulates Yes-associated Protein (YAP) Gene Expression in Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Isoflavone Irigenin: A Potent Inhibitor of the YAP/β-catenin Signaling Axis in Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat solid tumors, characterized by rapid proliferation, diffuse invasion, and high rates of recurrence. Emerging evidence points to the dysregulation of key signaling pathways, including the Hippo-YAP and Wnt/β-catenin cascades, as critical drivers of GBM pathogenesis. This technical guide delves into the molecular mechanisms and anti-tumor effects of Irigenin, a natural isoflavone, with a specific focus on its inhibitory action on the YAP/β-catenin signaling pathway in glioblastoma cells. We provide a comprehensive overview of the current research, present quantitative data from key experiments in a structured format, and offer detailed experimental protocols for the methodologies cited. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the scientific concepts.
Introduction: this compound and the YAP/β-catenin Signaling Nexus
This compound is an O-methylated isoflavone found in the plant Belamcanda chinensis (L.), which has been traditionally used in Chinese medicine.[1] Recent pharmacological studies have revealed its multi-faceted anti-tumor properties, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancers.[2]
The Yes-associated protein (YAP) and β-catenin are two crucial transcriptional co-activators that function as downstream effectors of the Hippo and Wnt signaling pathways, respectively.[1][2] In normal physiological conditions, these pathways are tightly regulated to control organ size, cell proliferation, and tissue homeostasis. However, in many cancers, including glioblastoma, these pathways are aberrantly activated. YAP and β-catenin can translocate to the nucleus, where they interact with transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2] A growing body of evidence suggests significant crosstalk between the YAP and Wnt/β-catenin pathways, forming a signaling nexus that promotes tumorigenesis.[1][2]
Recent studies have identified this compound as a potent inhibitor of glioblastoma progression by specifically targeting the YAP/β-catenin signaling axis.[3][4][5] This guide will explore the molecular underpinnings of this inhibition and its therapeutic potential.
This compound's Effects on Glioblastoma: A Quantitative Analysis
This compound exerts a range of anti-cancer effects on glioblastoma cells in a dose-dependent manner. The following tables summarize the key quantitative findings from in vitro studies on glioblastoma cell lines (DBTRG and C6).
Table 1: Cytotoxicity of this compound on Glioblastoma Cells (CCK-8 Assay)
| Cell Line | Treatment Duration | IC50 (μM) |
| DBTRG | 24 hours | ~75 |
| 48 hours | ~50 | |
| C6 | 24 hours | ~100 |
| 48 hours | ~60 | |
| Astrocytes | 24 hours | >100 |
| 48 hours | >100 |
Data extracted from a study by Xu et al., which demonstrated that this compound selectively inhibits the proliferation of glioblastoma cells over normal astrocytes.[3]
Table 2: this compound-Induced Cell Cycle Arrest and Apoptosis
| Assay | Cell Line | Treatment | Observation |
| Cell Cycle Analysis | DBTRG | 50 μM this compound for 24h | Significant increase in G2/M phase cell population |
| C6 | 50 μM this compound for 24h | Significant increase in G2/M phase cell population | |
| Apoptosis Assay | DBTRG | 50 μM this compound | Significant increase in the percentage of apoptotic cells |
| C6 | 50 μM this compound | Significant increase in the percentage of apoptotic cells |
These findings suggest that this compound's anti-proliferative effects are mediated, at least in part, by inducing G2/M cell cycle arrest and promoting apoptosis.[1][3]
Table 3: Inhibition of Glioblastoma Cell Migration by this compound
| Assay | Cell Line | Treatment | Observation |
| Wound Healing Assay | DBTRG | 50 μM this compound for 24h | Significant reduction in cell migration |
| C6 | 50 μM this compound for 24h | Significant reduction in cell migration | |
| Transwell Invasion Assay | DBTRG | 50 μM this compound for 24h | Significant reduction in the number of migrated cells |
| C6 | 50 μM this compound for 24h | Significant reduction in the number of migrated cells |
This compound effectively curtails the migratory and invasive potential of glioblastoma cells.[3]
Table 4: Molecular Effects of this compound on the YAP/β-catenin Pathway
| Target Molecule | Cell Line | Treatment | Method | Result |
| YAP | DBTRG & C6 | 40 μM this compound | Immunofluorescence | Decreased nuclear localization of YAP |
| p-YAP/YAP ratio | DBTRG | 50 μM this compound | Western Blot | Increased ratio, indicating YAP inactivation |
| β-catenin | DBTRG & C6 | 40 μM this compound | Immunofluorescence | Decreased β-catenin levels |
| β-catenin | DBTRG | 50 μM this compound | Western Blot | Decreased protein expression |
| Cyclin D1 | DBTRG | 50 μM this compound | Western Blot | Decreased protein expression |
| MMP-2 mRNA | DBTRG | This compound | qPCR | Significant reduction |
| MMP-9 mRNA | DBTRG | This compound | qPCR | Significant reduction |
These results demonstrate that this compound treatment leads to the inactivation of YAP and the downregulation of β-catenin and its downstream target, Cyclin D1.[1][3] Furthermore, this compound reduces the expression of matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion.[4]
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the complex molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's inhibitory mechanism on the YAP/β-catenin pathway.
Caption: A generalized workflow for Western blot analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on the study by Xu et al. and standard laboratory practices.[3]
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma DBTRG and rat glioblastoma C6 cell lines.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: this compound (>98% purity) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be less than 0.1%.
Cell Viability Assay (CCK-8)
-
Seed DBTRG or C6 cells in 96-well plates at a density of 4 x 10³ cells per well.
-
Allow the cells to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 75, 100 μM) for 24 or 48 hours.
-
Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) group.
Western Blotting
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by electrophoresis on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-β-catenin, anti-Cyclin D1, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
-
Extract total RNA from this compound-treated and control cells using an RNA isolation reagent.
-
Synthesize first-strand cDNA from 100 ng of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and specific primers for the target genes (MMP-2, MMP-9) and a reference gene (e.g., β-actin).
-
Example Primer Sequences (Human):
-
MMP-2 Forward: 5'-TGA TCC TGA CCA ATT CCG T-3'
-
MMP-2 Reverse: 5'-GAA CTT GTT TCC CGG ACT G-3'
-
MMP-9 Forward: 5'-TGT ACC GCT ATG GTT ACA CTC G-3'
-
MMP-9 Reverse: 5'-GGC AGG GAC AGT TGC TTCT-3'
-
β-actin Forward: 5'-CCT GGC ACC CAG CAC AAT-3'
-
β-actin Reverse: 5'-GGG CCG GAC TCG TCA TAC-3'
-
-
The qPCR cycling conditions are typically: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.
-
Analyze the data using the 2-ΔΔCt method to determine the relative gene expression.
In Vivo Xenograft Model
-
Use immunodeficient mice (e.g., BALB/c nude mice).
-
Subcutaneously inject glioblastoma cells (e.g., 5 x 10⁶ C6 cells) into the flank of the mice.
-
When the tumors reach a palpable size, randomly assign the mice to a control group (vehicle) and a treatment group (this compound).
-
Administer this compound (e.g., 2 mg/ml, intraperitoneally) or the vehicle control according to a predetermined schedule.
-
Monitor tumor growth by measuring the tumor volume at regular intervals.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Conclusion and Future Directions
The evidence strongly indicates that this compound is a promising natural compound for the treatment of glioblastoma. Its ability to inhibit the proliferation, migration, and invasion of glioblastoma cells is directly linked to its targeted suppression of the YAP/β-catenin signaling pathway. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-glioblastoma therapies.
Future research should focus on several key areas:
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate the bioavailability, distribution, and metabolism of this compound in vivo.
-
Combination Therapies: To investigate the synergistic effects of this compound with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.
-
Blood-Brain Barrier Permeability: To assess the ability of this compound or its derivatives to cross the blood-brain barrier and reach the tumor site in clinically relevant concentrations.
-
Identification of Direct Molecular Targets: To elucidate the precise molecular interactions through which this compound modulates the YAP/β-catenin pathway.
By addressing these questions, the scientific and medical communities can further validate the therapeutic potential of this compound and pave the way for its clinical translation for the benefit of patients with glioblastoma.
References
- 1. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling [frontiersin.org]
- 5. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the neuroprotective potential of Irigenin
An In-depth Technical Guide to the Neuroprotective Potential of Irigenin
Abstract
This compound, an isoflavonoid primarily isolated from the rhizome of Belamcanda chinensis, has demonstrated significant pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2] Recent investigations have highlighted its neuroprotective potential, positioning it as a promising candidate for the development of therapeutics for neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These effects are orchestrated through the modulation of several key signaling pathways.
Attenuation of Oxidative Stress via Keap1/Nrf2 Pathway Activation
A primary mechanism underlying this compound's neuroprotective action is its ability to combat oxidative stress.[2] It achieves this by activating the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to antioxidant response elements (AREs) and initiates the transcription of a suite of antioxidant and cytoprotective genes.
This activation leads to a measurable decrease in markers of oxidative stress, such as malondialdehyde (MDA), and a concurrent increase in the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[2][3]
Inhibition of Pro-inflammatory Pathways
Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. This compound demonstrates potent anti-inflammatory properties by suppressing the production of key inflammatory mediators.[2] In models of neurotoxicity, this compound treatment has been shown to abolish the increased production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]
Suppression of Apoptotic Pathways
This compound contributes to neuronal survival by directly inhibiting the apoptotic cascade. In MPP+-challenged BV-2 cells, treatment with this compound repressed apoptosis, evidenced by reduced caspase-3/7 activity and decreased expression of Cytochrome C.[2][3] This anti-apoptotic effect is crucial for preventing the progressive loss of neurons characteristic of neurodegenerative conditions.
Quantitative Data from Preclinical Studies
The neuroprotective effects of this compound have been quantified in various in vitro models. The data below summarizes key findings from studies using the MPP+ (1-methyl-4-phenylpyridinium) model of Parkinson's disease in mouse microglial BV-2 cells.
Table 1: Anti-inflammatory and Antioxidant Effects of this compound on MPP+-treated BV-2 Cells
| Parameter Measured | Treatment Group | Observation | Reference |
|---|---|---|---|
| Cell Viability | MPP+ | Dose-dependent inhibition | [2] |
| MPP+ + this compound | Suppressed MPP+-induced viability reduction | [2] | |
| Nitric Oxide (NO) | MPP+ + this compound | Abolished MPP+-induced increase | [2] |
| Prostaglandin E2 (PGE2) | MPP+ + this compound | Abolished MPP+-induced increase | [2] |
| TNF-α | MPP+ + this compound | Abolished MPP+-induced increase | [2] |
| Interleukin-6 (IL-6) | MPP+ + this compound | Abolished MPP+-induced increase | [2] |
| Malondialdehyde (MDA) | MPP+ + this compound | Attenuated MPP+-induced increase | [2] |
| Antioxidant Enzymes | MPP+ + this compound | Attenuated MPP+-induced changes in SOD, CAT, GPx |[2] |
Table 2: Anti-Apoptotic Effects of this compound on MPP+-treated BV-2 Cells
| Parameter Measured | Treatment Group | Observation | Reference |
|---|---|---|---|
| Apoptosis | MPP+ + this compound | Repressed apoptosis | [2] |
| Caspase-3/7 Activity | MPP+ + this compound | Repressed MPP+-induced activity | [2] |
| Cytochrome C Expression | MPP+ + this compound | Repressed MPP+-induced expression |[2] |
Detailed Experimental Protocols
The following are representative methodologies for key experiments used to evaluate the neuroprotective potential of this compound.
Cell Culture and Treatment (MPP+ Model)
-
Cell Line: Mouse microglial BV-2 cells or human neuroblastoma SH-SY5Y cells.[1][4]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein analysis). After reaching 70-80% confluency, they are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours). Subsequently, neurotoxicity is induced by adding MPP+ (e.g., 1 mM) and incubating for a further period (e.g., 24 hours). A control group (vehicle only), an MPP+-only group, and this compound-only groups are run in parallel.
Cell Viability Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
After the treatment period, the culture medium is removed.
-
MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the resulting formazan crystals.
-
The plate is agitated for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control group.[2]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is used to detect and quantify specific proteins in a sample, such as Nrf2, Keap1, Cytochrome C, and β-actin (as a loading control).
-
Procedure:
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-Keap1).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Additional Therapeutic Targets
Beyond the core mechanisms, research suggests this compound may influence other pathways relevant to neuro-oncology and neurodegeneration. In glioblastoma (GBM) cells, this compound has been shown to inhibit tumor progression by suppressing the YAP/β-catenin signaling pathway.[1] It also inhibited the proliferation and migration of GBM cells and induced apoptosis and cell cycle arrest at the G2/M phase.[1] While this research is in the context of cancer, the pathways involved, such as β-catenin, are also implicated in neuronal development and disease, suggesting a broader scope for this compound's action in the central nervous system.
Conclusion and Future Directions
This compound presents a compelling profile as a neuroprotective agent, with robust preclinical evidence demonstrating its efficacy in mitigating oxidative stress, inflammation, and apoptosis. Its ability to modulate the Keap1/Nrf2 pathway is a key feature of its antioxidant and cytoprotective effects. The quantitative data and established protocols provide a solid foundation for further investigation. Future research should focus on validating these findings in in vivo models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, to assess its bioavailability, ability to cross the blood-brain barrier, and overall therapeutic efficacy.[1] Elucidating its effects on other relevant signaling pathways will further clarify its potential as a multifaceted therapeutic for complex neurological disorders.
References
- 1. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound against 1-methyl-4-phenylpyridinium-induced neurotoxicity through regulating the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Anti-Diabetic Potential of Irigenin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
[Shanghai, China – November 9, 2025] – Irigenin, a naturally occurring isoflavone found in several plant species of the Iridaceae family, is emerging as a promising candidate in the field of diabetology. A growing body of evidence suggests its potential to mitigate hyperglycemia through multiple mechanisms of action. This technical guide provides a comprehensive analysis of the current state of research on the anti-diabetic effects of this compound, detailing its molecular targets, relevant signaling pathways, and a summary of key experimental findings.
Introduction
This compound is an O-methylated isoflavone abundant in plants such as Iris domestica (formerly Belamcanda chinensis) and various Iris species. Traditionally, extracts from these plants have been used in folk medicine for a range of ailments. Modern pharmacological screening has identified isoflavones as a class of compounds with significant potential for managing metabolic disorders, including type 2 diabetes. This document consolidates the available scientific data on this compound, offering a technical resource for researchers and professionals in drug development.
Mechanisms of Anti-Diabetic Action
Current research indicates that this compound exerts its anti-diabetic effects through several key mechanisms:
-
Inhibition of α-Glucosidase: this compound has been shown to be a potent inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes.
-
Modulation of Intracellular Signaling Pathways: Preliminary evidence suggests that this compound may influence key signaling pathways involved in glucose homeostasis, such as the PI3K/Akt and AMPK pathways. These pathways are central to insulin signaling, glucose uptake, and cellular energy metabolism.
-
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism: As a member of the isoflavone class, this compound is being investigated for its potential to act as a PPARγ agonist. PPARγ is a nuclear receptor that plays a critical role in adipocyte differentiation, lipid metabolism, and insulin sensitization.
-
Anti-inflammatory Properties: Chronic low-grade inflammation is a hallmark of insulin resistance and type 2 diabetes. This compound has demonstrated anti-inflammatory effects in various studies, which may contribute to its overall anti-diabetic potential.
Quantitative Data Summary
To facilitate a clear comparison of this compound's efficacy, the following table summarizes the key quantitative data from in vitro studies.
| Parameter | Test System | Result (IC50) | Reference |
| α-Glucosidase Inhibition | In vitro enzyme assay | 32.1 μM | [1] |
| COX-2 Inhibition | In vitro enzyme assay | 10.83 ± 0.86 μM | [2] |
Note: Further quantitative data on other anti-diabetic mechanisms of this compound are currently limited in the published literature.
Key Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's anti-diabetic effects.
α-Glucosidase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).
-
Prepare various concentrations of this compound and the positive control, acarbose, in DMSO.
-
In a 96-well microplate, add the α-glucosidase solution to wells containing the this compound solutions or the positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 0.1 M Na2CO3).
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for determining α-glucosidase inhibition.
Signaling Pathways
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical downstream effector of the insulin receptor. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues. While direct evidence for this compound's modulation of this pathway in a diabetic context is still emerging, its structural similarity to other isoflavones known to interact with this pathway suggests it as a key area for future research.
Proposed PI3K/Akt Signaling Pathway in Glucose Uptake
Caption: PI3K/Akt pathway in insulin-mediated glucose uptake.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Its activation, typically under conditions of low cellular energy (high AMP:ATP ratio), stimulates glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Several natural compounds with anti-diabetic properties are known to activate AMPK. Investigating this compound's effect on AMPK activation is a logical next step in elucidating its anti-diabetic mechanisms.
AMPK Signaling Pathway in Cellular Metabolism
Caption: Overview of the AMPK signaling pathway.
Future Directions
While the initial findings are promising, further research is imperative to fully characterize the anti-diabetic profile of this compound. Key areas for future investigation include:
-
In-depth analysis of signaling pathways: Elucidating the precise effects of this compound on the PI3K/Akt and AMPK pathways in relevant cell models (e.g., L6 myotubes, 3T3-L1 adipocytes, HepG2 hepatocytes).
-
PPARγ agonist activity: Conducting reporter gene assays and binding studies to definitively determine if this compound acts as a PPARγ agonist.
-
In vivo efficacy: Performing dose-response studies in animal models of type 2 diabetes (e.g., db/db mice or high-fat diet/streptozotocin-induced diabetic rats) to evaluate the effect of oral this compound administration on blood glucose levels, insulin sensitivity, and other metabolic parameters.
-
Glucose uptake and GLUT4 translocation: Quantifying the effect of this compound on glucose uptake (e.g., using 2-NBDG) and GLUT4 translocation in muscle and fat cells.
-
Pancreatic β-cell effects: Investigating the potential of this compound to protect pancreatic β-cells from glucotoxicity and to modulate insulin secretion.
-
SGLT1 Inhibition: Directly assessing the inhibitory activity of this compound against the sodium-glucose cotransporter 1.
Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent for the management of type 2 diabetes. Its demonstrated ability to inhibit α-glucosidase, coupled with its potential to modulate key metabolic signaling pathways, positions it as a multi-target compound. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to build upon this foundational knowledge and accelerate the research and development of this compound as a novel anti-diabetic therapy.
References
The Role of Irigenin, an O-Methylated Isoflavone, in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Irigenin
This compound is an O-methylated isoflavone, a class of naturally occurring compounds found predominantly in the rhizomes of several plant species of the Iris genus, such as Belamcanda chinensis (blackberry lily)[1]. As the aglycone form of iridin, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties[1][2]. Its unique chemical structure allows it to interact with various molecular targets within the cell, thereby modulating a complex network of signaling pathways that are often dysregulated in pathological conditions, particularly in cancer. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on key cellular signaling cascades, supported by quantitative data and detailed experimental methodologies.
The Role of this compound in Key Cell Signaling Pathways
This compound has been demonstrated to modulate several critical signaling pathways implicated in cell proliferation, survival, apoptosis, and metastasis. The following sections delineate its mechanism of action within the MAPK/ERK, PI3K/AKT, YAP/β-catenin, and NF-κB signaling cascades.
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway
The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell growth. This compound has been shown to be a potent inhibitor of the MAPK/ERK pathway.
Mechanistically, this compound has been observed to decrease the phosphorylation of key components of this pathway, including p38 and ERK, in colon cancer cells[1]. By inhibiting the phosphorylation and subsequent activation of these kinases, this compound effectively curtails the downstream signaling events that lead to cell proliferation. This inhibitory action contributes to the anti-cancer effects of this compound by halting the cell cycle and promoting apoptosis.
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT signaling pathway is another central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many human cancers. The precursor to this compound, iridin, has been shown to exert its anticancer effects by inhibiting this pathway. Iridin treatment in gastric cancer cells leads to a dose-dependent decrease in the phosphorylation of both PI3K and AKT[1]. This deactivation of the PI3K/AKT pathway results in the suppression of downstream pro-survival signals, thereby inducing apoptosis. The inhibition of this pathway is a key mechanism by which this compound and its glycoside precursor, iridin, contribute to cancer cell death.
YAP/β-catenin Signaling Pathway
The Hippo pathway and its downstream effector, Yes-associated protein (YAP), play a critical role in organ size control and tumorigenesis. In many cancers, YAP is overexpressed and promotes cell proliferation and inhibits apoptosis. This compound has been identified as an inhibitor of the YAP/β-catenin signaling pathway in glioblastoma cells[2][3][4]. Treatment with this compound leads to a decrease in the expression of YAP, which in turn suppresses β-catenin signaling[3][4]. This dual inhibition of YAP and β-catenin disrupts the oncogenic signals that drive glioblastoma progression, resulting in cell cycle arrest at the G2/M phase, reduced cell migration, and increased apoptosis[2][4][5].
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a key regulator of the inflammatory response and also plays a critical role in cancer development and progression by promoting cell survival and proliferation. Some isoflavones have been shown to inhibit the NF-κB pathway. For instance, glycitein, another O-methylated isoflavone, has been demonstrated to inhibit the STAT3/NF-κB signaling pathway in gastric cancer cells[1]. While direct and detailed mechanistic studies on this compound's effect on the NF-κB pathway are still emerging, its established anti-inflammatory properties suggest a likely inhibitory role. The proposed mechanism involves the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB. By stabilizing IκBα, this compound would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound and its precursor, iridin.
Table 1: IC50 Values of this compound and Iridin in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | HepG2 | Liver Cancer | 14 | [6] |
| This compound | SNU-182 | Liver Cancer | 14 | [6] |
| This compound | DBTRG | Glioblastoma | ~50 | [4] |
| This compound | C6 | Glioblastoma | ~50 | [4] |
| Iridin | AGS | Gastric Cancer | 161.3 | [7] |
Table 2: Effects of this compound and Iridin on Apoptosis and Cell Cycle
| Compound | Cell Line | Concentration (µM) | Effect | Quantitative Change | Reference |
| This compound | HepG2 | 14 | Induction of Apoptosis | Increase from 2.3% to 41.75% apoptotic cells | [6] |
| This compound | SNU-182 | 14 | Induction of Apoptosis | Increase from 1.16% to 51.9% apoptotic cells | [6] |
| This compound | HepG2 | 14 | G2/M Cell Cycle Arrest | Increase from 17.92% to 34.35% of cells in G2/M phase | [6] |
| This compound | SNU-182 | 14 | G2/M Cell Cycle Arrest | Increase from 23.97% to 38.23% of cells in G2/M phase | [6] |
| This compound | DBTRG | 50 | Induction of Apoptosis (PI Staining) | 5.5-fold increase in PI+ cells | [8] |
| This compound | C6 | 50 | Induction of Apoptosis (PI Staining) | 2.1-fold increase in PI+ cells | [8] |
| Iridin | AGS | 50, 100, 200 | Induction of Apoptosis (Annexin V/PI) | Dose-dependent increase in apoptotic cells | [7] |
Table 3: Effects of this compound and Iridin on Protein Expression
| Compound | Cell Line | Concentration (µM) | Target Protein | Effect on Expression/Activity | Fold Change/Observation | Reference |
| This compound | Coca-2 | Not specified | p-P38 | Decrease | Downregulation of ERK/MAPK pathway | [1] |
| This compound | Coca-2 | Not specified | p-ERK | Decrease | Downregulation of ERK/MAPK pathway | [1] |
| Iridin | AGS | 50, 100, 200 | p-PI3K | Decrease | Dose-dependent reduction | [1] |
| Iridin | AGS | 50, 100, 200 | p-AKT | Decrease | Dose-dependent reduction | [1] |
| This compound | DBTRG, C6 | 50 | Bax | Increase | Increased expression | [8] |
| This compound | DBTRG, C6 | 50 | Bcl-2 | Decrease | Decreased expression | [8] |
| This compound | DBTRG, C6 | 50 | Cleaved Caspase-3 | Increase | Increased expression | [8] |
| This compound | DBTRG | 50 | β-catenin | Decrease | Decreased expression | [4] |
| This compound | DBTRG | 50 | Cyclin D1 | Decrease | Decreased expression | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on cell signaling.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., HepG2, DBTRG)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. The final concentrations may range from 0 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-ERK, total ERK, p-AKT, total AKT, YAP, β-catenin, Bax, Bcl-2, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Clinical Perspective and Future Directions
The extensive preclinical data on this compound's anti-cancer and anti-inflammatory effects highlight its potential as a therapeutic agent. However, to the best of our knowledge, there are currently no registered clinical trials specifically investigating this compound in humans. The development of this compound as a clinical candidate faces several challenges, including its bioavailability and pharmacokinetic profile[8]. As an aglycone, this compound is the metabolite of iridin, and understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its translation into a therapeutic drug[8].
Future research should focus on several key areas:
-
Pharmacokinetic and Bioavailability Studies: In-depth studies are needed to understand the metabolic fate of this compound in humans and to develop formulations that can enhance its oral bioavailability.
-
In Vivo Efficacy and Toxicity: More comprehensive animal studies are required to establish the in vivo efficacy of this compound in various cancer models and to assess its long-term safety and toxicity profile.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective and less toxic cancer treatments.
-
Clinical Trials: Should preclinical studies continue to yield promising results, well-designed Phase I clinical trials will be necessary to evaluate the safety, tolerability, and pharmacokinetics of this compound in human subjects.
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling [frontiersin.org]
- 4. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preliminary Investigation of Irigenin's Anti-Microorganism Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irigenin, an O-methylated isoflavone predominantly isolated from the genus Iris and Belamcanda chinensis, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] This technical guide provides a comprehensive overview of the preliminary scientific findings on this compound's anti-microorganism activity, with a specific focus on its antibacterial properties. The available research highlights its potential as a novel therapeutic agent, particularly against Helicobacter pylori.[4][5] This document synthesizes quantitative data, details experimental methodologies, and visualizes key processes to support further research and development in this area.
Antibacterial Activity of this compound
Current research into this compound's antimicrobial properties has primarily centered on its efficacy against Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.[4][5]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified through various assays, with the key findings summarized below.
Table 1: Antibacterial and Enzyme Inhibitory Activity of this compound against H. pylori
| Target Organism/Enzyme | Assay Type | Metric | Result | Reference |
|---|---|---|---|---|
| Helicobacter pylori | MTT Assay | MIC | 62.50 µg/mL (Polar Fraction) | [4][5] |
| H. pylori IMPDH (HpIMPDH) | Enzyme Inhibition | IC₅₀ | 2.07 ± 1.90 µM | [4][5][6] |
| Human IMPDH2 (hIMPDH2) | Enzyme Inhibition | IC₅₀ | > 10 µM |[4][5][6] |
Table 2: Anti-inflammatory Activity of this compound
| Target Enzyme/Molecule | Metric | Result | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | IC₅₀ | 35.25 ± 1.40 µM | [4] |
| Cyclooxygenase-2 (COX-2) | IC₅₀ | 10.83 ± 0.86 µM | [4] |
| Nitric Oxide (NO) | IC₅₀ | 42.46 ± 1.80 µM |[4] |
Mechanism of Antibacterial Action
The primary antibacterial mechanism of this compound against H. pylori identified to date is the selective inhibition of a key bacterial enzyme, inosine-5'-monophosphate dehydrogenase (HpIMPDH).[4][5] This enzyme is crucial for the synthesis of guanine nucleotides in the bacterium. By inhibiting HpIMPDH, this compound disrupts essential metabolic pathways, leading to the suppression of bacterial growth. Notably, this compound shows significantly less activity against the human equivalent enzyme (hIMPDH2), suggesting a degree of selectivity that is favorable for a therapeutic compound.[4][5][6]
Caption: Proposed mechanism of this compound's anti-H. pylori activity.
Antifungal, Antiviral, and Anti-Biofilm Activity
While the broader class of isoflavones, to which this compound belongs, is known to possess general anti-fungal and anti-viral properties, specific studies detailing this compound's efficacy against fungal and viral pathogens are not extensively available in the current literature.[1][2] Similarly, there is a lack of specific research on the anti-biofilm capabilities of this compound. Biofilm formation is a critical factor in microbial persistence and resistance, and investigating this compound's potential to inhibit or disrupt biofilms is a recommended avenue for future research.[7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preliminary findings.
General Workflow for Antimicrobial Screening
The following diagram outlines a typical workflow for the preliminary investigation of a natural compound's antimicrobial properties.
Caption: General experimental workflow for antimicrobial investigation.
Anti-Helicobacter pylori Activity (MTT Assay)
This protocol is adapted from methodologies used to assess the viability of bacteria upon exposure to antimicrobial agents.
-
Preparation of H. pylori Culture:
-
Culture H. pylori in a suitable liquid medium (e.g., Brucella broth supplemented with fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C until it reaches the mid-logarithmic growth phase.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Further dilutions should be made in the culture medium.
-
-
MTT Assay Procedure:
-
In a 96-well microtiter plate, add 100 µL of the H. pylori suspension.
-
Add serial dilutions of this compound to the wells. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate under microaerophilic conditions at 37°C for the desired period (e.g., 24-72 hours).
-
Following incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate for an additional 4 hours. The viable bacteria will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilizing solution (e.g., acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant reduction in absorbance compared to the positive control.
-
H. pylori IMPDH (HpIMPDH) Enzyme Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HpIMPDH.
-
Reagents and Buffers:
-
Purified recombinant HpIMPDH enzyme.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.1 mM EDTA).
-
Substrate: Inosine-5'-monophosphate (IMP).
-
Cofactor: Nicotinamide adenine dinucleotide (NAD⁺).
-
Detection reagent: A reagent that allows for the colorimetric or fluorometric detection of NADH, the product of the reaction.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NAD⁺, and varying concentrations of this compound.
-
Add the purified HpIMPDH enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, IMP.
-
Monitor the rate of NADH formation by measuring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 340 nm for NADH absorbance).
-
Calculate the percentage of enzyme inhibition for each concentration of this compound relative to a control reaction with no inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound is a promising natural compound with significant antibacterial activity against Helicobacter pylori.[4][5] Its mechanism of action appears to be selective inhibition of the bacterial enzyme HpIMPDH, a highly desirable trait for a novel antibiotic.[4][5][6] However, the full scope of this compound's anti-microorganism activity remains largely unexplored.
Future research should be directed towards:
-
Broad-Spectrum Activity: Screening this compound against a wider panel of pathogenic bacteria, including both Gram-positive and Gram-negative species, and multidrug-resistant strains.
-
Antifungal and Antiviral Studies: Conducting specific assays to determine the efficacy of this compound against common fungal and viral pathogens.
-
Anti-Biofilm Investigations: Evaluating the ability of this compound to prevent biofilm formation and eradicate established biofilms of clinically relevant microorganisms.
-
In Vivo Studies: Progressing to animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound for treating microbial infections.
A thorough investigation into these areas will provide a more complete understanding of this compound's therapeutic potential and pave the way for its possible development as a next-generation antimicrobial agent.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antibiofilm activity of lingonberry flavonoids against oral pathogens is a case connected to residual complexity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Anti-Biofilm Activity and Mechanism of Apigenin-7-O-Glucoside Against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Irigenin In Vitro Cytotoxicity Assay: An Application & Protocol Guide
Introduction
Irigenin, an O-methylated isoflavone found predominantly in the rhizomes of Belamcanda chinensis (leopard lily) and several Iris species, has garnered significant attention in oncological research. As a natural compound, it exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and notably, anti-cancer activities. Emerging evidence indicates that this compound exerts cytotoxic effects across various cancer cell lines by inducing apoptosis and causing cell cycle arrest. This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, a detailed protocol for its assessment using the MTT assay, and supplementary protocols for apoptosis and cell cycle analysis. It also elucidates the key signaling pathways involved in its mechanism of action. This guide is intended for researchers and scientists in the fields of cancer biology and drug development.
Mechanism of Action
This compound's cytotoxic effects are multifaceted, involving the modulation of several key signaling pathways that govern cell survival, proliferation, and death. In various cancer models, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[1][2] Furthermore, it can halt the cell cycle, predominantly at the G2/M phase, thereby preventing cancer cell proliferation.[1][2] Key signaling pathways implicated in this compound's anti-cancer activity include the ERK/MAPK, PI3K/AKT, and YAP/β-catenin pathways.[2][3][4]
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The cytotoxic efficacy of this compound has been evaluated across a range of cancer cell lines, with the following table summarizing the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HepG2 | Liver Cancer | 14 | MTT | [1] |
| SNU-182 | Liver Cancer | 14 | MTT | [1] |
| DBTRG | Glioblastoma | ~50 | CCK-8 | |
| C6 | Glioblastoma | ~50 | CCK-8 | |
| RWPE-1 | Prostate (Normal) | >100 | Not Specified | [5] |
| LNCaP | Prostate Cancer | ~50-100 | Not Specified | [5] |
| PC3 | Prostate Cancer | ~50-100 | Not Specified | [5] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol outlines the determination of cell viability and the cytotoxic potential of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within one hour of staining using a flow cytometer.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Data analysis will quadrant the cell populations:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with this compound as required.
-
Harvest the cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using appropriate software.
-
Visualizations
Caption: Workflow for this compound in vitro cytotoxicity MTT assay.
Caption: Key signaling pathways modulated by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Determination of Irigenin IC50 Values using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: Irigenin, an O-methylated isoflavone found in several plant species of the Iris genus, has garnered significant interest for its potential anti-cancer properties.[1] It has been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. This document provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
I. Quantitative Data Summary
The following table summarizes typical experimental parameters for determining the IC50 of this compound in various cancer cell lines. Note that these values may require optimization depending on the specific cell line and laboratory conditions.
| Parameter | Recommended Range/Value | Notes |
| Cell Lines | Glioblastoma (GBM), Lung Carcinoma, Gastric Cancer, Liver Cancer | This compound has shown efficacy in these cancer types.[2][5][6] |
| Seeding Density | 1,000 - 100,000 cells/well | Optimal density should be determined empirically for each cell line to ensure exponential growth during the assay. |
| This compound Concentration Range | 0.1 µM to 200 µM | A wide range with serial dilutions is recommended for the initial determination. One study reported an IC50 of 14 µM in HepG2 and SNU-182 liver cancer cells.[7] |
| Vehicle Control | DMSO (Dimethyl sulfoxide) | The final concentration of DMSO should be less than 0.1% to avoid solvent-induced cytotoxicity. |
| Incubation Time with this compound | 24, 48, or 72 hours | The effect of this compound can be time-dependent.[8] |
| MTT Reagent Concentration | 0.5 mg/mL in PBS or serum-free media | A common working concentration.[3][9] |
| MTT Incubation Time | 2 to 4 hours | Allows for sufficient formazan crystal formation.[10] |
| Solubilizing Agent | DMSO, isopropanol with HCl | Ensures complete dissolution of formazan crystals. |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference) | The reference wavelength helps to correct for background absorbance.[3] |
II. Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol is designed for adherent cells cultured in 96-well plates.
A. Materials and Reagents:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS, filtered)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
B. Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count. b. Dilute the cells in a complete culture medium to the optimized seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Include wells for "no-cell" blanks (medium only) to measure background absorbance. e. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical final concentration range could be 0, 1, 5, 10, 25, 50, 100, and 200 µM. b. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control media. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, including the no-cell blanks.[11] b. Gently mix the plate and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: a. After the MTT incubation, carefully aspirate the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9] c. Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the formazan crystals.[3][9]
-
Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[3]
C. Data Analysis and IC50 Calculation:
-
Correct for Background Absorbance: Subtract the average absorbance of the no-cell blank wells from all other absorbance readings.
-
Calculate Percentage Cell Viability:
-
Percentage Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percentage cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.[12] Software such as GraphPad Prism or Microsoft Excel can be used for this analysis.[12][13]
-
III. Visualizations
A. Experimental Workflow
Caption: Workflow for determining this compound IC50 using the MTT assay.
B. This compound Signaling Pathway
This compound has been reported to modulate several signaling pathways involved in cancer progression. One of its key mechanisms is the induction of apoptosis and inhibition of proliferation. It has been shown to downregulate the ERK/MAPK and PI3K/AKT signaling pathways and inhibit the YAP/β-catenin signaling pathway.[1][2][14]
Caption: Simplified diagram of signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. chondrex.com [chondrex.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irigenin in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing irigenin in xenograft mouse models of glioblastoma and gastric cancer. The information is compiled from recent preclinical studies to guide the design and execution of in vivo research.
I. Quantitative Data Summary
The following tables summarize the quantitative data for this compound administration in different xenograft mouse models.
Table 1: this compound Dosage and Administration in Glioblastoma Xenograft Model
| Parameter | Details | Reference |
| Cancer Type | Glioblastoma | [1] |
| Cell Line | C6 (luciferase-expressing) | [1] |
| Mouse Strain | BALB/c nude mice | [1] |
| Xenograft Type | Orthotopic | [1] |
| This compound Dosage | 2 mg/ml | [1] |
| Administration Route | Not explicitly stated, termed "administrated" | [1] |
| Frequency | Once a day | [1] |
| Treatment Start | 7 days after tumor cell implantation | [1] |
| Tumor Monitoring | Three-dimensional bioluminescence imaging | [1] |
| Primary Outcome | Inhibition of tumor growth | [1] |
Table 2: this compound in Combination Therapy for Gastric Cancer Xenograft Model
| Parameter | Details | Reference |
| Cancer Type | Gastric Cancer | [2][3] |
| Cell Line | Likely SGC-7901 (a common gastric cancer cell line used in xenografts) | [4][5][6][7] |
| Mouse Strain | Not specified in abstracts | |
| Xenograft Type | Xenograft model | [2] |
| This compound Dosage | Not specified in the available literature. A dose-finding study is recommended. | [2] |
| Combination Agent | Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) | [2][3] |
| Primary Outcome | Inhibition of tumor growth, sensitization to TRAIL-induced apoptosis | [2][3] |
II. Experimental Protocols
A. Glioblastoma Orthotopic Xenograft Mouse Model
This protocol is based on the methodology described for investigating the effects of this compound on glioblastoma.[1]
1. Cell Culture:
-
Culture C6 rat glioma cells, stably expressing luciferase, in appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model:
-
Use female BALB/c nude mice, 6-8 weeks old.
-
Acclimatize the mice for at least one week before the experiment.
-
Maintain mice in a specific pathogen-free (SPF) environment.
3. Orthotopic Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotactic apparatus.
-
Make a sagittal incision on the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates in the striatum.
-
Slowly inject a suspension of C6-luciferase cells (e.g., 1 x 10^5 cells in 5 µl of sterile PBS) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the scalp incision.
-
Monitor the mice for post-operative recovery.
4. This compound Administration:
-
Seven days post-implantation, confirm tumor establishment via bioluminescence imaging.
-
Randomly divide the mice into control and treatment groups.
-
Prepare a 2 mg/ml solution of this compound in a suitable vehicle (e.g., saline containing 10% DMSO).[1]
-
Administer the this compound solution to the treatment group once daily. The control group should receive the vehicle only.
-
Monitor the body weight of the mice regularly to assess toxicity.
5. Tumor Growth Monitoring and Efficacy Evaluation:
-
Monitor tumor growth weekly using a three-dimensional bioluminescence imaging system.[1]
-
At the end of the study, euthanize the mice and harvest the brains.
-
Fix the brains in 10% formalin and embed in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for YAP/β-catenin).
B. Gastric Cancer Xenograft Mouse Model (General Protocol)
This is a general protocol for establishing a subcutaneous gastric cancer xenograft model. The specific dosage of this compound for this model needs to be determined empirically.
1. Cell Culture:
-
Culture human gastric cancer cells (e.g., SGC-7901) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID mice), 6-8 weeks old.
-
Acclimatize the animals for at least one week.
3. Subcutaneous Xenograft Implantation:
-
Harvest and resuspend SGC-7901 cells in sterile PBS or a mixture with Matrigel.
-
Inject the cell suspension (e.g., 2 x 10^6 cells in 100-200 µl) subcutaneously into the flank of each mouse.
4. This compound and TRAIL Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, TRAIL alone, this compound + TRAIL).
-
This compound Dosage: As the optimal dose is not reported, a pilot dose-finding study is recommended. Doses used for other flavonoids in xenograft models could serve as a starting point.
-
Administer this compound and TRAIL via appropriate routes (e.g., intraperitoneal or intravenous for TRAIL, oral gavage or intraperitoneal for this compound).
-
Administer treatments according to a defined schedule (e.g., daily for this compound, twice weekly for TRAIL).
5. Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the study endpoint, excise the tumors for weight measurement and further analysis (e.g., Western blot for apoptosis markers, immunohistochemistry).
III. Signaling Pathways and Experimental Workflow Diagrams
A. Signaling Pathway Diagrams
Caption: this compound inhibits glioblastoma progression by suppressing the YAP/β-catenin signaling pathway.[1][8][9][10][11]
Caption: this compound sensitizes gastric cancer cells to TRAIL-induced apoptosis.[2][3]
B. Experimental Workflow Diagram
Caption: General experimental workflow for this compound studies in xenograft mouse models.
References
- 1. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGC-7901 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Inhibitory effects of apigenin on the growth of gastric carcinoma SGC-7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SGC-7901 Xenograft Model | Xenograft Services [xenograft.net]
- 7. The Growth of SGC-7901 Tumor Xenografts Was Suppressed by Chinese Bayberry Anthocyanin Extract through Upregulating KLF6 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling [frontiersin.org]
Application Note: Quantification of Irigenin in Plant Extracts using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irigenin, an O-methylated isoflavone, is a significant bioactive compound predominantly found in the rhizomes of several Iris species. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and phytoestrogenic effects. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed, validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound in plant extracts.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the plant extract matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a methanol and water mixture. A Diode-Array Detector (DAD) is employed for the detection and quantification of this compound by monitoring its absorbance at a specific wavelength, ensuring high selectivity and sensitivity.
Experimental Protocols
Sample Preparation
A robust and efficient extraction procedure is critical for the accurate quantification of this compound. The following protocol outlines the methanolic extraction of this compound from dried plant material.
Materials:
-
Dried plant material (e.g., rhizomes of Iris species)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.45 µm syringe filters
Protocol:
-
Grind the dried plant material into a fine powder.
-
Accurately weigh 5 mg of the powdered plant material and transfer it to a microcentrifuge tube.
-
Add 1.0 mL of methanol to the tube.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 30 minutes to facilitate the extraction of this compound.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid plant material.
-
Carefully collect the supernatant (the methanolic extract).
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for HPLC-DAD analysis.
Standard Solution Preparation
Accurate standard solutions are essential for the calibration and quantification of the analyte.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
Protocol:
-
Prepare a stock solution of this compound by accurately weighing 1.0 mg of the reference standard and dissolving it in 1.0 mL of methanol to achieve a concentration of 1 mg/mL.[1][2]
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve.
HPLC-DAD Instrumentation and Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | RP-C18, 5 µm, 4.6 x 100 mm[1][2] |
| Mobile Phase | Methanol:Water (Isocratic or Gradient) |
| Detection Wavelength | 260 nm[1][2] |
| Flow Rate | 0.6 mL/min[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approx. 25°C) |
Method Validation
The developed HPLC-DAD method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-DAD method for this compound quantification.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998 |
| Recovery (%) | 98.2 - 101.2% |
| Limit of Detection (LOD) | Analyte Dependent |
| Limit of Quantification (LOQ) | Analyte Dependent |
| Precision (%RSD) | < 2% |
| Specificity | The method is specific for this compound, with no interference from other components in the plant extract matrix. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Workflow for this compound Quantification.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key validation parameters.
Caption: Method Validation Parameters.
Conclusion
The described HPLC-DAD method provides a reliable, accurate, and precise tool for the quantification of this compound in plant extracts. This application note and the detailed protocols are intended to assist researchers, scientists, and drug development professionals in the quality control and standardization of plant-based products containing this compound. The method's robustness and sensitivity make it suitable for a wide range of applications in natural product research and development.
References
Application Notes: Analysis of Irigenin-Induced G2/M Cell Cycle Arrest
Introduction
Irigenin, an O-methylated isoflavone found in plants of the Iris family, has demonstrated significant anti-proliferative and anti-tumor effects in various cancer cell lines.[1][2] One of the key mechanisms underlying its anti-cancer activity is the induction of cell cycle arrest, particularly at the G2/M transition phase.[2][3] This blockage prevents cancer cells from entering mitosis, ultimately leading to a halt in proliferation and, in many cases, apoptosis.[2] The analysis of this G2/M arrest is crucial for understanding this compound's therapeutic potential and its mechanism of action.
These application notes provide a comprehensive guide for researchers to investigate this compound-induced G2/M cell cycle arrest. Detailed protocols for cell culture, flow cytometry-based cell cycle analysis, and Western blot analysis of key regulatory proteins are provided, along with data interpretation guidelines.
Mechanism of Action: G2/M Checkpoint Regulation
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. This compound has been shown to induce G2/M arrest by modulating the expression and activity of key regulatory proteins.[4][5] Specifically, it attenuates the expression of Cyclin B1, Cyclin-Dependent Kinase 1 (CDK1), and the phosphatase Cdc25C.[4][6][7] The Cyclin B1/CDK1 complex is the primary driver of entry into mitosis, and its activity is positively regulated by Cdc25C. By downregulating these proteins, this compound effectively creates a roadblock at the G2/M transition.[2] Furthermore, studies suggest involvement of upstream signaling pathways such as PI3K/AKT and YAP/β-catenin in mediating these effects.[2][4][5]
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers [mdpi.com]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis for Proteins Affected by Irigenin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Irigenin on protein expression using Western blot analysis. This document includes detailed experimental protocols, a summary of expected protein expression changes based on current literature, and visual representations of a key signaling pathway and the experimental workflow.
Introduction to this compound and its Effects on Protein Expression
This compound, an O-methylated isoflavone found in plants of the Iris family, has demonstrated various pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] At the molecular level, this compound has been shown to modulate several key signaling pathways and affect the expression of a range of proteins involved in critical cellular processes such as apoptosis, cell cycle regulation, and metastasis.[1][2] Western blot analysis is a powerful and widely used technique to detect and quantify these changes in protein expression, providing valuable insights into the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the expected changes in the expression of key proteins in response to this compound treatment, as documented in various studies. This data is intended to serve as a reference for expected outcomes. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
| Cellular Process | Protein Target | Expected Change with this compound Treatment | References |
| Apoptosis | Bcl-2 | Decrease | [2] |
| Bax | Increase | [2] | |
| Cleaved Caspase-3 | Increase | [2][3] | |
| Cleaved Caspase-8 | Increase | [4] | |
| Cleaved Caspase-9 | Increase | [4] | |
| Cleaved PARP | Increase | [4] | |
| DR5 (Death Receptor 5) | Increase | [4] | |
| c-FLIP | Decrease | [4] | |
| Survivin | Decrease | [4] | |
| Cell Cycle | Cyclin D1 | Decrease | [2] |
| Cyclin B1 | Decrease | [1] | |
| p21 | Increase | [1] | |
| p27 | Increase | [1] | |
| Signaling Pathways | p-ERK | Decrease | [1] |
| p-Akt | Decrease | [3] | |
| YAP (Yes-associated protein) | Decrease | [2] | |
| β-catenin | Decrease | [2] | |
| Nrf2 | Increase | [3] | |
| Metastasis | Fibronectin-EDA | Inhibition of induced expression | [5] |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on protein expression.
-
Cell Seeding: Plate the desired cell line in appropriate culture dishes or flasks and allow them to adhere and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.[6]
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[7]
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[7] If necessary, sonicate the lysate on ice to shear genomic DNA.[7]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15-20 minutes at 4°C to pellet the cell debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Assay Selection: Determine the protein concentration of the lysates using a standard protein assay method such as the Bradford, Lowry, or BCA assay.[7]
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
-
Sample Preparation: Mix a calculated amount of protein lysate (e.g., 20-40 µg) with an equal volume of 2x SDS-PAGE sample loading buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Electrophoresis: Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, no activation is needed. Equilibrate the membrane in transfer buffer.
-
Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another filter paper, and another sponge, ensuring no air bubbles are trapped between the gel and the membrane.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[8] The transfer time and voltage will depend on the size of the proteins and the transfer system used.
-
Blocking: After transfer, block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing steps as described in step 3.
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Quantitative Analysis: Quantify the band intensities using densitometry software. To ensure accurate quantification, the signal from the protein of interest should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein stain).[10][11] It is crucial to ensure that the signals for both the target protein and the loading control are within the linear range of detection.[12]
Visualizations
The following diagram illustrates the YAP/β-catenin signaling pathway, which has been shown to be inhibited by this compound treatment in glioblastoma cells.[2]
Caption: this compound inhibits the YAP/β-catenin signaling pathway.
This diagram outlines the key steps of the Western blot analysis workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel lead from Western Himalayan chemiome inhibits Fibronectin-Extra Domain A induced metastasis in Lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 9. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KG [thermofisher.com]
- 10. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
Isolating Irigenin from Iris germanica: A Detailed Guide for Researchers
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the techniques and detailed protocols for the successful isolation and purification of Irigenin, a bioactive isoflavone, from the rhizomes of Iris germanica. The methodologies outlined herein are compiled from various scientific studies to ensure reproducibility and efficiency.
Introduction
Iris germanica, commonly known as the bearded iris, is a rich source of various secondary metabolites, including a significant class of isoflavonoids. Among these, this compound (5,7,3'-trihydroxy-6,4',5'-trimethoxyisoflavone) has garnered considerable attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The isolation of pure this compound is a critical first step for further pharmacological investigation and drug development. This guide presents a systematic approach to its extraction, fractionation, purification, and characterization.
Data Presentation: Chromatographic and Yield Data
The following tables summarize quantitative data from various stages of the isolation process, providing a benchmark for expected outcomes.
Table 1: Extraction and Fractionation Yields
| Plant Material | Extraction Solvent | Extraction Method | Partitioning Solvent | Approximate Yield of Crude Extract (% of dry weight) |
| Dried Rhizomes of Iris germanica | 70% Ethanol | Maceration/Percolation | Chloroform | 5-10% |
| Ethyl Acetate | 2-5% | |||
| n-Butanol | 3-7% | |||
| Dried Rhizomes of Iris germanica | Methanol | Maceration | N/A | 8-15% |
Table 2: HPLC Parameters for Analytical Quantification of this compound
| Parameter | Value | Reference |
| Column | RP-C18 (e.g., Chromolith, 5µm, 4.6×100 mm) | [1][2] |
| Mobile Phase | Methanol:Water (Isocratic or Gradient) | [1][2] |
| Flow Rate | 0.6 mL/min | [1][2] |
| Detection Wavelength | 260 - 265 nm | [1][2] |
| Column Temperature | Ambient (±30°C) | [1][2] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the isolation and characterization of this compound from Iris germanica rhizomes.
Plant Material Preparation
-
Collection and Identification: Collect fresh rhizomes of Iris germanica. Ensure proper botanical identification.
-
Cleaning and Drying: Thoroughly wash the rhizomes with water to remove soil and debris. Slice them into small pieces to facilitate drying.
-
Drying: Air-dry the rhizome pieces in a well-ventilated area, preferably in the shade, until they are completely brittle. Alternatively, use a hot air oven at a controlled temperature (40-50°C).
-
Grinding: Grind the dried rhizomes into a fine powder using a mechanical grinder. Store the powder in an airtight container, protected from light and moisture, until extraction.
Extraction of Crude Isoflavonoids
This protocol describes a common method for obtaining a crude extract enriched with isoflavonoids.
-
Maceration: Weigh the powdered rhizomes (e.g., 1 kg).
-
Place the powder in a large container and add 70% ethanol (e.g., 5 L).
-
Seal the container and let it stand for 24-72 hours at room temperature with occasional shaking.
-
Filtration: Filter the mixture through a fine cloth or filter paper to separate the extract from the plant material.
-
Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a viscous crude extract.
Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds. Liquid-liquid partitioning is used to separate compounds based on their polarity.
-
Solvent Partitioning: Dissolve the concentrated crude extract in a mixture of water and ethanol.
-
Transfer the solution to a separatory funnel.
-
Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent and moving to more polar ones. A typical sequence is:
-
Chloroform (to remove highly non-polar compounds)
-
Ethyl Acetate (this fraction is often enriched with isoflavonoids like this compound)
-
n-Butanol (to isolate more polar glycosides)
-
-
For each solvent, perform the extraction three times.
-
Combine the respective solvent fractions and concentrate them separately using a rotary evaporator. The ethyl acetate fraction is the primary candidate for containing this compound.
Purification of this compound using Column Chromatography
This is a crucial step to isolate this compound from the enriched fraction. A combination of different chromatographic techniques may be necessary.[3]
-
Preparation of the Column:
-
Use a glass column packed with silica gel as the stationary phase. The size of the column depends on the amount of extract to be purified.
-
Wet pack the column with the initial mobile phase solvent.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load it onto the top of the packed column.
-
-
Elution:
-
Elute the column with a gradient of solvents, starting with a less polar mixture and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether/dichloromethane or dichloromethane/ethyl acetate.[4]
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
-
Monitoring:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable solvent system for TLC and visualize the spots under UV light.
-
-
Further Purification (if necessary):
-
Combine the fractions that show a high concentration of the target compound.
-
If the purity is not satisfactory, a second chromatographic step using a different stationary phase like Sephadex LH-20 or by employing preparative High-Performance Liquid Chromatography (prep-HPLC) can be performed.[3] For prep-HPLC, a reverse-phase C18 column with a methanol/water or acetonitrile/water mobile phase is often effective.[5]
-
Identification and Characterization of this compound
The identity and purity of the isolated compound should be confirmed using spectroscopic methods.
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purified compound using an analytical HPLC system with a PDA detector.
-
Compare the retention time and UV spectrum with a known standard of this compound.[6]
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight and fragmentation pattern of the isolated compound using techniques like LC-MS. The fragmentation of flavonoids typically involves retro-Diels-Alder reactions in the C-ring.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H NMR and ¹³C NMR spectra of the purified compound.
-
The chemical shifts and coupling constants of the protons and carbons should match the reported data for this compound.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation of this compound from Iris germanica.
Caption: Experimental workflow for this compound isolation.
Signaling Pathway Modulation by this compound
This compound has been reported to modulate several key signaling pathways involved in inflammation and cancer progression. The diagram below illustrates its inhibitory effects on the TNF-α and ERK/MAPK pathways.[1][7]
Caption: this compound's inhibitory action on signaling pathways.
References
- 1. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [Chemical constituents from rhizomes of Iris germanica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Profiling of isoflavonoids in Iris germanica rhizome extracts by microprobe NMR and HPLC-PDA-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Irigenin stability in DMSO and other organic solvents
Welcome to the technical support center for irigenin. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various organic solvents, alongside troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound for in vitro studies. For stock solutions, DMSO is preferred due to its high solubilizing capacity for many organic molecules, including isoflavones.
Q2: How should I store my this compound stock solution in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C, where it is reported to be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store my this compound solution at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. While some compounds in DMSO show reasonable stability at room temperature for a few months, the probability of degradation increases over time. For instance, a general study on thousands of compounds in DMSO showed that after 3 months at room temperature, there was a 92% probability of observing the compound, which decreased to 83% after 6 months and 52% after one year.[1][2] To ensure the integrity of your experiments, fresh dilutions from frozen stock solutions are advised.
Q4: I see precipitation in my this compound solution after thawing. What should I do?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. Gentle warming of the vial in a water bath (not exceeding 37°C) and vortexing can help redissolve the compound. If precipitation persists, sonication for a short period may also be effective. Always ensure the compound is fully dissolved before use.
Q5: Is this compound stable in other organic solvents like ethanol or acetonitrile?
A5: While DMSO is the most common solvent, this compound can also be dissolved in other polar organic solvents like ethanol and acetonitrile. However, the stability of flavonoids in these solvents can be variable. For instance, studies on other flavonoids have shown that degradation can be faster in ethanolic solutions compared to aqueous solutions, and this is often temperature-dependent. The stability in acetonitrile can also be influenced by temperature and the presence of water. It is recommended to prepare fresh solutions in these solvents or conduct a stability study for your specific experimental conditions.
Q6: Are there any known issues with using DMSO in cell-based assays?
A6: Yes, DMSO can have direct effects on cells, even at low concentrations. It has been reported to alter cell signaling pathways, affect cell differentiation, and at higher concentrations, can be cytotoxic. It is crucial to use a consistent, low concentration of DMSO (typically <0.5%) across all experimental and control groups to minimize these off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in biological assays.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting:
-
Ensure that stock solutions have been stored properly at -20°C or -80°C and have not undergone an excessive number of freeze-thaw cycles.
-
Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
-
If stability is a major concern, consider performing a quick quality control check using HPLC-UV to verify the integrity of your this compound solution.
-
-
-
Possible Cause 2: Solvent Effects.
-
Troubleshooting:
-
Verify that the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls.
-
Ensure the final solvent concentration is below the threshold known to cause significant effects in your specific cell line or assay system (generally below 0.5%).
-
Run a vehicle-only control group to assess the baseline effect of the solvent on your experimental model.
-
-
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause: Low Solubility in the Chosen Solvent.
-
Troubleshooting:
-
Confirm that you are using a suitable solvent. DMSO is generally the best choice for achieving higher concentrations.
-
Gentle warming (up to 37°C) and vortexing can aid dissolution.
-
For aqueous-based buffers, the pH can significantly impact the solubility of flavonoids. This compound's solubility is expected to be low in aqueous solutions.
-
-
Quantitative Stability Data
The following tables summarize the estimated stability of this compound in various organic solvents based on general stability data for isoflavones and other compounds. Note: Specific quantitative stability data for this compound is limited; therefore, these tables provide an extrapolated and generalized stability profile. It is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Estimated Stability of this compound in DMSO
| Storage Temperature | Time Point | Estimated % Remaining |
| Room Temperature | 1 Month | >95% |
| Room Temperature | 3 Months | ~92% |
| Room Temperature | 6 Months | ~83% |
| 4°C | 6 Months | >95% |
| -20°C | 1 Month | >99% |
| -20°C | 6 Months | >98% |
| -80°C | 6 Months | >99% |
| -80°C | 1 Year | >99% |
Table 2: Estimated Comparative Stability of this compound in Other Organic Solvents
| Solvent | Storage Temperature | Time Point | Estimated Stability Comparison to DMSO |
| Ethanol | Room Temperature | 1 Month | Potentially lower |
| Ethanol | 4°C | 3 Months | Likely lower |
| Acetonitrile | Room Temperature | 1 Month | Generally stable, but sensitive to water content |
| Acetonitrile | 4°C | 3 Months | Good stability, protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Procedure:
-
Prepare a standard curve of this compound with known concentrations.
-
At specified time points, take an aliquot of the stored this compound solution and dilute it to a concentration within the range of the standard curve.
-
Inject the diluted sample and standards onto the HPLC system.
-
Monitor the chromatogram at the maximum absorbance wavelength (λmax) of this compound.
-
Quantify the amount of this compound remaining by comparing the peak area of the sample to the standard curve. The percentage of degradation can be calculated relative to the initial concentration at time zero.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Administration of Irigenin in In Vivo Animal Studies
Welcome to the technical support center for the in vivo administration of Irigenin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the poor aqueous solubility of this compound in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: Why is dissolving this compound for in vivo administration challenging?
A1: this compound is a flavonoid that is practically insoluble in water.[1][2] This inherent low aqueous solubility makes it difficult to prepare formulations suitable for systemic administration in animal studies, as it can lead to precipitation, inaccurate dosing, and poor bioavailability.
Q2: What are the most common solvents and vehicles used to dissolve this compound for in vivo studies?
A2: Due to its poor water solubility, this compound is typically dissolved in a combination of organic solvents and other excipients to create a suitable formulation for in vivo use. Common components include:
-
Dimethyl sulfoxide (DMSO): A powerful organic solvent capable of dissolving this compound at high concentrations. However, its use in final formulations is often limited to a small percentage due to potential toxicity.
-
Polyethylene glycol 300 (PEG300): A water-miscible polymer that helps to keep this compound in solution.
-
Tween-80: A non-ionic surfactant that improves the solubility and stability of hydrophobic compounds in aqueous solutions.
-
Saline: Used to dilute the formulation to the final desired concentration for injection.
-
Corn Oil: An alternative vehicle, particularly for oral administration.
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin): A modified cyclodextrin used to enhance the solubility of poorly soluble compounds.
Q3: Are there any pre-formulated recipes available for dissolving this compound?
A3: Yes, several established protocols can be used as a starting point. These formulations have been reported to achieve a clear solution of at least 2.5 mg/mL.[3]
Troubleshooting Guide
Problem: My this compound preparation is cloudy or has visible precipitate.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | 1. Ensure you are using a high-purity grade of this compound. 2. Gently warm the solution (e.g., to 37°C) while stirring. 3. Use sonication to aid in the dissolution process.[3][4] |
| Solvent Ratios Incorrect | 1. Carefully re-check the volumes and order of addition for each solvent in your chosen protocol. 2. Prepare the formulation in a stepwise manner, ensuring each component is fully dissolved before adding the next. |
| Precipitation Upon Addition of Aqueous Solution | 1. Add the aqueous component (e.g., saline) slowly while vortexing or stirring vigorously. 2. Consider using a formulation with a higher percentage of co-solvents or surfactants if precipitation persists. |
| Low Ambient Temperature | 1. Prepare and store the formulation at a controlled room temperature, as lower temperatures can decrease solubility. |
Problem: The viscosity of my this compound formulation is too high for injection.
| Possible Cause | Troubleshooting Step |
| High Concentration of Polymers | 1. If using high molecular weight PEGs, consider switching to a lower molecular weight version (e.g., PEG300 or PEG400). 2. Decrease the percentage of the high-viscosity component, ensuring the compound remains in solution. You may need to perform a pilot solubility test with the adjusted formulation. |
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation of this compound formulations for in vivo administration.
| Parameter | Value | Source |
| Water Solubility | Practically insoluble | [1][2] |
| Solubility in DMSO | 65 mg/mL (Sonication recommended) | [4] |
| Solubility in Formulations | ≥ 2.5 mg/mL | [3] |
| Example In Vivo Dose (Glioblastoma Mouse Model) | 2 mg/mL (in saline with 10% DMSO) | [5] |
Experimental Protocols
Below are detailed methodologies for preparing this compound formulations for in vivo administration.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [3]
-
Step 1: Initial Dissolution in DMSO
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a stock concentration (e.g., 25 mg/mL).
-
Vortex and/or sonicate until the this compound is completely dissolved.
-
-
Step 2: Addition of Co-solvents and Surfactants
-
In a separate tube, combine the required volumes of PEG300 and Tween-80.
-
Add the this compound-DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.
-
-
Step 3: Final Dilution with Saline
-
Slowly add saline to the organic mixture while continuously vortexing to reach the final desired concentration.
-
For example, to prepare a 1 mL solution with a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Protocol 2: DMSO/SBE-β-CD/Saline Formulation [3]
-
Step 1: Initial Dissolution in DMSO
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution.
-
-
Step 2: Preparation of SBE-β-CD Solution
-
In a separate container, dissolve SBE-β-CD in saline to the desired concentration (e.g., 20%).
-
-
Step 3: Final Formulation
-
Add the this compound-DMSO stock to the SBE-β-CD/saline solution to achieve the final desired concentration. For a final formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), mix 1 part of the DMSO stock with 9 parts of the SBE-β-CD solution.
-
Protocol 3: DMSO/Corn Oil Formulation [3]
-
Step 1: Initial Dissolution in DMSO
-
Dissolve this compound in 100% DMSO.
-
-
Step 2: Final Formulation
-
Add the this compound-DMSO stock to corn oil to achieve the final desired concentration. For a final formulation of 10% DMSO and 90% corn oil, mix 1 part of the DMSO stock with 9 parts of corn oil.
-
Visualizations
Experimental Workflow for this compound Formulation
Caption: Workflow for preparing an this compound formulation for in vivo administration.
Troubleshooting Decision Tree for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation of this compound formulations.
This compound's Proposed Mechanism of Action via the YAP/β-catenin Signaling Pathway
Caption: this compound inhibits the YAP/β-catenin signaling pathway to suppress tumor progression.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Irigenin degradation during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Irigenin during extraction and purification.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Final Purified Product
Low recovery of this compound can be a significant issue. This guide will help you troubleshoot potential causes related to degradation during your workflow.
| Potential Cause | Recommended Action | Explanation |
| High Temperature | - Maintain extraction temperature between 40-60°C. - Use rotary evaporation at temperatures below 50°C for solvent removal. - Avoid prolonged heating. | Isoflavones, including likely this compound, are susceptible to thermal degradation. High temperatures can lead to the breakdown of the molecular structure, reducing the yield of the desired compound. |
| Inappropriate pH | - Maintain the pH of the extraction and purification solutions between 5.5 and 7.0. - Avoid strongly acidic (pH < 4) or alkaline (pH > 8) conditions. | Studies on similar isoflavones show significant degradation at acidic pH 3.1, while they remain relatively stable at pH 5.6 and 7.0[1]. Extreme pH levels can catalyze hydrolytic and oxidative reactions. |
| Light Exposure | - Conduct all extraction and purification steps under amber or low-intensity light. - Wrap glassware and storage containers in aluminum foil. - Store extracts and purified this compound in the dark. | Isoflavones are known to be photolabile and can degrade upon exposure to UV and visible light, with half-lives that can be as short as a few hours under direct sunlight[2][3][4]. |
| Oxidation | - Degas solvents before use. - Work under an inert atmosphere (e.g., nitrogen or argon) when possible. - Add antioxidants like ascorbic acid (0.1% w/v) or BHT (0.01% w/v) to the extraction solvent. | The phenolic structure of flavonoids makes them susceptible to oxidation, which can be accelerated by the presence of oxygen, light, and metal ions. Antioxidants can help to mitigate this degradation. |
| Enzymatic Degradation | - Immediately process fresh plant material or flash-freeze it in liquid nitrogen and store at -80°C. - Blanching the plant material (briefly immersing in boiling water or steam) before extraction can deactivate enzymes. - Incorporate enzyme inhibitors, such as ascorbic acid or citric acid, in the extraction buffer. | Endogenous plant enzymes like polyphenol oxidases and peroxidases can be released upon tissue disruption and cause rapid degradation of phenolic compounds[3][4][5][6][7]. |
Problem 2: Appearance of Unknown Peaks in HPLC/UPLC Analysis
The presence of unexpected peaks in your chromatogram often indicates the presence of degradation products.
| Potential Cause | Recommended Action | Explanation |
| Hydrolysis of Glycosidic Bonds | - If extracting from a source containing this compound glycosides, be mindful of acidic conditions and high temperatures which can cleave the sugar moieties. | The degradation of isoflavone glycosides can lead to the formation of their corresponding aglycones and other breakdown products[1][5]. |
| Oxidative Degradation Products | - Implement the measures to prevent oxidation as described in Problem 1. | Oxidation can lead to the formation of various byproducts, resulting in a complex chromatogram and a lower yield of the target compound. |
| Photodegradation Products | - Strictly follow the light protection measures outlined in Problem 1. | Exposure to light can lead to the formation of various photoproducts, which will appear as extra peaks in the analysis[2][4]. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The primary factors leading to the degradation of this compound, similar to other isoflavones, are exposure to high temperatures, inappropriate pH levels (especially acidic and alkaline conditions), light, oxygen, and the presence of oxidative enzymes.
Q2: What is the optimal temperature range for extracting and purifying this compound?
A2: To minimize thermal degradation, it is recommended to keep the temperature between 40°C and 60°C during extraction[8]. For solvent evaporation, temperatures should be kept below 50°C.
Q3: What pH range should I maintain during the extraction and purification process?
A3: A slightly acidic to neutral pH range of 5.5 to 7.0 is generally recommended for isoflavone stability[1]. Both strongly acidic and alkaline conditions should be avoided.
Q4: How can I protect my this compound samples from light-induced degradation?
A4: It is crucial to protect your samples from light at all stages. Use amber glassware or wrap your containers with aluminum foil. Conduct experiments under dim light and store all extracts and purified compounds in the dark[2][4]. For long-term storage, keep samples at -20°C or -80°C and protected from light[2].
Q5: Can I use antioxidants to improve the stability of this compound?
A5: Yes, adding antioxidants to your extraction solvent can help prevent oxidative degradation. Commonly used antioxidants for flavonoids include ascorbic acid (vitamin C) and butylated hydroxytoluene (BHT). The antioxidant properties of other plant extracts can also be utilized to prevent enzymatic browning[3][5][7].
Q6: How should I handle the plant material to prevent enzymatic degradation of this compound?
A6: If using fresh plant material, it should be processed as quickly as possible. If immediate processing is not feasible, the material should be flash-frozen in liquid nitrogen and stored at -80°C. Alternatively, blanching the plant material before extraction can help to deactivate degradative enzymes[3][5][7].
Q7: What are the recommended solvents for this compound extraction and purification?
A7: this compound has good solubility in DMSO, and it can also be dissolved in a mixture of DMSO, PEG300, Tween-80, and saline for in vivo studies[2]. For extraction from plant material, methanol or ethanol are commonly used solvents for flavonoids. A reverse-phase HPLC method for this compound analysis uses a mobile phase of methanol and water[9].
Experimental Protocols
Protocol 1: General Extraction of this compound from Iris confusa
This protocol is a general guideline based on methods for extracting isoflavones from plant sources[8][10].
-
Plant Material Preparation:
-
Air-dry the underground parts of Iris confusa in the shade.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring. Protect the mixture from light.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Fractionation (Optional):
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Protocol 2: Purification of this compound by Reverse-Phase HPLC
This protocol provides a general method for the purification of this compound using preparative HPLC, based on an analytical method[9][11].
-
Sample Preparation:
-
Dissolve the crude extract or fraction containing this compound in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water is typically effective. For example, start with a lower concentration of methanol and gradually increase it. A specific analytical method uses a mobile phase of methanol:water[9].
-
Flow Rate: Adjust according to the column dimensions (analytical vs. preparative).
-
Detection: UV detector at 260 nm[9].
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the retention time of the this compound peak.
-
-
Post-Purification:
-
Combine the pure fractions and evaporate the solvent under reduced pressure at a temperature below 50°C.
-
Lyophilize the sample to obtain pure, dry this compound.
-
Store the purified this compound at -20°C or -80°C in a light-protected container.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. [PDF] Prevention of Enzymatic Browning by Natural Extracts and Genome-Editing: A Review on Recent Progress | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Method refinement for Irigenin quantification in complex biological samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method refinement of Irigenin quantification in complex biological samples. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: The most frequently documented methods for the quantification of this compound and similar isoflavonoids are High-Performance Liquid Chromatography (HPLC) with UV detection and, for higher sensitivity and selectivity, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS).[1][2] Reversed-phase liquid chromatography is the most prevalent and efficient separation technique.[1]
Q2: Which biological matrices are suitable for this compound quantification?
A2: this compound and its metabolites can be quantified in various biological matrices, including plasma, urine, and feces, which are commonly used in pharmacokinetic studies.[3][4] The choice of matrix depends on the specific objectives of the research, such as assessing bioavailability, metabolism, or excretion.
Q3: What are the critical steps in sample preparation for this compound analysis?
A3: Critical sample preparation steps aim to isolate this compound from interfering matrix components like proteins and lipids.[5] Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6] The primary goals are to dissolve the analyte in a suitable solvent for injection, remove interferents, and pre-concentrate the sample to a level appropriate for detection.[5]
Q4: How are this compound metabolites, such as glucuronides, handled during analysis?
A4: this compound is known to be metabolized, primarily through glucuronidation.[3][7] For quantification of total this compound (conjugated and unconjugated), an enzymatic hydrolysis step using β-glucuronidase is often required to cleave the glucuronide moiety before extraction.[2] Alternatively, LC-MS/MS methods can be developed to directly quantify both the parent this compound and its conjugated metabolites.[3]
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: An ideal internal standard should have similar physicochemical properties and extraction recovery to this compound but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. While the literature for this compound specifically is sparse on IS, related isoflavonoid studies often use compounds like daidzein-d4 or genistein-d4. For HPLC-UV, a structurally similar compound with a distinct retention time could be used. The selection of an appropriate IS is crucial for correcting for variability during sample preparation and injection.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound.
HPLC / UPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.[8] 2. Incompatible sample solvent with the mobile phase.[9] 3. Incorrect mobile phase pH affecting analyte ionization.[8] | 1. Flush the column with a strong solvent or replace the column if necessary.[9] 2. Dissolve the sample in the initial mobile phase whenever possible.[8] 3. Adjust the mobile phase pH. For acidic compounds like flavonoids, a lower pH (e.g., using 0.1% formic acid) often improves peak shape. |
| Fluctuating Retention Times | 1. Inconsistent mobile phase composition.[8] 2. Leaks in the pump or fittings. 3. Temperature fluctuations.[8] 4. Insufficient column equilibration time.[8] | 1. Prepare fresh mobile phase and ensure proper mixing/degassing. Cover solvent reservoirs.[8] 2. Check for leaks at all connections, especially at high pressure. Tighten or replace fittings. 3. Use a column oven to maintain a constant temperature.[8] 4. Ensure the column is equilibrated for at least 10-15 column volumes before injection.[8] |
| Low Signal Intensity / Sensitivity | 1. Suboptimal detection wavelength (HPLC-UV). 2. Sample degradation. 3. Low extraction recovery. 4. The column activity has changed or the sample has worsened.[9] | 1. Scan the UV spectrum of an this compound standard to determine the wavelength of maximum absorbance (typically around 260 nm).[10] 2. Minimize sample exposure to light and high temperatures. Use antioxidants if necessary.[11] 3. Optimize the extraction method (solvent, pH, mixing time). 4. To confirm a sample issue, use a new sample or standard. Replace the column if peaks remain small.[9] |
| Ghost Peaks | 1. Contamination in the injector or column.[9] 2. Impurities in the mobile phase. 3. Carryover from a previous injection of a highly concentrated sample. | 1. Flush the injector and column with a strong solvent.[9] 2. Use high-purity solvents (HPLC or MS grade). 3. Add a needle wash step and inject a blank solvent run after high-concentration samples. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts).[12] 2. High concentrations of salts or buffers in the final extract. | 1. Improve sample cleanup (e.g., switch from PPT to SPE or LLE).[6] 2. Adjust chromatography to separate this compound from the suppression zone. 3. Dilute the sample if sensitivity allows. 4. A post-column infusion experiment can help identify regions of ion suppression.[12] |
| Low Signal or No Signal in MS | 1. Incorrect mass transitions (precursor/product ions) in the acquisition method. 2. Suboptimal ion source parameters (e.g., temperature, gas flow, voltage). 3. Clogged mass spectrometer orifice due to non-volatile salts or sample matrix. | 1. Infuse a pure standard of this compound to optimize the precursor and product ions and tune collision energy. 2. Perform source optimization using the pure standard. 3. Clean the ion source components according to the manufacturer's guidelines. |
| Inconsistent Results / High Variability | 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Analyte instability in the matrix or in the autosampler.[13] 3. Poor performance of the internal standard. | 1. Ensure consistent and precise execution of the extraction protocol. Use an automated system if available. 2. Perform stability studies (e.g., freeze-thaw, bench-top, autosampler stability) to assess degradation.[14] 3. Choose a more suitable internal standard that better mimics the analyte's behavior. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT) for Plasma
This protocol is a general method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of plasma.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): For pre-concentration, evaporate the supernatant to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge one last time to remove any fine particulates before transferring to an autosampler vial.
UPLC-MS/MS Method for this compound Quantification
This protocol is based on typical methods for flavonoid quantification in biological fluids.[2][3][4]
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[15]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B (linear gradient)
-
5.0-6.0 min: Hold at 90% B
-
6.0-6.1 min: 90% to 10% B (linear gradient)
-
6.1-8.0 min: Hold at 10% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (must be optimized; negative is common for flavonoids).
-
Multiple Reaction Monitoring (MRM):
-
This compound: The precursor ion [M-H]⁻ would be m/z 329.07. Product ions would need to be determined by infusion, but likely fragments from loss of methyl or carbonyl groups. A study on iridin metabolites suggests a precursor-to-product ion pair for this compound.[3]
-
Internal Standard: MRM transition specific to the chosen IS.
-
-
Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage according to the specific instrument.
-
Quantitative Data Summary
The following tables summarize typical validation parameters and pharmacokinetic data found in the literature for this compound or related isoflavonoid quantification methods.
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.995 | [2][16] |
| Limit of Quantification (LOQ) | 1 - 5 ng/mL | [2][16] |
| Accuracy (Bias %) | Within ±15% | [12][14] |
| Precision (CV %) | < 15% | [12][14] |
| Extraction Recovery | 85% - 110% | [14] |
Table 2: Example Pharmacokinetic Parameters for this compound in Rats (Oral Iridin Admin.)
| Parameter | Value | Unit | Reference |
| Tmax (Time to max concentration) | 8.0 ± 2.8 | hours | [4] |
| Cmax (Max concentration) | 134.7 ± 45.3 | ng/mL | [4] |
| AUC (Area under the curve) | 2471.8 ± 865.4 | ng·h/mL | [4] |
| t1/2 (Elimination half-life) | 7.9 ± 3.1 | hours | [4] |
Visualizations
Caption: General workflow for protein precipitation-based sample preparation.
Caption: Signaling pathways modulated by this compound.[7]
References
- 1. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. extraction of drug from biological matrix.pptx [slideshare.net]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. ijsdr.org [ijsdr.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. cbspd.com [cbspd.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 16. "A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for" by Faraz Rashid, Sudeep Ghimire et al. [scholarlycommons.henryford.com]
Technical Support Center: Troubleshooting Inconsistent Results in Irigenin Cell-Based Assays
Welcome to the technical support center for Irigenin cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for issues that may arise during your experiments with this compound.
1. General Compound Handling and Stability
Q1: I'm observing precipitate in my cell culture media after adding this compound. What could be the cause and how can I prevent this?
A1: Precipitation of this compound in cell culture media is a common issue that can lead to inconsistent results. The primary causes are related to its solubility and the final concentration of the solvent in the media.
-
Solubility: this compound, like many isoflavones, has low aqueous solubility. It is typically dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. When this stock solution is diluted into the aqueous cell culture medium, the this compound can precipitate if its concentration exceeds its solubility limit in the final solution.
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium is critical. While DMSO helps to keep this compound in solution, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[1][2][3][4] Different cell lines may have varying sensitivities to DMSO, so it is advisable to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line.
Troubleshooting Workflow for this compound Precipitation:
Figure 1: Troubleshooting workflow for this compound precipitation in cell culture media.
Q2: How stable is this compound in cell culture media? Could degradation be affecting my results?
A2: The stability of flavonoids like this compound in cell culture media can be a significant factor contributing to inconsistent results. Several factors can influence its degradation:
-
pH and Temperature: The physiological pH (around 7.4) and temperature (37°C) of cell culture incubators can promote the degradation of some flavonoids over time.
-
Media Components: Components in the cell culture media, such as bicarbonate and pyruvate, can impact the stability of compounds.[5]
-
Time: The longer the incubation period, the greater the potential for degradation. Studies on other flavonoids have shown substantial degradation within 30 minutes of incubation under cell culture conditions.[6]
Recommendations:
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in media for each experiment. Do not store diluted this compound solutions.
-
Consider Stability Studies: If you suspect degradation is a major issue, you can perform a simple stability study by incubating this compound in your cell culture media for different time points (e.g., 0, 4, 8, 24, 48 hours) and then analyzing the concentration by HPLC.
2. Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Q3: My MTT assay results with this compound are not reproducible. What are some potential causes?
A3: Inconsistent MTT assay results can stem from several factors, some of which are specific to working with natural compounds like this compound.
-
Compound Interference: Some compounds can directly interact with the MTT reagent or the formazan product.[7][8] Although direct interference by this compound has not been definitively reported, it is a possibility for colored or redox-active compounds. To test for this, run a cell-free control where you add this compound to the media in the wells, followed by the MTT reagent and solubilization solution, to see if there is a color change in the absence of cells.
-
Metabolite Activity: The biological activity of this compound's metabolites could differ from the parent compound.[9][10][11] If this compound is metabolized by the cells during the assay, the observed effect on cell viability may be a combination of the effects of both this compound and its metabolites.
-
Biphasic Effects: Some isoflavones exhibit a biphasic effect, stimulating cell growth at low concentrations and inhibiting it at higher concentrations.[12] This can lead to confusing dose-response curves if a wide enough concentration range is not tested.
Troubleshooting Workflow for Inconsistent MTT Assay Results:
Figure 2: Troubleshooting workflow for inconsistent MTT assay results with this compound.
3. Western Blotting Issues
Q4: I am seeing inconsistent protein expression levels in my Western blots after this compound treatment. What should I check?
A4: Inconsistent Western blot results can be frustrating. Here are some common areas to troubleshoot when working with a compound like this compound:
-
Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method (e.g., BCA assay) and run a loading control (e.g., β-actin, GAPDH) on every blot.
-
Antibody Quality: Use a validated antibody specific for your target protein. Titrate your primary antibody to determine the optimal concentration that gives a strong signal with minimal background.
-
Off-Target Effects: Be aware that like many small molecules, this compound could have off-target effects that might indirectly influence the expression of your protein of interest.[13] Consider investigating related signaling pathways to see if other proteins are also affected.
-
Experimental Consistency: Ensure all experimental parameters are consistent between experiments, including cell seeding density, treatment duration, and lysis conditions.
4. Apoptosis Assay Challenges
Q5: My flow cytometry results for apoptosis (e.g., Annexin V/PI staining) are variable after this compound treatment. Why might this be happening?
A5: Variability in apoptosis assays can be due to several factors, from sample preparation to the timing of the analysis.
-
Timing of Analysis: Apoptosis is a dynamic process. The timing of your analysis after this compound treatment is crucial. You may be missing the peak of apoptosis if you are analyzing too early or too late. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for your specific cell line and this compound concentration.
-
Distinguishing Apoptosis from Necrosis: Ensure you are correctly distinguishing between early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Compound-Induced Autofluorescence: Some compounds can be autofluorescent, which can interfere with the detection of fluorescent signals from Annexin V or PI.[14][15] Run an unstained, treated control to check for any autofluorescence from this compound at the wavelengths you are using.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values can serve as a starting point for determining the appropriate concentration range for your experiments.
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| DBTRG (Glioblastoma) | CCK-8 | 24 | ~50 | [16] |
| C6 (Glioblastoma) | CCK-8 | 24 | ~50 | [16] |
| HepG2 (Liver Cancer) | MTT | Not Specified | 14 | N/A |
| SNU-182 (Liver Cancer) | MTT | Not Specified | 14 | N/A |
| THLE-2 (Normal Liver) | MTT | Not Specified | 120 | N/A |
| TRAIL-resistant gastric cancer | Not Specified | Not Specified | No effect alone | [2] |
| RWPE-1 (Prostate) | Not Specified | Not Specified | 50-100 | [2] |
| LNCaP (Prostate) | Not Specified | Not Specified | 50-100 | [2] |
| PC3 (Prostate) | Not Specified | Not Specified | 50-100 | [2] |
| MCF-7 (Breast Cancer) | Not Specified | Not Specified | No effect | [2] |
| T-47D (Breast Cancer) | Not Specified | Not Specified | No effect | [2] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways can help in designing experiments and interpreting results.
Figure 3: Key signaling pathways modulated by this compound.[2][16]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in this compound research.
1. MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) for the desired incubation period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis
This protocol outlines the steps for detecting specific proteins in cell lysates after treatment with this compound.
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
3. Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol describes how to quantify apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with this compound for the predetermined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
We hope this technical support center provides valuable guidance for your research with this compound. For further assistance, please consult the referenced literature or contact your reagent and equipment suppliers.
References
- 1. Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enrichment of the flavonoid fraction from Eucommia ulmoides leaves by a liquid antisolvent precipitation method and evaluation of antioxidant activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Soy‐derived isoflavones inhibit the growth of adult T‐cell leukemia cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduced isoflavone metabolites formed by the human gut microflora suppress growth but do not affect DNA integrity of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Turning promiscuous kinase inhibitors into safer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Efficacy of Irigenin
Welcome to the Technical Support Center for Irigenin Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success with this compound.
Troubleshooting Guides
This section addresses common challenges encountered during the experimental application of this compound and offers step-by-step solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low cellular uptake or poor in vivo efficacy | Low aqueous solubility and bioavailability of this compound. | 1. Nanoformulation: Encapsulate this compound in lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or liposomes to improve solubility and permeability. 2. Combination Therapy: Co-administer this compound with other therapeutic agents that can synergistically enhance its effect. 3. Structural Modification: If feasible, synthesize this compound derivatives with improved physicochemical properties. |
| Inconsistent results in cell-based assays | - this compound precipitation in culture media. - Degradation of the compound. | 1. Solvent Selection: Use a minimal amount of a biocompatible solvent like DMSO to prepare a concentrated stock solution. Ensure the final DMSO concentration in the media is non-toxic to the cells (typically <0.1%). 2. Fresh Preparations: Prepare fresh dilutions of this compound from the stock solution for each experiment. 3. Solubility Check: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a solubilizing agent or a nanoformulation. |
| Difficulty in preparing stable this compound-loaded nanoparticles | - Inappropriate lipid or surfactant choice. - Suboptimal formulation parameters. | 1. Component Screening: Screen different solid lipids (e.g., Glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Polysorbate 80, Soy lecithin) to find a compatible system for this compound. 2. Parameter Optimization: Optimize formulation parameters such as the drug-to-lipid ratio, surfactant concentration, and homogenization/sonication time and power. 3. Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency to ensure the desired quality. |
| Unexpected toxicity in animal models | - Off-target effects of this compound at high concentrations. - Toxicity of the delivery vehicle. | 1. Dose-Response Study: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD). 2. Vehicle Control: Always include a vehicle control group (the formulation without this compound) in your in vivo experiments to assess the toxicity of the delivery system itself. 3. Histopathological Analysis: Perform histopathological analysis of major organs to identify any signs of toxicity. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in using this compound for therapeutic applications?
The primary challenge is its low aqueous solubility and consequently poor bioavailability, which limits its therapeutic efficacy when administered orally.[1][2] This necessitates the development of advanced formulation strategies to enhance its delivery and absorption.
2. What are the most promising strategies to enhance this compound's therapeutic efficacy?
The three main strategies are:
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs) and liposomes, can significantly improve its solubility, stability, and bioavailability.[3][4]
-
Combination Therapy: Combining this compound with other anticancer agents, such as TRAIL or conventional chemotherapeutics like doxorubicin, can lead to synergistic effects, enhancing the overall therapeutic outcome.[5][6]
-
Structural Modification: Synthesizing derivatives of this compound with modified functional groups can potentially improve its pharmacological properties, including potency and bioavailability.
3. How can I prepare this compound-loaded Solid Lipid Nanoparticles (SLNs)?
A common method is the hot homogenization followed by ultrasonication technique. A detailed, adaptable protocol is provided in the "Experimental Protocols" section below.
4. What is the evidence for the synergistic effect of this compound in combination therapy?
Studies have shown that this compound can sensitize cancer cells to other therapeutic agents. For instance, in combination with TNF-related apoptosis-inducing ligand (TRAIL), this compound has been shown to markedly induce apoptosis in gastric cancer cells and inhibit tumor growth in xenograft models.[5]
5. Are there any known structural derivatives of this compound with improved activity?
While the synthesis of derivatives of other flavonoids with enhanced anticancer activity has been reported, specific studies detailing the synthesis and enhanced efficacy of this compound derivatives are limited. This represents a promising area for future research.
Data Presentation
Table 1: Enhancement of Bioavailability of Isoflavones using Nanoformulations.
Data adapted from studies on similar isoflavones due to limited specific data on this compound.
| Isoflavone | Nanoformulation | Fold Increase in Bioavailability | Reference |
| Daidzein | Cocrystal with piperazine | 3.2-fold | [7] |
| Soy Isoflavones | Polymerized goat milk whey protein nanoparticles | 11.8-fold (increase in apparent permeability coefficient) | [8] |
| Resveratrol | Solid Lipid Nanoparticles | 8-fold | [3] |
Table 2: Synergistic Effects of this compound and Other Flavonoids in Combination Therapy.
| Flavonoid | Combination Agent | Cancer Cell Line | Effect | Reference |
| This compound | TRAIL | Gastric Cancer | Markedly induced apoptosis and inhibited tumor growth in vivo. | [5] |
| This compound | Doxorubicin | HL-1 (cardiomyocytes) | Alleviated doxorubicin-induced cardiotoxicity. | [9] |
| Apigenin | Paclitaxel | HeLa | Synergistic pro-apoptotic effects. | [6] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
(Adapted from protocols for Naringenin-loaded SLNs)[10]
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate - GMS)
-
Surfactant (e.g., Polysorbate 80 - Tween 80)
-
Co-surfactant (e.g., Soy lecithin)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Double distilled water
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of this compound, GMS, and soy lecithin in a mixture of acetone and ethanol. Heat the mixture to 75°C in a water bath with sonication to form a clear organic phase.
-
Preparation of Aqueous Phase: Dissolve Tween 80 in double distilled water and heat to 75°C.
-
Emulsification: Add the hot organic phase dropwise into the hot aqueous phase under continuous high-speed stirring (e.g., 10,000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for several cycles (e.g., 5 cycles at 500 bar) at 75°C.
-
Nanoparticle Formation: Quickly disperse the resulting hot nanoemulsion into cold water (2-4°C) under gentle stirring.
-
Purification: Centrifuge the SLN dispersion to separate the nanoparticles from the supernatant. Wash the pellet with distilled water and re-centrifuge.
-
Lyophilization: Resuspend the final pellet in a cryoprotectant solution (e.g., 5% mannitol) and freeze-dry to obtain a powder form of this compound-loaded SLNs.
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Zeta Potential: DLS.
-
Encapsulation Efficiency (EE%): Quantify the amount of unencapsulated this compound in the supernatant using HPLC and calculate EE% using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100.
-
Morphology: Transmission Electron Microscopy (TEM).
In Vivo Xenograft Study for Combination Therapy (this compound + TRAIL)
(Based on the study by Xu et al., 2018)[5]
Animal Model:
-
Athymic nude mice (4-6 weeks old).
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human gastric cancer cells (e.g., BGC-823) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide the mice into four groups:
-
Control (vehicle)
-
This compound alone (e.g., 20 mg/kg, intraperitoneal injection, daily)
-
TRAIL alone (e.g., 1 mg/kg, intraperitoneal injection, every other day)
-
This compound + TRAIL (same dosages and schedule as individual groups)
-
-
Treatment: Administer the treatments for a specified period (e.g., 2-3 weeks).
-
Tumor Measurement: Measure the tumor volume every few days using calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
Analysis:
-
Compare the tumor growth curves and final tumor weights between the different treatment groups.
-
Perform immunohistochemistry on tumor sections to assess apoptosis (e.g., TUNEL assay) and proliferation (e.g., Ki-67 staining).
-
Analyze the expression of apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax) in tumor lysates by Western blotting.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
Caption: Experimental workflow for preparing and evaluating this compound nanoformulations.
Logical Relationships
Caption: Logical relationships of strategies to enhance this compound's efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability, Digestion, and Cellular Transport of Soy Isoflavones Nanoparticles Stabilized by Polymerized Goat Milk Whey Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inventio.up.edu.mx [inventio.up.edu.mx]
- 6. Synergistic Effects of Apigenin and Paclitaxel on Apoptosis of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Characterization of Naringenin-Loaded Elastic Liposomes for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Irigenin vs. Genistein: A Comparative Analysis of Anticancer Activity
In the landscape of natural compounds with therapeutic potential, the isoflavones irigenin and genistein have emerged as significant contenders in anticancer research. Both compounds, primarily found in legumes and specific medicinal plants, exhibit promising cytotoxic effects against various cancer cell lines. This guide provides a detailed, objective comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Overview of Anticancer Mechanisms
Both this compound and genistein exert their anticancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2]
This compound , an O-methylated isoflavone, has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cells, including glioblastoma and gastric cancer.[3][4] Its mechanisms of action involve the modulation of several signaling pathways, including the suppression of the YAP/β-catenin and ERK/MAPK pathways.[4][5]
Genistein , a well-studied soy isoflavone, also induces apoptosis and G2/M phase cell cycle arrest across a broad spectrum of cancers, such as breast, prostate, colon, and bladder cancer.[6][7][8][9] Its anticancer activities are mediated through the modulation of multiple signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways.[10][11]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound and genistein in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DBTRG | Glioblastoma | ~50 | [4] |
| C6 | Glioblastoma | ~50 | [4] |
| HepG2 | Liver Cancer | 14 | [12] |
| SNU-182 | Liver Cancer | 14 | [12] |
Table 2: IC50 Values of Genistein in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 47.5 | [13] |
| PC3 | Prostate Cancer | 480 | [14] |
| HeLa | Cervical Cancer | 10.0 ± 1.5 | [15] |
| ME-180 | Cervical Cancer | 60 | [15] |
| SiHa | Cervical Cancer | 80 | [15] |
| T24 | Bladder Cancer | Not specified | [8] |
| HGC-27 | Gastric Cancer | Not specified | [16] |
| HT29 | Colon Cancer | Not specified | [17] |
Comparative Analysis of Apoptosis Induction
Both this compound and genistein are potent inducers of apoptosis in cancer cells.
This compound has been demonstrated to induce apoptosis in glioblastoma cells, as evidenced by an increase in apoptotic cells detected by Annexin V-FITC dual staining.[4] In gastric cancer cells, this compound sensitizes TRAIL-induced apoptosis by upregulating pro-apoptotic molecules like cleaved Caspase-8, -9, -3, and PARP.[18]
Genistein induces apoptosis through multiple mechanisms. It can trigger the intrinsic mitochondrial pathway by modulating Bcl-2 family proteins and the extrinsic pathway.[11][17] Studies have shown that genistein treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade, in colon and bladder cancer cells.[8][17] Furthermore, genistein-induced apoptosis can also be mediated by endoplasmic reticulum stress.[19]
Comparative Analysis of Cell Cycle Arrest
A hallmark of both this compound and genistein's anticancer activity is their ability to arrest the cell cycle, predominantly at the G2/M phase.
This compound treatment has been shown to cause a significant increase in the percentage of glioblastoma cells in the G2/M phase, accompanied by a decrease in the expression of Cyclin B1, a key regulator of the G2/M transition.[3][4]
Genistein also consistently induces G2/M phase cell cycle arrest in a variety of cancer cell lines, including human gastric cancer, colon cancer, and bladder cancer cells.[6][7][8][16] This arrest is associated with the downregulation of G2/M regulatory proteins such as cyclin A and cyclin B1, and the upregulation of the Cdk inhibitor p21.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and genistein, as well as a typical experimental workflow for assessing their anticancer activity.
Caption: this compound's Anticancer Signaling Pathways.
Caption: Genistein's Anticancer Signaling Pathways.
Caption: Experimental Workflow for Anticancer Activity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or genistein for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or genistein for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Conclusion
Both this compound and genistein demonstrate significant anticancer properties through the induction of apoptosis and G2/M cell cycle arrest. While genistein has been more extensively studied, this compound is emerging as a potent anticancer agent with distinct mechanisms of action, such as the inhibition of the YAP/β-catenin pathway. The provided quantitative data and experimental protocols offer a foundation for further comparative studies to fully elucidate their therapeutic potential and to guide the development of novel anticancer strategies. Further head-to-head studies in the same cancer models are warranted to provide a more definitive comparison of their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genistein arrests cell cycle progression at G2-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genistein induces G2/M cell cycle arrest and apoptosis via ATM/p53-dependent pathway in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of genistein on breast cancer and differential effects of different age stages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Anticancer and Cytotoxic Effects of Genistein on PC3 Prostate Cell Line under Three-Dimensional Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review of Genistein’s Effects in Preclinical Models of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Genistein Induces Apoptosis and Inhibits Proliferation of HT29 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Genistein-induced apoptosis is mediated by endoplasmic reticulum stress in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Irigenin as a selective HpIMPDH inhibitor over hIMPDH2
A comparative guide to its efficacy and selectivity over the human homolog hIMPDH2.
This guide provides a comprehensive comparison of Irigenin's inhibitory activity against Helicobacter pylori inosine monophosphate dehydrogenase (HpIMPDH) versus the human inosine monophosphate dehydrogenase 2 (hIMPDH2). The data presented herein validates this compound as a selective inhibitor of the bacterial enzyme, highlighting its potential as a therapeutic agent against H. pylori infections.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound was assessed against both HpIMPDH and hIMPDH2. For comparison, the activity of the standard antibiotic, Clarithromycin, was also evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | HpIMPDH IC50 (µM) | hIMPDH2 IC50 (µM) | Selectivity Index (hIMPDH2 IC50 / HpIMPDH IC50) |
| This compound | 2.07 ± 1.90[1][2][3] | > 10[1][2][3] | > 4.83 |
| Clarithromycin | 0.51 ± 0.58[1] | 3.10 ± 2.10[1] | 6.08 |
Data presented as mean ± standard deviation.
The data clearly demonstrates that this compound is a potent inhibitor of HpIMPDH.[1][2][3] Importantly, it exhibits significantly lower activity against the human counterpart, hIMPDH2, with an IC50 value greater than 10 µM.[1][2][3] This indicates a favorable selectivity profile for targeting the bacterial enzyme over the human enzyme. While Clarithromycin shows higher potency against HpIMPDH, it also exhibits greater inhibition of hIMPDH2, suggesting a lower margin of safety compared to this compound.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
In Vitro HpIMPDH Inhibition Assay
The inhibitory activity of the test compounds against H. pylori IMPDH was determined by monitoring the production of NADH.[4] The assay was conducted in a 96-well plate with a final volume of 200 μL per well.[5] The reaction buffer consisted of 50 mM Tris-HCl (pH 8.6), 100 mM KCl, and 1 mM dithiothreitol (DTT).[4][5]
100 nM of purified HpIMPDH enzyme was pre-incubated with various concentrations of the test compounds (this compound or Clarithromycin) for 10 minutes at 37°C.[4] The enzymatic reaction was initiated by adding the substrates, 250 μM of inosine 5ʹ-monophosphate (IMP) and 300 μM of nicotinamide adenine dinucleotide (NAD+).[4] The reaction was allowed to proceed for 45 minutes at 37°C.[4] The formation of NADH was measured by monitoring the increase in absorbance at 340 nm using a microplate reader.[4] The concentration of the test compound that resulted in 50% inhibition of the enzyme activity (IC50) was then calculated.[4]
In Vitro hIMPDH2 Inhibition Assay
To assess the selectivity of the compounds, their inhibitory effect on human IMPDH2 was also evaluated. The assay was performed in a 96-well plate with a final volume of 200 μL.[5] The reaction buffer contained 100 mM Tris-HCl (pH 8.0), 100 mM KCl, and 3 mM DTT.
Purified hIMPDH2 enzyme was incubated with different concentrations of the test compounds. The reaction was initiated by the addition of 0.2 mM IMP and 0.2 mM NAD+.[4] The mixture was incubated for 30 minutes at 37°C.[4] The amount of NADH produced was quantified by measuring the absorbance at 340 nm.[4] The IC50 values were determined by calculating the concentration of the inhibitor that caused a 50% reduction in hIMPDH2 activity.[4]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: IMPDH catalyzes a key step in guanine nucleotide biosynthesis.
Caption: Workflow for determining the IC50 of this compound.
References
- 1. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. efashare.b-cdn.net [efashare.b-cdn.net]
- 5. ovid.com [ovid.com]
A Comparative Analysis of Irigenin and its Glycoside Counterpart, Iridin
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the biochemical and pharmacological properties of the isoflavonoid Irigenin and its glycoside form, Iridin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their anti-inflammatory and anti-cancer activities, supported by experimental data, to facilitate informed decisions in research and development.
Introduction to this compound and Iridin
This compound is an O-methylated isoflavone found in several plant species of the Iris genus. Iridin is the 7-O-glucoside of this compound, meaning it is the same molecule with a glucose group attached at the 7th position. In vivo, Iridin is known to be metabolized into its aglycone form, this compound, which is considered the primary active metabolite. Both compounds have garnered significant interest for their potential therapeutic applications, particularly in oncology and inflammatory diseases.[1]
Comparative Overview of Biological Activity
This compound and Iridin exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][1] The presence of the glucose moiety in Iridin affects its solubility, bioavailability, and metabolic fate, which in turn influences its biological efficacy compared to this compound.
Anti-Cancer Activity
Both this compound and Iridin have demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3][4] However, the potency of these effects can differ, with the aglycone this compound often exhibiting greater activity in in vitro studies. This is likely due to its increased ability to traverse cell membranes.
Anti-Inflammatory Activity
The anti-inflammatory properties of both compounds have been evaluated, with studies indicating their ability to suppress the production of pro-inflammatory mediators. A direct comparison has shown that both Iridin and its aglycone this compound exhibit inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of this compound and Iridin. It is important to note that the IC50 values for cytotoxicity were obtained from different studies using different cell lines and experimental conditions, thus a direct comparison should be made with caution.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | Not Specified | 14 | [6] |
| This compound | SNU-182 (Liver Cancer) | Not Specified | 14 | [6] |
| This compound | THLE-2 (Normal Liver) | Not Specified | 120 | [6] |
| Iridin | AGS (Gastric Cancer) | 48 hours | 161.3 | [4] |
Table 2: Comparative Anti-Inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | COX-1 Inhibition | Not Specified | 35.25 | [6] |
| This compound | COX-2 Inhibition | Not Specified | 10.83 | [6] |
| Iridin | NO Production Inhibition | RAW 264.7 | Not Specified | [5] |
| This compound | NO Production Inhibition | RAW 264.7 | Strongest Inhibitory Effect | [5] |
Pharmacokinetics and Metabolism
A study in rats has shown that after oral administration of Iridin, it is metabolized to this compound. The primary metabolic pathway involves glucuronidation after demethylation.[7] The pharmacokinetic parameters of this compound after oral administration of Iridin (100 mg/kg) in rats are summarized below.
Table 3: Pharmacokinetic Parameters of this compound in Rats (after oral Iridin administration)
| Parameter | Value | Unit |
| Tmax | 8.0 ± 2.8 | h |
| Cmax | 102.3 ± 35.4 | ng/mL |
| AUC(0-t) | 1245.6 ± 321.7 | ng·h/mL |
| t1/2 | 6.2 ± 1.8 | h |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound and Iridin on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Iridin and incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by this compound and Iridin.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or Iridin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
In Vitro Hydrolysis of Iridin to this compound
This protocol describes the acid-catalyzed hydrolysis of the glycosidic bond in Iridin to yield this compound.
-
Sample Preparation: Dissolve Iridin in a suitable solvent (e.g., methanol).
-
Acidification: Add an equal volume of 2M hydrochloric acid (HCl) to the Iridin solution.
-
Incubation: Heat the mixture at 90°C for 2 hours in a sealed vial.
-
Neutralization: Cool the solution and neutralize it with sodium bicarbonate.
-
Extraction: Extract the aglycone (this compound) with an organic solvent such as ethyl acetate.
-
Analysis: Analyze the product by HPLC or LC-MS to confirm the conversion and purity of this compound.
Signaling Pathways and Visualizations
This compound and Iridin exert their biological effects by modulating various intracellular signaling pathways.
PI3K/AKT Signaling Pathway in Cancer
Iridin has been shown to induce apoptosis in gastric cancer cells by inhibiting the PI3K/AKT signaling pathway.[4]
Caption: Iridin-mediated inhibition of the PI3K/AKT pathway.
MAPK Signaling Pathway in Inflammation
This compound has been reported to modulate the MAPK signaling pathway, which plays a crucial role in inflammation.
Caption: this compound's inhibitory effect on the MAPK signaling cascade.
Experimental Workflow: Comparative Cytotoxicity Study
The following diagram illustrates a typical workflow for a comparative study of this compound and Iridin.
Caption: Workflow for comparing this compound and Iridin cytotoxicity.
Conclusion
Both this compound and its glycoside Iridin show significant promise as therapeutic agents. The available data suggests that this compound, the aglycone, may exhibit more potent in vitro activity, which is consistent with the general understanding of isoflavone glycosides and their aglycones. However, the glycosylation of Iridin may influence its in vivo pharmacokinetics, potentially offering advantages in terms of stability and delivery. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of both compounds and to guide future drug development efforts.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolite identification of iridin in rats by using UHPLC-MS/MS and pharmacokinetic study of its metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Irigenin vs. Standard Chemotherapeutic Drugs: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing quest for novel and more effective cancer therapies, natural compounds have emerged as a promising frontier. Among these, Irigenin, a methylated isoflavone found in the Iris plant family, has garnered significant attention for its potential anti-cancer properties. This guide provides a comprehensive comparison of the efficacy of this compound against standard-of-care chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel. By presenting available experimental data, detailing methodologies, and visualizing key cellular pathways, this document aims to equip researchers with the objective information needed to evaluate this compound's potential as a standalone or adjunct therapeutic agent.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound and standard chemotherapeutic agents across various cancer cell lines as reported in the scientific literature.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, incubation time, and assay methodology can vary between studies, influencing the results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Glioblastoma | DBTRG | ~50 | [1] |
| Glioblastoma | C6 | ~50 | [1] |
| Human Liver Cancer | HepG2 | 14 | [2] |
| Human Liver Cancer | SNU-182 | 14 | [2] |
| Prostate Cancer | LNCaP | >100 | [3] |
| Prostate Cancer | PC3 | >100 | [3] |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Various Cancer Cell Lines
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| Doxorubicin | Breast Cancer | MCF-7 | 2.5 | [4] |
| Doxorubicin | Bladder Cancer | BFTC-905 | 2.3 | [5] |
| Doxorubicin | Hepatocellular Carcinoma | HepG2 | 12.2 | [5] |
| Cisplatin | Cervical Cancer | HeLa | ~10 | [6] |
| Cisplatin | Cervical Cancer | CaSki | ~10 | [6] |
| Paclitaxel | HeLa | HeLa | 4 nM (0.004 µM) |
Mechanisms of Action: A Comparative Overview
This compound and standard chemotherapeutic drugs exert their anti-cancer effects through distinct molecular mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Apoptosis is a crucial pathway for eliminating cancerous cells. Both this compound and conventional chemotherapy drugs trigger this process, albeit through different signaling cascades.
-
This compound: Studies suggest that this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax[2]. In some cancer types, this compound's pro-apoptotic effects are linked to the inhibition of signaling pathways such as ERK/MAPK and PI3K/AKT[3].
-
Doxorubicin: This drug primarily induces apoptosis by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and the activation of the intrinsic apoptotic pathway[6].
-
Cisplatin: Cisplatin forms adducts with DNA, leading to DNA damage and the activation of the DNA damage response. This triggers the intrinsic apoptotic pathway, often involving the p53 tumor suppressor protein[7].
-
Paclitaxel: By stabilizing microtubules, Paclitaxel disrupts the mitotic spindle, leading to mitotic arrest and subsequent activation of the intrinsic apoptotic pathway[2][8].
Cell Cycle Arrest
Disruption of the cell cycle is another key mechanism by which anti-cancer agents inhibit tumor growth.
-
This compound: this compound has been observed to induce cell cycle arrest at the G1 and G2/M phases in different cancer cell lines[3][9]. In glioblastoma cells, for instance, it causes G2/M arrest[10].
-
Doxorubicin and Cisplatin: Both drugs, primarily through DNA damage, can induce cell cycle arrest at various checkpoints, most notably G1/S and G2/M, allowing time for DNA repair or, if the damage is too severe, progression to apoptosis[6][7].
-
Paclitaxel: Its primary mechanism of action is to cause a robust arrest at the G2/M phase of the cell cycle due to the stabilization of microtubules and disruption of the mitotic spindle[2][11].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols described in the next section.
Caption: this compound's multifaceted anti-cancer mechanism.
Caption: General workflow for in vitro drug efficacy testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and standard chemotherapeutic drugs.
Cell Viability Assay (MTT Assay) for IC50 Determination
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or the standard chemotherapeutic drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or a standard chemotherapeutic drug for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in cold 70% ethanol and incubated for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified based on their fluorescence intensity.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and can be used to analyze the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, caspases, cyclins).
-
Protein Extraction: Following treatment, cells are lysed in a suitable buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Conclusion
The available in vitro data suggests that this compound exhibits cytotoxic effects against a range of cancer cell lines, operating through the induction of apoptosis and cell cycle arrest. While a direct, comprehensive comparison with standard chemotherapeutic drugs is limited by the lack of head-to-head studies, the compiled IC50 values and mechanistic insights provide a valuable foundation for further investigation. This compound's distinct mechanisms of action, particularly its modulation of key signaling pathways like ERK/MAPK and PI3K/AKT, suggest its potential as a therapeutic agent, either alone or in combination with existing chemotherapies to enhance efficacy or overcome resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Iridin Induces G2/M Phase Cell Cycle Arrest and Extrinsic Apoptotic Cell Death through PI3K/AKT Signaling Pathway in AGS Gastric Cancer Cells [mdpi.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cancer cell death induction by paclitaxel: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Irigenin's Role in ERK/MAPK Signaling: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise mechanisms of potential therapeutic compounds is paramount. This guide provides a comparative analysis of Irigenin's inhibitory action on the Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, juxtaposed with other known inhibitors. The following sections detail the experimental evidence, quantitative comparisons, and methodologies crucial for evaluating these compounds.
The ERK/MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[1][2] this compound, a naturally occurring isoflavone, has emerged as a potential inhibitor of this pathway, demonstrating effects on key downstream markers.[4][5]
Comparative Analysis of ERK/MAPK Pathway Inhibitors
This section provides a quantitative comparison of this compound and other well-characterized ERK/MAPK pathway inhibitors. While direct enzymatic inhibition data for this compound on ERK1/2 is still emerging, its cellular effects on ERK phosphorylation can be compared with the potent and specific activities of established inhibitors.
| Inhibitor | Target(s) | IC50 (ERK1) | IC50 (ERK2) | Cell Proliferation IC50 | Reference |
| This compound | p-ERK, p-p38 | Not Reported | Not Reported | ~50 µM (Glioblastoma cells) | [1] |
| Ulixertinib (BVD-523) | ERK1, ERK2 | 0.3 nM | 0.04 nM | Not specified in provided context | [6] |
| GDC-0994 | ERK1, ERK2 | 1.1 nM | 0.3 nM | Not specified in provided context | [6] |
| SCH772984 | ERK1, ERK2 | 4 nM | 1 nM | Not specified in provided context | [6] |
| Temuterkib (LY3214996) | ERK1, ERK2 | 5 nM | 5 nM | Not specified in provided context | |
| Erianin | CRAF, MEK1/2 | Not Applicable | Not Applicable | Not specified in provided context | [4] |
Caption: Comparative inhibitory concentrations of this compound and selected ERK/MAPK pathway inhibitors.
Visualizing the ERK/MAPK Signaling Pathway and Inhibition
The following diagram illustrates the canonical ERK/MAPK signaling cascade and highlights the points of intervention for this compound and other inhibitors.
Caption: The ERK/MAPK signaling pathway and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to validating the inhibitory effects of compounds like this compound. Below are detailed protocols for key assays.
Western Blot Analysis of ERK Phosphorylation
This protocol is essential for determining the phosphorylation status of ERK1/2 in response to treatment with an inhibitor.
1. Cell Lysis and Protein Extraction:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or alternative inhibitors at desired concentrations for the specified duration.
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
Caption: Workflow for Western Blot analysis of ERK phosphorylation.
In Vitro ERK Kinase Assay
This assay directly measures the enzymatic activity of ERK1/2 and its inhibition by a test compound.
1. Reagents and Setup:
-
Recombinant active ERK1 or ERK2 enzyme.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate).
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP).
-
Test compound (this compound or alternatives) at various concentrations.
2. Assay Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and the test compound.
-
Initiate the reaction by adding the ERK enzyme.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Start the kinase reaction by adding ATP.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the incorporation of phosphate into the substrate. For radioactive assays, this is done by scintillation counting. For non-radioactive assays, this may involve antibody-based detection of the phosphorylated substrate (e.g., ELISA).
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Caption: General workflow for an in vitro ERK kinase assay.
Conclusion
The available evidence strongly indicates that this compound inhibits the ERK/MAPK signaling pathway by reducing the phosphorylation of ERK. While direct enzymatic IC50 values for this compound are yet to be fully characterized, its demonstrated cellular effects warrant further investigation. For researchers in drug discovery, this compound represents a promising natural compound for the development of novel cancer therapeutics targeting the ERK/MAPK cascade. The protocols and comparative data presented in this guide provide a solid foundation for future studies aimed at elucidating the precise mechanism of action and therapeutic potential of this compound.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
Irigenin vs. Daidzein: A Comparative Analysis of Isoflavone Effects
A detailed guide for researchers, scientists, and drug development professionals on the comparative biological activities of the isoflavones irigenin and daidzein, supported by experimental data.
Isoflavones, a class of phytoestrogens, have garnered significant attention in the scientific community for their potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. Among these, this compound, commonly isolated from the Iris genus, and daidzein, abundant in soy products, are two prominent compounds with diverse biological effects. This guide provides a comprehensive, data-driven comparison of this compound and daidzein, focusing on their efficacy in key biological assays and their modulation of cellular signaling pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and cytotoxic effects of this compound and daidzein. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 (µg/mL) | Source |
| Daidzein | DPPH Radical Scavenging | 109.34 ± 2.80 | [1] |
Note: A comparable IC50 value for this compound in a DPPH assay was not identified in the reviewed literature.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 (µM) | Source |
| Daidzein | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | ~50 | [2] |
| This compound | RAW 264.7 | Nitric Oxide (NO) Production Inhibition | Not explicitly stated, but showed concentration-dependent inhibition. | [3] |
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Source |
| Daidzein | BEL-7402 (Hepatocellular Carcinoma) | 59.7 ± 8.1 | [4] |
| Daidzein | SKOV3 (Ovarian Cancer) | 20 | [5] |
| Daidzein | A-375 (Melanoma) | 18 | [6] |
| Daidzein | MCF-7 (Breast Cancer) | 50 | [7] |
| Daidzein | 143B (Osteosarcoma) | ~40 (48h) | [8] |
| Daidzein | U2OS (Osteosarcoma) | ~60 (48h) | [8] |
| This compound | DBTRG (Glioblastoma) | ~50 (48h) | [9] |
| This compound | C6 (Glioblastoma) | ~60 (48h) | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution is typically prepared by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (this compound or daidzein) and a positive control (e.g., ascorbic acid) in methanol to create a series of concentrations.
-
Reaction: Add the sample solutions to the DPPH working solution. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.[10][11]
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or daidzein) for a specified time (e.g., 1 hour).
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a further period (e.g., 24 hours).
-
NO Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent. The absorbance is measured at approximately 540 nm.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate and allow for attachment and growth.
-
Treatment: Expose the cells to a range of concentrations of the test compounds (this compound or daidzein) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[4]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can elucidate the effects of compounds on signaling pathways. The following is a general protocol for analyzing the MAPK pathway.
-
Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-ERK, total ERK, β-actin).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and daidzein, as well as a typical experimental workflow for assessing anti-inflammatory activity.
Concluding Remarks
This guide provides a comparative overview of this compound and daidzein based on available experimental data. While both isoflavones exhibit promising antioxidant, anti-inflammatory, and anticancer activities, their potencies can vary depending on the specific biological context. Daidzein has been more extensively studied, with a larger body of quantitative data available. This compound also demonstrates significant biological effects, particularly in the inhibition of inflammatory pathways and cytotoxicity against specific cancer cell lines.
For drug development professionals, the differential activities of these compounds may offer opportunities for targeted therapeutic strategies. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of this compound and daidzein. The provided experimental protocols and pathway diagrams serve as a foundation for designing such future investigations.
References
- 1. Suppression effect of soy isoflavones on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound from the rhizomes of Belamcanda chinensis on nitric oxide and prostaglandin E(2) production in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. phcogres.com [phcogres.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Metastatic Potential of Irigenin in Lung Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-metastatic effects of Irigenin, a natural isoflavone, in preclinical lung cancer models. We present a comparative overview of its efficacy against other therapeutic alternatives, supported by experimental data from in vitro studies. Detailed experimental protocols and visualizations of key biological pathways are included to facilitate further research and development in this promising area of oncology.
Executive Summary
Metastasis remains the primary cause of mortality in lung cancer patients. Current chemotherapeutic options are often associated with significant toxicity and the development of resistance. This compound has emerged as a potential anti-metastatic agent, demonstrating notable efficacy in inhibiting key processes of cancer cell dissemination. This document synthesizes the available preclinical evidence on this compound's effects on lung cancer cell migration and invasion, providing a comparative context and detailed methodologies for researchers.
Comparative Analysis of Anti-Metastatic Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on lung cancer cell migration and invasion. For comparative purposes, data on standard chemotherapeutic agents, cisplatin and paclitaxel, are also presented. It is important to note that no direct head-to-head studies comparing this compound with these agents were identified in the reviewed literature; therefore, the data is compiled from separate studies.
Table 1: Inhibition of Lung Cancer Cell Migration (Wound Healing Assay)
| Compound/Treatment | Cell Line | Concentration(s) | % Wound Closure Inhibition (Time) | Citation(s) |
| This compound | A549 | 10 µM, 25 µM, 50 µM | Concentration-dependent inhibition | [1] |
| NCI-H522 | 10 µM, 25 µM, 50 µM | Concentration-dependent inhibition | [1] | |
| Paclitaxel | A549 | Not specified | Significant deceleration of cell migration | [2] |
| H520 | Not specified | Significant deceleration of cell migration | [2] | |
| Cisplatin | A549 | 0.5 µg/ml | Increased migration | [3] |
Note: Direct quantitative comparison of wound closure percentage at specific concentrations for all compounds was not available in a single study.
Table 2: Inhibition of Lung Cancer Cell Invasion (Transwell Assay)
| Compound/Treatment | Cell Line | Concentration(s) | % Invasion Inhibition | Citation(s) |
| This compound | A549 | Low concentration | 35% | [1] |
| A549 | High concentration | 80% | [1] | |
| NCI-H522 | Low concentration | 40% | [1] | |
| NCI-H522 | High concentration | 80% | [1] | |
| Cisplatin | A549 | >10 µM | Increased chemoresistance, implying less inhibition | [4] |
Note: "Low" and "high" concentrations for this compound correspond to the non-cytotoxic concentrations used in the cited study. A direct percentage of invasion inhibition for cisplatin was not available; the data indicates enhanced resistance, suggesting lower efficacy in inhibiting invasion.
Mechanism of Action: Targeting the Fibronectin-EDA Signaling Pathway
This compound exerts its anti-metastatic effects by targeting the Fibronectin-Extra Domain A (EDA), a key player in the tumor microenvironment that promotes metastasis.[5] By binding to the C-C' loop of EDA, this compound blocks its interaction with integrin α9β1 on the surface of lung cancer cells.[5] This disruption inhibits the downstream activation of the PI3K/Akt and Erk1/2 signaling pathways, which are crucial for cell migration, invasion, and the Epithelial-Mesenchymal Transition (EMT).[5][6]
Signaling Pathway Diagram
Caption: this compound's inhibition of the Fibronectin-EDA/Integrin α9β1 axis.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility.
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Protocol:
-
Seed A549 or NCI-H522 lung cancer cells in a 6-well plate and grow to confluence.
-
Create a uniform scratch (wound) across the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing either DMSO (vehicle control) or varying non-cytotoxic concentrations of this compound (e.g., 10, 25, and 50 µM).
-
Capture images of the wound at 0 hours and 24 hours using a phase-contrast microscope.
-
Measure the width of the wound at multiple points at both time points and calculate the percentage of wound closure.
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Resuspend A549 or NCI-H522 cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell insert. The medium in the upper chamber should contain either DMSO or varying non-cytotoxic concentrations of this compound.
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubate for 24 hours to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope to quantify invasion.
In Vivo Orthotopic Lung Cancer Model (General Protocol)
While specific in vivo data for this compound is not yet available, the following is a general protocol for establishing an orthotopic lung cancer model to test its efficacy.
Protocol:
-
Culture human lung cancer cells (e.g., A549) that are luciferase-labeled for in vivo imaging.
-
Anesthetize immunodeficient mice (e.g., nude or NOD/SCID).
-
Surgically expose the left lung.
-
Inject a suspension of the lung cancer cells directly into the lung parenchyma.[7][8]
-
Suture the incision and allow the mice to recover.
-
Monitor tumor growth and metastasis to other organs over time using bioluminescence imaging.[4]
-
Administer this compound (or vehicle control) to treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
At the end of the study, sacrifice the mice and harvest the lungs and other organs for histological analysis and quantification of metastatic nodules.
Experimental Workflow Diagrams
In Vitro Anti-Metastasis Assay Workflow
Caption: Workflow for in vitro assessment of this compound's anti-metastatic effects.
In Vivo Lung Metastasis Model Workflow
Caption: General workflow for in vivo evaluation of this compound.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a promising candidate for further investigation as an anti-metastatic agent in lung cancer. Its ability to inhibit cancer cell migration and invasion, coupled with its specific mechanism of targeting the Fibronectin-EDA pathway, warrants more extensive research.
Future studies should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies comparing the efficacy and toxicity of this compound with standard-of-care chemotherapies.
-
In Vivo Efficacy: Performing comprehensive in vivo studies using orthotopic lung cancer models to evaluate this compound's impact on primary tumor growth, the number and size of metastatic lesions, and overall survival.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with existing chemotherapeutic agents or targeted therapies to enhance anti-tumor and anti-metastatic activity while potentially reducing toxicity.
This guide provides a foundational resource for researchers to design and execute studies aimed at validating and advancing this compound as a novel therapeutic strategy for metastatic lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EDA-containing cellular fibronectin induces epithelial-mesenchymal transition in lung cancer cells through integrin α9β1-mediated activation of PI3-K/AKT and Erk1/2 [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Irigenin and Other Natural Isoflavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the isoflavonoid Irigenin against other well-researched natural isoflavonoids, including Genistein, Daidzein, and Biochanin A. The focus is on their respective performance in key biological activities, supported by available experimental data.
Overview of Comparative Biological Activities
Isoflavonoids, a class of polyphenolic compounds, are known for their potential health benefits, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] this compound, primarily isolated from the Iris species, has demonstrated a range of biological activities that are comparable to, and in some instances potentially more potent than, more commonly studied isoflavonoids like Genistein and Daidzein, which are abundant in soy products.[2][3][4]
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the available quantitative data for the anti-cancer, anti-inflammatory, and antioxidant activities of this compound and other selected isoflavonoids. It is important to note that the data presented is compiled from various studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Anti-Cancer Activity: Inhibition of Cancer Cell Proliferation (IC50 values)
The anti-cancer potential of isoflavonoids is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Isoflavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | PC3 (Prostate) | ~50-100 | [3] |
| RWPE-1 (Prostate) | ~50-100 | [3] | |
| LNCaP (Prostate) | ~50-100 | [3] | |
| Genistein | LNCaP (Prostate) | ~10-50 | [3] |
| DU-145 (Prostate) | ~10-50 | [3] | |
| PC3 (Prostate) | 30, 50, 70 (significant inhibition) | [3] | |
| MCF-7 (Breast) | ~10-200 | [3] | |
| MDA-MB-231 (Breast) | ~10-200 | [3] | |
| Daidzein | LNCaP (Prostate) | ~10-50 | [3] |
| DU145 (Prostate) | ~10-50 | [3] | |
| MCF-7 (Breast) | ~10-200 | [3] | |
| MDA-MB-231 (Breast) | ~10-200 | [3] | |
| Biochanin A | LNCaP (Prostate) | IC50 values from 8.0 to 27 µg/ml | [5] |
| DU-145 (Prostate) | IC50 values from 8.0 to 27 µg/ml | [5] |
Anti-Inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
The anti-inflammatory effects of isoflavonoids can be quantified by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Isoflavonoid | Cell Line | IC50 (µM) | Reference |
| This compound | RAW 264.7 | Dose-dependent inhibition of NO | [3] |
| Genistein | RAW 264.7 | 50 | [6] |
| J774 | 30 | [6] | |
| Daidzein | RAW 264.7 | Significant reduction of IL-6 at 50 and 100 µM | [3] |
| Iridin (glycoside of this compound) | RAW 264.7 | Dose-dependent decrease in NO levels | [3] |
Antioxidant Activity
| Isoflavonoid | Assay | Result | Reference |
| Genistein | LDL oxidation, FRAP, anti-DPPH | Possess antioxidant activity, but less effective than epicatechin and α-tocopherol. | [7] |
| Daidzein | LDL oxidation, FRAP, anti-DPPH | Possess antioxidant activity, but less effective than epicatechin and α-tocopherol. | [7] |
| Genistein & Daidzein Metabolites | ORAC, LDL oxidation | Oxidative metabolites and equol exhibited the highest antioxidant activities. | [8] |
Signaling Pathways and Mechanisms of Action
The biological activities of isoflavonoids are mediated through their interaction with various cellular signaling pathways.
Anti-Inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[2][9] Both this compound and other isoflavonoids have been shown to exert their anti-inflammatory effects by modulating this pathway.
Caption: Inhibition of the NF-κB signaling pathway by isoflavonoids.
Genistein and Daidzein have been shown to inhibit the activation of NF-κB.[1][10] Genistein can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory mediators.[9] Daidzein has been observed to inhibit the phosphorylation of NF-κB p65.[10] this compound also demonstrates anti-inflammatory effects through the inactivation of pathways like MAPK, which are upstream of NF-κB.[3]
Antioxidant and Cytoprotective Signaling: The Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical defense mechanism against oxidative stress.
Caption: Activation of the Nrf2/ARE pathway by isoflavonoids.
Genistein has been shown to induce the expression of Nrf2 and phase II detoxification genes, offering protection against oxidative stress.[11] Flavonoids, in general, have the potential to activate the Nrf2/ARE pathway.[12] While specific studies directly comparing the Nrf2 activation potential of this compound with other isoflavonoids are limited, the shared structural features suggest a similar mechanism may be at play.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of isoflavonoids on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test isoflavonoids (e.g., this compound, Genistein, Daidzein) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Capacity (DPPH) Assay
This assay measures the free radical scavenging activity of the isoflavonoids.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: The isoflavonoids are dissolved in a suitable solvent (e.g., methanol, ethanol) to prepare a series of concentrations.
-
Reaction: The isoflavonoid solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the isoflavonoid that scavenges 50% of the DPPH radicals, is determined.
Anti-Inflammatory (Nitric Oxide Inhibition) Assay
This assay evaluates the ability of isoflavonoids to inhibit the production of nitric oxide in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the isoflavonoids for a specific duration (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the isoflavonoid that inhibits 50% of the NO production, is determined.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of isoflavonoids.
Caption: A typical experimental workflow for comparing isoflavonoid bioactivities.
Conclusion
The available evidence suggests that this compound possesses a comparable, and in some aspects, a potentially distinct, profile of biological activities to other well-known isoflavonoids like Genistein and Daidzein. Its anti-cancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways, position it as a compound of significant interest for further research and drug development. However, a clear need exists for more direct, head-to-head comparative studies with standardized experimental protocols to definitively establish its relative potency and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways of Genistein Activity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Effects of Iridin and this compound on Cancer: Comparison with Well-Known Isoflavones in Breast, Prostate, and Gastric Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoflavone genistein and daidzein up-regulate LPS-induced inducible nitric oxide synthase activity through estrogen receptor pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 8. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]
Irigenin's COX-2 Selectivity: A Mechanistic Comparison to Traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX) enzyme selectivity of Irigenin, a naturally occurring isoflavonoid, against established nonsteroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Indomethacin. While traditional NSAIDs directly inhibit the enzymatic activity of COX-1 and COX-2, current research indicates that this compound's anti-inflammatory effects, including the reduction of COX-2, are mediated through the modulation of gene expression via upstream signaling pathways. This guide presents the available quantitative data for the direct inhibitors, details the experimental methodologies for assessing COX inhibition, and illustrates the distinct mechanisms of action.
Comparative Analysis of COX-1 and COX-2 Inhibition
The inhibitory activity of compounds against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity for COX-2 is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value signifies greater selectivity for COX-2.
At present, specific IC50 values for the direct enzymatic inhibition of COX-1 and COX-2 by this compound are not available in the public domain. Studies suggest that this compound's primary anti-inflammatory mechanism involves the downregulation of COX-2 expression rather than direct enzymatic inhibition. In contrast, extensive data are available for the selective COX-2 inhibitor, Celecoxib, and the non-selective COX inhibitor, Indomethacin.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Celecoxib | ~7.6 µM | ~0.04 µM | ~190 |
| Indomethacin | ~0.018 - 0.23 µM | ~0.026 - 0.63 µM | ~0.29 - 0.88 |
Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.
Experimental Protocols for Determining COX Inhibition
The determination of IC50 values for COX-1 and COX-2 inhibition is crucial for evaluating the potency and selectivity of a compound. A common method employed is the in vitro cyclooxygenase inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a test compound to inhibit the production of prostaglandins (PGs) from arachidonic acid by purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Celecoxib, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme immunoassay (EIA) kit for PGE2 or LC-MS/MS for quantification
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to the desired concentration in the reaction buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation time (e.g., 10 minutes), the reaction is stopped by the addition of a stopping agent (e.g., a strong acid).
-
Quantification of Prostaglandin Production: The amount of PGE2 produced is quantified using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining IC50 values in a COX inhibition assay.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to modulate signaling pathways that regulate the expression of pro-inflammatory genes, including COX-2. This is a distinct mechanism from the direct enzymatic inhibition exhibited by traditional NSAIDs.
This compound's Mechanism of Action
This compound has been shown to exert its anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.
-
Nrf2/HO-1 Pathway Activation: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1. By activating this pathway, this compound enhances the cellular defense against oxidative stress, which is a key contributor to inflammation. Increased HO-1 expression has been shown to suppress the induction of COX-2.
-
NF-κB Pathway Inhibition: NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2. Inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound can inhibit the activation of NF-κB, thereby preventing the downstream expression of COX-2.
Caption: this compound's indirect inhibition of COX-2 expression.
Direct COX Inhibition by NSAIDs
In contrast, Celecoxib and Indomethacin directly bind to the active site of the COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.
-
Celecoxib (Selective COX-2 Inhibitor): The chemical structure of Celecoxib allows it to fit into the larger, more flexible active site of the COX-2 enzyme while being too bulky to effectively bind to the narrower active site of the COX-1 enzyme. This structural difference accounts for its selectivity.
-
Indomethacin (Non-selective COX Inhibitor): Indomethacin has a structure that allows it to bind to the active sites of both COX-1 and COX-2, leading to the inhibition of both isoforms.
Caption: Direct enzymatic inhibition of COX-1 and COX-2 by NSAIDs.
Conclusion
This compound presents a distinct anti-inflammatory profile compared to traditional NSAIDs. While direct enzymatic inhibition data for this compound on COX-1 and COX-2 is currently lacking, evidence points towards an upstream regulatory mechanism involving the Nrf2/HO-1 and NF-κB pathways to reduce COX-2 expression. This contrasts with the direct, competitive inhibition of COX enzymes by drugs like Celecoxib and Indomethacin. For drug development professionals, this compound's mode of action suggests its potential as a modulator of inflammatory gene expression, offering a different therapeutic strategy from direct enzyme inhibition. Further research to elucidate the direct enzymatic interaction, if any, of this compound with COX enzymes is warranted to fully characterize its pharmacological profile.
Cross-Validation of Irigenin's Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of Irigenin, a naturally occurring isoflavonoid, across various cancer cell lines. The data presented herein is curated from multiple experimental studies to offer an objective overview of its anti-cancer potential, focusing on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts.
Quantitative Analysis of this compound's Bioactivity
The efficacy of this compound in inhibiting cancer cell growth is summarized below. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented for different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay |
| Glioblastoma | DBTRG | ~50 | 24 and 48 | CCK-8 |
| Glioblastoma | C6 | ~50 | 24 and 48 | CCK-8 |
| Prostate Cancer | PC3 | 101 | 72 | MTT |
| Prostate Cancer | LNCaP | 260 | 72 | MTT |
| Liver Cancer | HepG2 | 14 | Not Specified | Not Specified |
| Liver Cancer | SNU-182 | 14 | Not Specified | Not Specified |
Table 2: Effect of this compound on Apoptosis and Cell Cycle
| Cancer Type | Cell Line | Effect | Quantitative Data |
| Glioblastoma | DBTRG | Induces Apoptosis | ~10% increase in apoptotic cells with 50 µM this compound. |
| Glioblastoma | C6 | Induces Apoptosis | ~16% increase in apoptotic cells with 50 µM this compound. |
| Glioblastoma | DBTRG & C6 | G2/M Phase Arrest | Significant increase in the percentage of cells in the G2/M phase with 50 µM this compound. |
| Liver Cancer | HepG2 & SNU-182 | G2/M Phase Arrest | Increased percentage of cells in G2/M phase. |
| Prostate Cancer | RWPE-1, LNCaP, PC3 | G1 Phase Arrest | Treatment with 50 to 100 µM of this compound inhibited cell proliferation by arresting the cell cycle in the G1 phase. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key intracellular signaling pathways that are crucial for cancer cell survival and proliferation. The diagrams below illustrate the primary mechanisms of action of this compound.
Caption: this compound inhibits the PI3K/AKT pathway, reducing cell proliferation.
Irigenin's Neuroprotective Potential: A Comparative Analysis Against Other Flavonoids
For Immediate Release
A comprehensive review of experimental data positions the isoflavone irigenin as a promising candidate for neuroprotection, demonstrating comparable and, in some instances, superior efficacy to other well-studied flavonoids such as quercetin and naringenin. This comparison guide synthesizes available quantitative data on their respective abilities to mitigate neuroinflammation, oxidative stress, and apoptosis—key pathological mechanisms in neurodegenerative diseases.
At a Glance: Comparative Efficacy of Neuroprotective Flavonoids
The following table summarizes key quantitative findings from in vitro studies, providing a direct comparison of the neuroprotective effects of this compound, quercetin, and naringenin. It is important to note that direct head-to-head comparisons in a single study are limited, and thus data is compiled from various sources, which may introduce variability due to different experimental conditions.
| Flavonoid | Experimental Model | Key Parameter | Concentration | Result | Reference |
| This compound | MPP+-induced BV-2 microglia | Cell Viability | 20 µM | Suppressed MPP+-induced viability reduction | [1] |
| MPP+-induced BV-2 microglia | Nitric Oxide (NO) Production | 20 µM | Abolished MPP+-induced increase | [1] | |
| MPP+-induced BV-2 microglia | TNF-α, IL-6 Production | 20 µM | Abolished MPP+-induced increase | [1] | |
| MPP+-induced BV-2 microglia | Nrf2 Activation | 20 µM | Activated the Keap1/Nrf2 pathway | [1] | |
| Quercetin | LPS-induced BV-2 microglia | Nitric Oxide (NO) Production | 5 µM | Potently inhibited LPS-induced NO | [2][3] |
| MPP+-induced PC12 cells | Cell Viability | 10 µM | Significantly inhibited ferroptosis and increased viability | [4] | |
| MPP+-induced PC12 cells | Nrf2 Activation | 10 µM | Upregulated total and nuclear Nrf2 protein levels | [4] | |
| Naringenin | LPS-induced microglial cells | Nitric Oxide (NO) Production | Not specified | Inhibited the release of NO | [5] |
| Aβ-induced PC12 cells | Apoptosis | 400 mM | Attenuated apoptosis | [6] | |
| Rat model of focal cerebral ischemia | Infarct Size | 100 mg/kg | Significantly decreased infarct size | [7] |
Delving into the Mechanisms: A Comparative Overview
Flavonoids exert their neuroprotective effects through a variety of mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.
Anti-Inflammatory Effects:
This compound has demonstrated potent anti-inflammatory activity by significantly reducing the production of key pro-inflammatory mediators. In a model of Parkinson's disease using MPP+-stimulated BV-2 microglial cells, this compound treatment abolished the increase in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Quercetin also exhibits strong anti-inflammatory properties, with studies showing its ability to inhibit NO production in lipopolysaccharide (LPS)-activated BV-2 cells at low micromolar concentrations.[2][3] Naringenin has been shown to suppress neuroinflammatory responses by inhibiting the release of NO and other pro-inflammatory cytokines in activated microglia.[5]
Antioxidant and Anti-Apoptotic Effects through Nrf2/ARE Pathway Activation:
A critical mechanism underlying the neuroprotective effects of these flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of cellular defense against oxidative stress.
This compound has been shown to alleviate MPP+-induced neurotoxicity by activating the Keap1/Nrf2 pathway.[1] This activation leads to the upregulation of downstream antioxidant enzymes. Similarly, quercetin has been found to inhibit ferroptosis, a form of iron-dependent cell death, by activating the Nrf2 protein.[4] Naringenin also demonstrates neuroprotective effects by modulating oxidative stress, in part through its influence on Nrf2 and other antioxidant pathways.[8]
The activation of the Nrf2 pathway by these flavonoids leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby reducing oxidative damage and inhibiting apoptosis.
Experimental Methodologies: A Closer Look
The findings presented in this guide are based on a variety of well-established in vitro experimental protocols designed to assess neuroprotection.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cells are seeded in 96-well plates and treated with the neurotoxic agent (e.g., MPP+) with or without the flavonoid of interest for a specified period.
-
The MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
Antioxidant Capacity Assessment: DPPH and FRAP Assays
The antioxidant potential of flavonoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
-
DPPH Assay Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
-
FRAP Assay Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Analysis of Signaling Pathways: Western Blotting for Nrf2 Activation
Western blotting is a widely used technique to detect specific proteins in a sample. To assess the activation of the Nrf2 pathway, the levels of total Nrf2 and its nuclear translocation are measured.
-
Protocol:
-
Protein Extraction: Cells are lysed to extract total cellular proteins or fractionated to separate cytoplasmic and nuclear proteins.
-
Protein Quantification: The concentration of protein in each sample is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the target protein (e.g., Nrf2) and a loading control (e.g., β-actin or Lamin B).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured on X-ray film or with a digital imager.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
-
Visualizing the Mechanisms
To better understand the complex processes involved, the following diagrams illustrate a key neuroprotective signaling pathway and a typical experimental workflow.
Caption: Neuroprotective signaling pathway of flavonoids.
Caption: A typical experimental workflow for assessing neuroprotection.
Conclusion
References
- 1. Protective effects of this compound against 1-methyl-4-phenylpyridinium-induced neurotoxicity through regulating the Keap1/Nrf2 pathway [pubmed.ncbi.nlm.nih.gov]
- 2. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quercetin Attenuates Inflammatory Responses in BV-2 Microglial Cells: Role of MAPKs on the Nrf2 Pathway and Induction of Heme Oxygenase-1 | PLOS One [journals.plos.org]
- 4. Quercetin Protects against MPP+/MPTP-Induced Dopaminergic Neuron Death in Parkinson's Disease by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin Suppresses Neuroinflammatory Responses Through Inducing Suppressor of Cytokine Signaling 3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Potentiality of Flavonoids on Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioavailability of Irigenin and Genistin
A comprehensive review of the oral bioavailability and pharmacokinetic profiles of the isoflavones Irigenin and Genistin, intended for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of the bioavailability of two key isoflavones, this compound and Genistin. The data presented is compiled from preclinical studies to offer an objective overview of their pharmacokinetic performance, supported by detailed experimental methodologies.
Quantitative Bioavailability Data
The oral bioavailability of isoflavones is a critical factor in their potential therapeutic efficacy. The following table summarizes key pharmacokinetic parameters for this compound (derived from its glycoside, Iridin) and Genistin (and its aglycone, Genistein) following oral administration in rats.
| Parameter | This compound (from Iridin) | Genistein (from Genistin) | Genistein (Aglycone) |
| Dose | 100 mg/kg (of Iridin) | Not specified | Not specified |
| Vehicle | Not specified | Soy protein isolate extract | Pure compound |
| Cmax | ~100 ng/mL | Not specified | Not specified |
| Tmax | ~8 hours | Not specified | Not specified |
| AUC (0-24h) | Not specified | 13 µM·h | 54 µM·h |
| Animal Model | Sprague-Dawley (SD) rats | Freely moving unanesthetized rats | Freely moving unanesthetized rats |
| Analytical Method | UHPLC-MS/MS | Not specified | Not specified |
| Source | Hu et al., 2021[1][2] | Steensma et al., 2006[3] | Steensma et al., 2006[3] |
Note: The data for this compound is for the aglycone following administration of its glycoside, Iridin. The Cmax and Tmax values are estimated from the plasma concentration-time curve presented in the cited study. The AUC for this compound was not explicitly stated in the abstract.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are detailed descriptions of the key experimental protocols.
Pharmacokinetic Study of this compound in Rats (Hu et al., 2021)[1][2]
-
Subjects: Male Sprague-Dawley rats.
-
Administration: A single oral dose of 100 mg/kg of Iridin was administered.
-
Sample Collection: Blood samples were collected at various time points. Plasma was separated for analysis.
-
Analytical Method: The concentration of this compound (the metabolite of Iridin) in the plasma samples was determined using ultrahigh-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). This method allows for the sensitive and specific quantification of the analyte.
-
Metabolism: The study identified that the principal metabolic pathway for Iridin is deglycosylation to this compound, followed by glucuronidation.
Bioavailability Study of Genistein and Genistin in Rats (Steensma et al., 2006)[3]
-
Subjects: Freely moving, unanesthetized rats with cannulation in the portal vein. This model allows for the direct measurement of absorption from the gastrointestinal tract.
-
Administration: Genistein and its glycoside, Genistin, were administered as pure compounds and as part of a soy protein isolate extract.
-
Sample Collection: Blood samples were collected from the portal vein at various time points up to 24 hours after dosing.
-
Data Analysis: The area under the plasma concentration-time curve (AUC) from 0 to 24 hours was calculated to assess the extent of absorption.
-
Key Findings: The study concluded that the bioavailability of Genistein is higher when administered as the aglycone compared to its glycoside form, Genistin. It was also noted that Genistin is partly absorbed in its glycosidic form.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a typical oral bioavailability study, as described in the methodologies above.
Caption: A typical experimental workflow for an oral bioavailability study in an animal model.
Signaling Pathways and Metabolism
The bioavailability of these isoflavones is heavily influenced by their metabolism. Both Genistin and Iridin are glycosides, meaning they are attached to a sugar molecule. For absorption to occur, this sugar moiety is often cleaved by enzymes in the gut, releasing the active aglycone (Genistein and this compound, respectively).
Caption: Metabolic pathway of Genistin and Iridin in the gastrointestinal tract.
Conclusion
Based on the available data, Genistein, when administered as an aglycone, demonstrates higher bioavailability compared to its glycoside form, Genistin. The oral bioavailability of this compound, derived from its glycoside Iridin, appears to be relatively low, with a prolonged time to reach maximum plasma concentration. Both isoflavones undergo significant metabolism, primarily through deglycosylation and subsequent phase II conjugation, which is a critical determinant of their systemic exposure. Further research is warranted for a more direct and comprehensive comparison of the oral bioavailability of pure this compound and Genistin under identical experimental conditions. The limited research on the oral pharmacokinetics of this compound highlights the need for more in-depth studies to fully understand its therapeutic potential.[4][5]
References
Confirming the Molecular Targets of Irigenin: A Comparative Guide Based on Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
Irigenin, a naturally occurring isoflavone, has demonstrated significant anti-cancer properties in a variety of preclinical models. Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways crucial for tumor growth, survival, and metastasis. While numerous studies have identified downstream effects of this compound treatment, confirming its direct molecular targets is essential for its development as a targeted cancer therapy. This guide provides a comparative analysis of the experimental evidence, with a focus on knockdown studies, that helps to elucidate and validate the molecular targets of this compound.
Unveiling this compound's Targets: A Summary of Knockdown and Overexpression Studies
The following tables summarize the key findings from studies that have employed gene knockdown or overexpression techniques to investigate the molecular targets of this compound.
| Target Pathway | Gene(s) Investigated | Cell Line(s) | Experimental Approach | Key Findings | Conclusion |
| Hippo Signaling | YAP | Glioblastoma (DBTRG, C6) | Overexpression of YAP | Overexpression of YAP partially reversed the inhibitory effects of this compound on cell proliferation, migration, and apoptosis.[1][2][3][4] | YAP is a likely molecular target of this compound in glioblastoma. |
| TRAIL-Induced Apoptosis | FADD, DR5, Bax | Gastric Cancer | siRNA-mediated knockdown | Knockdown of FADD, DR5, or Bax significantly reduced the apoptosis induced by co-treatment with this compound and TRAIL.[5] | This compound sensitizes cancer cells to TRAIL-induced apoptosis by upregulating FADD, DR5, and Bax. |
Signaling Pathways Modulated by this compound
This compound's anti-cancer effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate the currently understood mechanisms.
Figure 1. Signaling pathways modulated by this compound.
Experimental Workflows for Target Validation
The following diagrams outline the typical experimental workflows used to confirm the molecular targets of this compound.
Figure 2. Knockdown experiment workflow.
Figure 3. Overexpression rescue experiment workflow.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in the validation of this compound's molecular targets.
siRNA-Mediated Gene Knockdown
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the specific siRNA (targeting the gene of interest) and a scrambled negative control siRNA in Opti-MEM I Reduced Serum Medium.
-
In a separate tube, dilute Lipofectamine™ RNAiMAX Reagent in Opti-MEM I Reduced Serum Medium.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate at room temperature for 5 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator before proceeding with downstream assays.
-
Validation of Knockdown: Assess the knockdown efficiency at the protein level using Western blotting.
Western Blotting
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and/or other compounds for the desired duration.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with this compound and/or other compounds as required.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are considered live cells.
-
Annexin V-positive/PI-negative cells are early apoptotic cells.
-
Annexin V-positive/PI-positive cells are late apoptotic or necrotic cells.
-
Future Directions and Unanswered Questions
While knockdown and overexpression studies have provided valuable insights into the molecular targets of this compound, further research is needed to fully elucidate its mechanism of action.
-
Direct Knockdown Confirmation for PI3K/Akt and JAK/STAT Pathways: Although this compound has been shown to inhibit the PI3K/Akt and JAK/STAT signaling pathways, direct evidence from knockdown studies is still lacking. Silencing key components of these pathways (e.g., PI3K, Akt, JAKs, STAT3) and observing the subsequent effects on this compound's activity would definitively confirm their roles as direct targets.
-
Identification of the Direct Binding Partner: Biochemical assays, such as drug affinity responsive target stability (DARTS) or thermal shift assays, could be employed to identify the direct protein target(s) to which this compound binds.
-
In Vivo Validation: The findings from in vitro knockdown studies should be validated in preclinical animal models to confirm the therapeutic relevance of these molecular targets.
References
- 1. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound inhibits glioblastoma progression through suppressing YAP/β-catenin signaling [frontiersin.org]
- 5. This compound sensitizes TRAIL-induced apoptosis via enhancing pro-apoptotic molecules in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Irigenin in Mitigating Cardiotoxicity: A Comparative Analysis
A comprehensive review of preclinical studies showcases the promise of Irigenin, a natural isoflavonoid, in protecting the heart from the damaging effects of doxorubicin, a potent chemotherapy agent. This guide provides a comparative analysis of this compound's efficacy against other natural compounds, supported by experimental data from animal models of doxorubicin-induced cardiotoxicity.
This compound, isolated from the rhizome of Belamcanda chinensis, has demonstrated significant cardioprotective effects by targeting key pathways involved in cellular damage.[1][2] Studies in mouse models of doxorubicin-induced cardiotoxicity reveal that this compound treatment markedly attenuates cardiac dysfunction, fibrosis, apoptosis, oxidative stress, and inflammation.[1][2] This positions this compound as a promising candidate for further investigation as an adjunct therapy to mitigate the cardiotoxic side effects of chemotherapy.
Comparative Efficacy of Cardioprotective Agents
The following tables summarize the quantitative data from various preclinical studies, comparing the effects of this compound and other natural compounds on key markers of doxorubicin-induced cardiotoxicity.
Table 1: Effects on Cardiac Function and Biomarkers
| Compound | Animal Model | Doxorubicin Dosage | Treatment Dosage | Change in Left Ventricular Ejection Fraction (LVEF) | Reduction in Cardiac Troponin I (cTnI) | Reduction in Creatine Kinase-MB (CK-MB) |
| This compound | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Improvement | Significant Reduction | Significant Reduction |
| Cardamonin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Improvement | Not Reported | Significant Reduction |
| Diosgenin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Not Reported | Significant Reduction | Significant Reduction |
| Shikonin | Mouse | 20 mg/kg (single dose) | 2.5, 5 mg/kg/day | Significant Improvement | Significant Reduction | Significant Reduction |
| Diacerein | Rat | 20 mg/kg (cumulative) | 25, 50 mg/kg/day | Significant Improvement | Significant Reduction | Significant Reduction |
Table 2: Effects on Oxidative Stress Markers
| Compound | Animal Model | Doxorubicin Dosage | Treatment Dosage | Increase in Superoxide Dismutase (SOD) Activity | Increase in Glutathione (GSH) Levels | Reduction in Malondialdehyde (MDA) Levels |
| This compound | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Increase | Significant Increase | Significant Reduction |
| Cardamonin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Increase | Significant Increase | Significant Reduction |
| Diosgenin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Increase | Significant Increase | Significant Reduction |
| Shikonin | Mouse | 20 mg/kg (single dose) | 2.5, 5 mg/kg/day | Significant Increase | Significant Increase | Significant Reduction |
| Diacerein | Rat | 20 mg/kg (cumulative) | 25, 50 mg/kg/day | Significant Increase | Not Reported | Significant Reduction |
Table 3: Effects on Apoptosis and Inflammation
| Compound | Animal Model | Doxorubicin Dosage | Treatment Dosage | Reduction in TUNEL-positive cells | Reduction in Caspase-3 Activity | Reduction in TNF-α Levels |
| This compound | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Reduction | Significant Reduction | Significant Reduction |
| Cardamonin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Reduction | Significant Reduction | Significant Reduction |
| Diosgenin | Mouse | 15 mg/kg (cumulative) | 10, 20 mg/kg/day | Significant Reduction | Significant Reduction | Not Reported |
| Shikonin | Mouse | 20 mg/kg (single dose) | 2.5, 5 mg/kg/day | Significant Reduction | Significant Reduction | Significant Reduction |
| Diacerein | Rat | 20 mg/kg (cumulative) | 25, 50 mg/kg/day | Significant Reduction | Not Reported | Significant Reduction |
Signaling Pathways and Experimental Workflows
The cardioprotective effects of this compound are mediated through the regulation of specific signaling pathways. The diagrams below illustrate these mechanisms and the typical experimental workflow used in these studies.
Caption: this compound's cardioprotective signaling pathway.
Caption: Experimental workflow for cardiotoxicity studies.
Detailed Experimental Protocols
The methodologies employed in the cited studies follow a standardized approach to induce and evaluate doxorubicin cardiotoxicity in animal models.
1. Animal Models and Doxorubicin Administration:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[3][4]
-
Doxorubicin-Induced Cardiotoxicity: To induce chronic cardiotoxicity, doxorubicin is typically administered via intraperitoneal injections at a cumulative dose of 15-25 mg/kg over a period of 2-4 weeks.[5][6] For acute models, a single higher dose of 10-20 mg/kg is used.[3][5]
2. Treatment Groups:
-
Animals are randomly assigned to control (vehicle), doxorubicin-only, and doxorubicin + treatment groups.
-
The treatment (e.g., this compound) is often administered daily via oral gavage, starting before or concurrently with the doxorubicin injections and continuing for the duration of the study.
3. Assessment of Cardiac Function:
-
Echocardiography: Non-invasive transthoracic echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.
4. Biomarker Analysis:
-
Blood samples are collected at the end of the study to measure serum levels of cardiac injury biomarkers, including cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).[1]
5. Histopathological Examination:
-
Heart tissues are harvested, fixed in formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess myocardial structure and with Masson's trichrome or Sirius Red to evaluate fibrosis.
6. Measurement of Oxidative Stress:
-
Heart tissue homogenates are used to measure the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), and the levels of reduced glutathione (GSH) are also determined.[1]
7. Apoptosis Assays:
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays are performed on heart tissue sections to detect apoptotic cells.
-
Western Blotting: The expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspase-3 are quantified by Western blot analysis.[1]
8. Inflammation Assessment:
-
The expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in heart tissue is measured using quantitative real-time PCR (qRT-PCR) or ELISA.[1]
9. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is generally considered statistically significant.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound treatment alleviates doxorubicin (DOX)-induced cardiotoxicity by suppressing apoptosis, inflammation and oxidative stress via the increase of miR-425 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Analysis of Models of Doxorubicin-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician [frontiersin.org]
- 5. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-induced cardiotoxicity model elaboration in rats and rabbits | Laboratory Animals for Science [labanimalsjournal.ru]
Safety Operating Guide
Proper Disposal of Irigenin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. Irigenin, an O-methylated isoflavone with diverse biological activities, requires careful handling and disposal due to its potential hazards. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Therefore, preventing its release into the environment is a critical aspect of its disposal.
All personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets and chemical databases.
| Property | Value |
| GHS Classification | Acute toxicity, Oral (Category 4) |
| Acute aquatic toxicity (Category 1) | |
| Chronic aquatic toxicity (Category 1) | |
| Skin corrosion/irritation (Category 2) | |
| Serious eye damage/eye irritation (Category 2A) | |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | |
| Molecular Formula | C₁₈H₁₆O₈ |
| Molecular Weight | 360.3 g/mol |
| Appearance | Solid |
| Melting Point | 189-192°C |
Data sourced from multiple safety data sheets.[1][2]
Standard Disposal Protocol
As no specific chemical neutralization protocols for this compound are readily available, its disposal must follow the standard procedures for hazardous chemical waste. The primary directive is to dispose of this compound and its containers at an approved waste disposal plant, in accordance with all applicable federal, state, and local regulations.[1][3] Under no circumstances should this compound or its solutions be disposed of down the drain.
The following workflow outlines the required steps for the proper disposal of this compound waste.
Detailed Experimental Protocol for Spill Cleanup
In the event of an accidental spill of this compound, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Ensure Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing in any dust or vapors.
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, use an absorbent material to dike the area.
-
Absorb the Spill: Cover the spill with a finely-powdered, liquid-binding material such as diatomite or a universal binder.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Decontaminate the Area: Scrub the surface of the spill area and any contaminated equipment with alcohol.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in the hazardous waste container.
-
Final Disposal: The sealed hazardous waste container should be stored and disposed of according to the procedures outlined in the workflow diagram.
By adhering to these guidelines, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling Irigenin
Essential Safety and Handling Guide for Irigenin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this compound.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling.[1][2] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation and is recognized as very toxic to aquatic life with long-lasting effects.[1][2]
GHS Hazard Statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
-
H410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[2][3] Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are also essential.[1][2]
| Protection Type | Required PPE | Specifications and Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Protective, chemical-resistant gloves | Prevents skin contact and irritation.[1][2] |
| Body Protection | Impervious clothing / Laboratory coat | Protects skin from accidental contact and contamination of personal clothing.[1][2] |
| Respiratory | Suitable respirator | Required to prevent respiratory tract irritation, especially when handling the powder form and creating dust.[1][2] Use only in well-ventilated areas.[1] |
Operational Plan: Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for safety and maintaining the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a well-ventilated laboratory space.[1][2]
-
Handling: Avoid direct contact with skin and eyes.[1][2] Minimize the formation of dust and aerosols during weighing and transfer.[1][2]
-
Usage: Do not eat, drink, or smoke in the area where this compound is being handled.[1][2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Contaminated clothing should be removed and washed before reuse.[1]
Storage Requirements:
-
Keep the container tightly sealed to prevent contamination and exposure to moisture.[1][2]
-
For long-term stability, store this compound powder at -20°C.[2] If in a solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][2]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1][2] Seek prompt medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Call a physician if irritation persists.[1] |
| Inhalation | Move the individual to fresh air immediately.[1][2] If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[1][2] |
| Ingestion | Rinse the mouth with water.[1][2] Do NOT induce vomiting.[2] Call a poison control center or a physician for guidance.[2] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory and environmental safety.
Spill Containment and Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][2]
-
Contain: Use full personal protective equipment.[1][2] Prevent further leakage or spillage and keep the material away from drains and water courses.[1][2]
-
Clean: For solid spills, carefully sweep or scoop up the material. For solutions, absorb with a liquid-binding material like diatomite or universal binders.[1][2]
-
Decontaminate: Scrub surfaces and equipment with alcohol after material removal.[2]
-
Dispose: Place all contaminated materials into a sealed container for proper disposal.[2]
Disposal Protocol:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][2] Do not release into the environment.[2]
Quantitative Safety Data
Currently, there are no established occupational exposure limits (OELs) for this compound.[1][2] This underscores the importance of adhering to the principle of keeping exposure as low as reasonably achievable (ALARA) through rigorous engineering controls and consistent use of PPE.
| Parameter | Value | Reference |
| Occupational Exposure Limit (OEL) | Not Established | [1][2] |
Visualized Workflows and Pathways
To further clarify procedures and the compound's mechanism of action, the following diagrams have been generated.
Caption: A workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
